N-Acetyl-L-glutamic acid
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-2-acetamidopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMMMVDNIPUKGG-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 | |
| Record name | N-Acetylglutamic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/N-Acetylglutamic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046534 | |
| Record name | N-Acetyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acetyl-L-glutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001138 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
52 mg/mL | |
| Record name | N-Acetyl-L-glutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001138 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1188-37-0 | |
| Record name | N-Acetyl-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-L-Glutamate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04075 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Glutamic acid, N-acetyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Acetyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetylglutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYL GLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MA61H539YZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetyl-L-glutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001138 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
199 - 201 °C | |
| Record name | N-Acetyl-L-Glutamate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04075 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Acetyl-L-glutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001138 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Linchpin of Ureagenesis: A Technical Guide to the Mechanism of Action of N-Acetyl-L-glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-L-glutamic acid (NAG) is a critical metabolite in the urea cycle, acting as the indispensable allosteric activator of carbamoyl phosphate synthetase I (CPS1), the rate-limiting enzyme of this vital pathway for ammonia detoxification. This technical guide provides a comprehensive overview of the mechanism of action of NAG, detailing its biosynthesis, its profound impact on the structure and function of CPS1, and the molecular basis of N-acetylglutamate synthase (NAGS) deficiency. Furthermore, this guide explores the therapeutic intervention with NAG analogs, such as carglumic acid, and presents key quantitative data, detailed experimental protocols, and visual representations of the involved pathways to serve as a valuable resource for researchers and drug development professionals in the field of metabolic disorders.
Introduction: The Urea Cycle and the Essential Role of this compound
The urea cycle is a liver-based metabolic pathway that converts highly toxic ammonia, primarily generated from amino acid catabolism, into the less toxic and readily excretable compound, urea.[1] This process is crucial for maintaining nitrogen homeostasis and preventing hyperammonemia, a condition with severe neurological consequences. The first committed and rate-limiting step of the urea cycle is the synthesis of carbamoyl phosphate from ammonia, bicarbonate, and ATP, a reaction catalyzed by the mitochondrial enzyme carbamoyl phosphate synthetase I (CPS1).[2][3] The activity of CPS1 is absolutely dependent on the presence of its allosteric activator, this compound (NAG).[4][5] In the absence of NAG, CPS1 is virtually inactive, highlighting the pivotal role of this small molecule in regulating the entire urea cycle.[6]
Biosynthesis and Degradation of this compound
NAG is synthesized within the mitochondrial matrix from glutamate and acetyl-CoA in a reaction catalyzed by N-acetylglutamate synthase (NAGS).[7]
dot
The activity of NAGS is itself subject to regulation. In mammals, NAGS is allosterically activated by arginine, creating a feed-forward mechanism where an abundance of amino acids (signaled by high arginine levels) stimulates the urea cycle to handle the increased nitrogen load.[8] Conversely, in many prokaryotes, arginine acts as an inhibitor of NAGS.[9]
The degradation of NAG to glutamate and acetate is catalyzed by a specific hydrolase, aminoacylase I, which is present in the liver and kidney.[4]
Mechanism of Allosteric Activation of CPS1 by NAG
NAG functions as an obligate allosteric activator of CPS1, meaning its binding is an absolute requirement for the enzyme's catalytic activity.[2][5] The binding of NAG to a specific site on the C-terminal domain of CPS1 induces a significant conformational change in the enzyme.[6][10]
This conformational shift has several critical consequences:
-
Increased Affinity for Substrates: The NAG-induced structural change enhances the binding of ATP and bicarbonate to their respective active sites on CPS1.[6][11]
-
Proper Active Site Formation: The conformational change is essential for the correct formation of the two separate active sites within CPS1, where the two phosphorylation steps of carbamoyl phosphate synthesis occur.[6]
-
Tunnel Formation for Intermediate Channeling: The binding of NAG facilitates the formation of a ~35 Å-long intramolecular tunnel. This tunnel is crucial for the safe transport of the unstable intermediate, carbamate, from the site of its synthesis to the second active site for phosphorylation into carbamoyl phosphate.[6][12]
dot
N-acetylglutamate Synthase (NAGS) Deficiency
A deficiency in NAGS, caused by mutations in the NAGS gene, leads to a rare autosomal recessive urea cycle disorder.[3] Without sufficient NAG, CPS1 cannot be activated, resulting in a functional block of the urea cycle and subsequent hyperammonemia.[9] The clinical presentation of NAGS deficiency is often indistinguishable from that of CPS1 deficiency, with symptoms including lethargy, vomiting, seizures, and coma, particularly in the neonatal period.[11][13]
Therapeutic Intervention: Carglumic Acid
The primary treatment for NAGS deficiency is the administration of carglumic acid (N-carbamyl-L-glutamate), a synthetic structural analog of NAG.[10][14] Carglumic acid is able to enter the mitochondria and directly activate CPS1, thereby bypassing the deficient NAGS enzyme and restoring urea cycle function.[15][16] Clinical studies have demonstrated that carglumic acid is highly effective in rapidly reducing plasma ammonia levels in patients with NAGS deficiency.[5][17]
dot
Quantitative Data
The following tables summarize key quantitative data related to the interaction of NAG with CPS1 and the clinical use of its analog, carglumic acid.
Table 1: Kinetic Parameters of Human Carbamoyl Phosphate Synthetase I (CPS1)
| Parameter | Value | Conditions | Reference |
| Ka for NAG | 0.1 - 0.5 mM | Varies with substrate concentrations | [18] |
| Km for ATP | 0.2 - 1.5 mM | Dependent on NAG concentration | [19] |
| Km for HCO3- | 1 - 5 mM | [18] | |
| Km for NH4+ | 0.1 - 1.0 mM | [18] |
Table 2: Clinical Efficacy of Carglumic Acid in NAGS Deficiency
| Parameter | Observation | Clinical Study Details | Reference |
| Time to Ammonia Normalization | Normal plasma ammonia levels were typically attained by day 3 of treatment. | Retrospective study of 23 patients with NAGS deficiency. | [17] |
| Long-term Ammonia Control | Mean plasma ammonia levels were maintained in the normal range (mean: 23 µmol/L) with long-term treatment. | Median treatment duration of 7.9 years. | [17] |
| Initial Dosing (Acute) | 100 to 250 mg/kg/day | Divided into 2 to 4 doses. | [13] |
| Maintenance Dosing (Chronic) | 10 to 100 mg/kg/day | Adjusted to maintain normal plasma ammonia levels. | [13] |
Experimental Protocols
Assay for Carbamoyl Phosphate Synthetase I (CPS1) Activity
This protocol describes a colorimetric assay for CPS1 activity based on the measurement of citrulline formation in a coupled reaction with ornithine transcarbamylase (OTC).[6]
Materials:
-
50 mM Glycyl-glycine buffer, pH 7.4
-
70 mM KCl
-
1 mM Dithiothreitol (DTT)
-
20 mM MgSO4
-
5 mM ATP
-
35 mM NH4Cl
-
50 mM KHCO3
-
10 mM this compound (NAG)
-
5 mM L-ornithine
-
Ornithine transcarbamylase (OTC) (4 U/mL)
-
Liver mitochondrial extract or purified CPS1
-
Colorimetric reagent for citrulline determination (e.g., diacetyl monoxime-thiosemicarbazide)
Procedure:
-
Prepare the reaction mixture containing all components except the enzyme source.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the liver mitochondrial extract or purified CPS1.
-
Incubate the reaction at 37°C for 10-30 minutes.
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Centrifuge to pellet the precipitated protein.
-
Determine the amount of citrulline in the supernatant using a colorimetric method. The absorbance is typically measured at a specific wavelength (e.g., 530 nm) after color development.
-
Calculate the specific activity of CPS1 as micromoles of citrulline produced per minute per milligram of protein.
Determination of this compound (NAG) Levels in Liver Tissue
This protocol outlines a stable isotope dilution method using gas chromatography-mass spectrometry (GC-MS) for the quantification of NAG in liver tissue.
Materials:
-
N-[methyl-2H3]acetyl[15N]glutamate (internal standard)
-
Anion-exchange resin
-
Derivatization reagents for GC-MS analysis (e.g., silylation agents)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Homogenize a known weight of liver tissue in a suitable buffer.
-
Add a known amount of the internal standard (N-[methyl-2H3]acetyl[15N]glutamate) to the homogenate.
-
Extract NAG from the homogenate using an anion-exchange column.
-
Elute the NAG and the internal standard from the column.
-
Derivatize the eluted sample to make it volatile for GC-MS analysis.
-
Inject the derivatized sample into the GC-MS system.
-
Monitor the specific ions for both the native NAG and the isotopically labeled internal standard using selected ion monitoring (SIM).
-
Quantify the amount of NAG in the sample by comparing the peak area ratio of the native compound to the internal standard.
Conclusion
This compound stands as a cornerstone in the regulation of the urea cycle. Its mechanism of action, a classic example of allosteric enzyme activation, ensures that the detoxification of ammonia is tightly coupled to the metabolic state of the organism. Understanding the intricate details of NAG's interaction with CPS1, the pathophysiology of NAGS deficiency, and the pharmacology of its therapeutic analogs is paramount for the development of novel and improved treatments for urea cycle disorders. This technical guide provides a foundational resource for researchers and clinicians working to advance our knowledge and management of these challenging metabolic diseases.
References
- 1. A structure-reactivity study of the binding of acetylglutamate to carbamoyl phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbamate Transport in Carbamoyl Phosphate Synthetase: A Theoretical and Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of pure recombinant human enzymes to assess the disease‐causing potential of missense mutations in urea cycle disorders, applied to N‐acetylglutamate synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of carglumic acid in the treatment of acute hyperammonemia due to N-acetylglutamate synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of human carbamoyl phosphate synthetase: deciphering the on/off switch of human ureagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetylglutamate synthase - Wikipedia [en.wikipedia.org]
- 7. Mammalian N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The N-Acetylglutamate Synthase Family: Structures, Function and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insight on the control of urea synthesis: identification of the binding site for N-acetyl-L-glutamate, the essential allosteric activator of mitochondrial carbamoyl phosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding of N-acetyl-L-glutamate to rat liver carbamoyl phosphate synthetase (ammonia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 12. eocco.com [eocco.com]
- 13. Required allosteric effector site for N-acetylglutamate on carbamoyl-phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of long-term effectiveness of the use of carglumic acid in patients with propionic acidemia (PA) or methylmalonic acidemia (MMA): study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of activity and synthesis of N-acetylglutamate synthase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CARBAGLU® (carglumic acid) │ Clinical Data & Considerations | Treatment of Hyperammonemia [carbaglu.com]
- 17. researchgate.net [researchgate.net]
- 18. N‐carbamoylglutamate‐responsive carbamoyl phosphate synthetase 1 (CPS1) deficiency: A patient with a novel CPS1 mutation and an experimental study on the mutation's effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human hepatic N-acetylglutamate content and N-acetylglutamate synthase activity. Determination by stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetyl-L-glutamic Acid Biosynthesis in Prokaryotes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biosynthesis of N-Acetyl-L-glutamic acid (NAG) is a critical initial step in the arginine biosynthesis pathway in most prokaryotes. This pathway is essential for bacterial survival, providing the building block for protein synthesis and other metabolic processes. The enzymes responsible for NAG synthesis, N-acetylglutamate synthase (NAGS) and in some organisms, a bifunctional N-acetylglutamate synthase-kinase (NAGS-K), represent attractive targets for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the NAG biosynthesis pathway in prokaryotes, focusing on the core enzymes, their regulation, kinetic properties, and the experimental methodologies used for their characterization.
The Core Pathway: Enzymes and Reactions
The synthesis of this compound in prokaryotes is primarily catalyzed by the enzyme N-acetylglutamate synthase (NAGS) . This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to the α-amino group of L-glutamate, forming NAG and coenzyme A[1][2][3][4].
Reaction: Acetyl-CoA + L-Glutamate → N-Acetyl-L-glutamate + CoA
In some bacteria, a bifunctional N-acetylglutamate synthase-kinase (NAGS-K) exists, which catalyzes both the synthesis of NAG and its subsequent phosphorylation to N-acetyl-L-glutamyl-phosphate, the second step in the arginine biosynthesis pathway[3][5][6]. These bifunctional enzymes are structurally more similar to vertebrate NAGS[3][5].
The subsequent step in the pathway is catalyzed by N-acetylglutamate kinase (NAGK) , which phosphorylates NAG to N-acetyl-L-glutamyl-phosphate, utilizing ATP as the phosphate donor[7][8][9].
Reaction: N-Acetyl-L-glutamate + ATP → N-Acetyl-L-glutamyl-phosphate + ADP
Quantitative Data on Enzyme Kinetics
The kinetic parameters of NAGS and NAGK from various prokaryotic sources have been characterized, providing valuable insights into their catalytic efficiency and substrate affinity.
Table 1: Kinetic Parameters of Prokaryotic N-Acetylglutamate Synthase (NAGS)
| Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference |
| Neisseria gonorrhoeae | L-Glutamate | 4.5 ± 0.3 | 66.0 ± 2.2 | - | [1] |
| Acetyl-CoA | 0.10 ± 0.01 | 64.9 ± 2.7 | - | [1] | |
| Escherichia coli | L-Glutamate | - | - | - | [3] |
| Acetyl-CoA | - | - | - | [3] | |
| Xanthomonas campestris (NAGS-K) | L-Glutamate | ~10 | - | - | [10] |
| Acetyl-CoA | ~0.5 | - | - | [10] | |
| Maricaulis maris (NAGS-K) | - | - | 7.0 | - | [11] |
Note: '-' indicates data not available in the cited sources.
Table 2: Kinetic Parameters of Prokaryotic N-Acetylglutamate Kinase (NAGK)
| Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Escherichia coli | N-Acetyl-L-glutamate | - | - | - | [12] |
| ATP | - | - | - | [12] | |
| Pseudomonas aeruginosa | - | - | - | - | [7][9] |
| Plesiomonas shigelloides | N-Acetyl-L-glutamate | 0.098 ± 0.006 | 2.1 ± 0.13 | 21,400 | [13][14] |
| ATP | 0.290 ± 0.020 | 2.1 ± 0.13 | 7,240 | [13][14] |
Note: '-' indicates data not available in the cited sources.
Regulation of the NAG Biosynthesis Pathway
The biosynthesis of NAG is tightly regulated to prevent the wasteful production of arginine. The primary regulatory mechanism is feedback inhibition by the end-product of the pathway, L-arginine.
Allosteric Inhibition of NAGS by Arginine
L-arginine acts as an allosteric inhibitor of NAGS in most prokaryotes[1][3][4][15]. The binding of arginine to a regulatory site on the NAGS enzyme, distinct from the active site, induces a significant conformational change. This change reduces the enzyme's affinity for its substrates and lowers its catalytic activity[1][7].
In Neisseria gonorrhoeae NAGS (ngNAGS), arginine binding to the N-terminal amino acid kinase (AAK) domain triggers a global conformational change. This results in an expansion of the hexameric ring structure of the enzyme, altering the interaction between the AAK and the C-terminal N-acetyltransferase (NAT) domains where the catalytic site resides[1][7]. This allosteric communication leads to a decrease in the enzyme's specific activity[1].
Table 3: Arginine Inhibition of Prokaryotic NAGS and NAGK
| Enzyme | Organism | Inhibitor | IC50 (mM) | Ki (mM) | Reference |
| NAGS | Neisseria gonorrhoeae | L-Arginine | 0.19 ± 0.01 | - | [1] |
| NAGS | Escherichia coli | L-Arginine | ~2 | - | [3] |
| NAGS-K (NAGS activity) | Maricaulis maris | L-Arginine | ~0.07 (14-fold inhibition at 1mM) | - | [11] |
| NAGK | Pseudomonas aeruginosa | L-Arginine | 0.77 | - | [7] |
| NAGK | Arabidopsis thaliana (for comparison) | L-Arginine | 0.73 | - | [16] |
Note: '-' indicates data not available in the cited sources. IC50 is the concentration of inhibitor required to reduce enzyme activity by 50%.
Transcriptional Regulation by the Arginine Repressor (ArgR)
The expression of the genes encoding the enzymes of the arginine biosynthesis pathway, including argA (NAGS) and argB (NAGK), is often regulated at the transcriptional level by the arginine repressor (ArgR) [1][2][17][18][19]. In the presence of high concentrations of arginine, ArgR binds to specific DNA sequences known as "ARG boxes" located in the promoter regions of the arg operons[1][2]. This binding typically represses transcription, preventing the synthesis of the biosynthetic enzymes when the end-product is abundant[1][18].
Experimental Protocols
N-Acetylglutamate Synthase (NAGS) Activity Assay
A common method for determining NAGS activity is a discontinuous assay followed by quantification of the product, NAG, using liquid chromatography-mass spectrometry (LC-MS)[1][20].
Materials:
-
Purified NAGS enzyme
-
L-Glutamate stock solution
-
Acetyl-CoA stock solution
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
LC-MS system
Procedure:
-
Prepare reaction mixtures containing reaction buffer, a fixed concentration of one substrate (e.g., 15 mM L-glutamate), and varying concentrations of the other substrate (e.g., 0.05-0.5 mM Acetyl-CoA).
-
Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the purified NAGS enzyme.
-
Incubate for a specific time (e.g., 1-5 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant for the amount of NAG produced using a validated LC-MS method[20].
-
For inhibition studies, include varying concentrations of L-arginine in the reaction mixture.
A continuous spectrophotometric coupled-enzyme assay can also be employed[21][22][23]. This method couples the release of CoA to a reaction that produces a change in absorbance.
N-Acetylglutamate Kinase (NAGK) Activity Assay
NAGK activity is often measured using a colorimetric assay based on the formation of a hydroxamate derivative of the product, N-acetyl-L-glutamyl-phosphate[7].
Materials:
-
Purified NAGK enzyme
-
N-Acetyl-L-glutamate (NAG) stock solution
-
ATP stock solution
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2)
-
Hydroxylamine solution
-
Acidic ferric chloride solution
Procedure:
-
Prepare reaction mixtures containing reaction buffer, NAG, and ATP.
-
Pre-incubate the mixtures at 37°C.
-
Initiate the reaction by adding the purified NAGK enzyme.
-
Incubate for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the hydroxylamine solution.
-
Add acidic ferric chloride solution to develop a colored complex with the N-acetyl-L-glutamyl-hydroxamate.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
The amount of product is determined by comparing the absorbance to a standard curve.
Alternatively, a radioactive assay can be used, which measures the incorporation of radiolabeled phosphate from [γ-32P]ATP into NAG[24][25][26][27].
Experimental Workflow for Inhibitor Screening
High-throughput screening (HTS) is a crucial tool for identifying novel inhibitors of NAGS, which can serve as leads for new antibacterial drugs.
Conclusion
The this compound biosynthesis pathway is a well-validated and promising target for the development of novel antibacterial agents. A thorough understanding of the enzymes involved, their kinetic properties, and their regulation is essential for the rational design of effective inhibitors. This technical guide provides a comprehensive overview of the current knowledge in this field, offering valuable information for researchers and drug development professionals working to combat bacterial infections. The detailed methodologies and data presented herein serve as a foundation for further investigation and the development of next-generation antimicrobial therapies.
References
- 1. Arginine repressor ArgR - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. The N-Acetylglutamate Synthase Family: Structures, Function and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetylglutamate synthase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. N-acetylglutamate synthase: structure, function and defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basis of Arginine Sensitivity of Microbial N-Acetyl-l-Glutamate Kinases: Mutagenesis and Protein Engineering Study with the Pseudomonas aeruginosa and Escherichia coli Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Basis of arginine sensitivity of microbial N-acetyl-L-glutamate kinases: mutagenesis and protein engineering study with the Pseudomonas aeruginosa and Escherichia coli enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel bifunctional N-acetylglutamate synthase-kinase from Xanthomonas campestris that is closely related to mammalian N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel N-Acetylglutamate Synthase Architecture Revealed by the Crystal Structure of the Bifunctional Enzyme from Maricaulis maris - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Acetyl-L-glutamate kinase from Escherichia coli: cloning of the gene, purification and crystallization of the recombinant enzyme and preliminary X-ray analysis of the free and ligand-bound forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The ROK kinase N-acetylglucosamine kinase uses a sequential random enzyme mechanism with successive conformational changes upon each substrate binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. High-throughput assays for superoxide and hydrogen peroxide: design of a screening workflow to identify inhibitors of NADPH oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Arginine Regulatory Protein Mediates Repression by Arginine of the Operons Encoding Glutamate Synthase and Anabolic Glutamate Dehydrogenase in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Competitive Repression of the artPIQM Operon for Arginine and Ornithine Transport by Arginine Repressor and Leucine-Responsive Regulatory Protein in Escherichia coli [frontiersin.org]
- 19. ArgR-independent induction and ArgR-dependent superinduction of the astCADBE operon in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mammalian N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An enzyme-coupled continuous spectrophotometric assay for S-adenosylmethionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vitro Kinase Assays | Revvity [revvity.com]
- 26. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Unveiling of a Metabolic Keystone: A Technical History of N-Acetyl-L-glutamic Acid
For Immediate Release
A deep dive into the discovery and scientific history of N-Acetyl-L-glutamic acid (NAG), this technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. This document details the pivotal moments, experimental methodologies, and quantitative data that have shaped our understanding of this critical metabolic regulator.
Introduction: A Serendipitous Discovery in the Urea Cycle
The story of this compound (NAG) is intrinsically linked to the elucidation of the urea cycle, the metabolic pathway responsible for detoxifying ammonia in the liver. While the cycle itself was first proposed by Hans Krebs and Kurt Henseleit in 1932, the essential role of a then-unknown cofactor remained a mystery for two decades. The groundbreaking work of S. Grisolia and P.P. Cohen in the early 1950s led to the identification of this crucial component, forever changing our understanding of nitrogen metabolism.
Initially, their research focused on the enzymatic synthesis of citrulline, a key intermediate in the urea cycle. They observed that a heat-stable, dialyzable factor present in liver extracts was essential for the reaction to proceed. This observation sparked a meticulous investigation to isolate and identify this enigmatic cofactor.
The Seminal Discovery: Grisolia and Cohen's Breakthrough
In a landmark 1952 paper published in the Journal of Biological Chemistry, titled "The catalytic rôle of carbamyl glutamate in citrulline biosynthesis," Grisolia and Cohen detailed their systematic approach to identifying the activating factor.[1][2] This was followed by a 1953 publication in the same journal, "Catalytic rôle of of Glutamate Derivatives in Citrulline Biosynthesis," which further solidified their findings.
Early Synthesis and Experimental Protocols
To investigate the role of NAG, a reliable method for its synthesis was paramount. While modern, high-yield synthetic routes are now commonplace, the early methods were foundational. Historical approaches to the N-acetylation of amino acids often involved the use of acetic anhydride in an aqueous alkaline medium.
Historical Synthesis of this compound
A representative early synthetic protocol would involve the following steps:
-
Dissolution of L-glutamic acid: L-glutamic acid is dissolved in an aqueous solution of sodium hydroxide at a controlled temperature.
-
Acetylation: Acetic anhydride is added portion-wise to the alkaline solution of glutamic acid while maintaining the pH and temperature.
-
Acidification and Crystallization: The reaction mixture is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the this compound.
-
Purification: The crude product is collected by filtration and can be further purified by recrystallization from water or other suitable solvents.
This method, while effective, required careful control of reaction conditions to avoid side reactions and ensure a good yield of the desired product.
Foundational Experimental Protocol: The Citrulline Synthesis Assay
The assay developed by Grisolia and Cohen to measure the activity of what would later be identified as carbamoyl phosphate synthetase I was central to their discovery. A typical protocol from that era is outlined below:
-
Preparation of Liver Homogenate: Fresh rat liver was homogenized in a cold buffer solution and centrifuged to obtain a cell-free extract containing the necessary enzymes.
-
Reaction Mixture: The incubation mixture typically contained the liver homogenate, L-ornithine, ammonium ions (as a source of nitrogen), a source of phosphate (ATP), magnesium ions, and bicarbonate.
-
Activation: The crucial step involved the addition of the "cofactor," which they systematically tested with various glutamate derivatives, ultimately identifying NAG as the most potent activator.
-
Incubation: The reaction mixture was incubated at a physiological temperature (e.g., 37°C) for a defined period.
-
Termination and Analysis: The reaction was stopped, and the amount of citrulline produced was determined colorimetrically. A common method involved the reaction of citrulline with diacetyl monoxime in the presence of acid to produce a colored product that could be quantified spectrophotometrically.
Quantitative Data from Early Investigations
The pioneering work of Grisolia, Cohen, and their contemporaries provided the first quantitative insights into the role of NAG.
| Parameter | Organism/Tissue | Value | Reference |
| NAG Concentration | Fetal Rat Liver (17 days gestation) | ~50 nmol/g wet wt. | [3] |
| NAG Concentration | Human Liver | 6.8 to 59.7 nmol/g wet wt. | [4] |
| CPS1 Kinetic Parameter | Bovine Liver | - | [5] |
Note: Early kinetic data for CPS1 activation by NAG is often intertwined with the characterization of the enzyme itself. The values presented are indicative of the range observed in early and subsequent foundational studies.
The Urea Cycle and the Role of this compound: A Signaling Pathway
This compound acts as an obligate allosteric activator of carbamoyl phosphate synthetase I (CPS1). In the absence of NAG, CPS1 is virtually inactive. The binding of NAG to a specific regulatory site on the CPS1 enzyme induces a conformational change that dramatically increases the enzyme's affinity for its substrates and its catalytic activity. This mechanism ensures that the urea cycle is active when there is a high influx of amino acids, leading to increased levels of glutamate (a precursor for NAG synthesis).
Figure 1. Signaling pathway of NAG-dependent activation of CPS1 in the urea cycle.
Experimental Workflow for the Discovery of NAG's Function
The logical workflow that led Grisolia and Cohen to their discovery can be visualized as a series of systematic steps.
Figure 2. Logical workflow of the discovery of NAG's role in the urea cycle.
Conclusion and Future Directions
The discovery of this compound as the essential activator of carbamoyl phosphate synthetase I was a pivotal moment in our understanding of metabolic regulation. This foundational work by Grisolia and Cohen not only illuminated a critical step in the urea cycle but also laid the groundwork for future research into inborn errors of metabolism, such as NAGS deficiency. The development of NAG analogs, like N-carbamylglutamate, as therapeutic agents for these disorders is a direct legacy of this early research.
Further investigation into the regulation of NAGS, the enzyme responsible for NAG synthesis, and the intricate interplay between NAG levels and various physiological states continues to be an active area of research. The history of NAG serves as a testament to the power of systematic biochemical investigation in unraveling the complexities of life.
References
- 1. The catalytic rôle of carbamyl glutamate in citrulline biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Santiago Grisolía, 1st Marquess of Grisolía - Wikipedia [en.wikipedia.org]
- 3. Activation of carbamoyl phosphate synthase by N-acetyl-l-aspartate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human hepatic N-acetylglutamate content and N-acetylglutamate synthase activity. Determination by stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic studies of bovine liver carbamoyl phosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structural Analysis of N-Acetyl-L-glutamic Acid and its Analogs
Introduction
This compound (NAG) is a crucial metabolite primarily known for its essential role in the urea cycle, the metabolic pathway responsible for detoxifying ammonia in the liver. It functions as an obligate allosteric activator of carbamoyl phosphate synthetase I (CPSI), the enzyme that catalyzes the first and rate-limiting step of this cycle.[1][2][3][4][5] The biosynthesis of NAG from glutamate and acetyl-CoA is catalyzed by N-acetylglutamate synthase (NAGS).[1][6][7] Deficiencies in NAGS lead to hyperammonemia, a life-threatening condition.[1][6]
The structural integrity of NAG is paramount to its function. Understanding its three-dimensional conformation and the specifics of its interaction with CPSI is vital for elucidating the regulatory mechanisms of the urea cycle. Furthermore, structural analogs of NAG, such as N-carbamylglutamate (NCG), have been developed as therapeutic agents for treating NAGS deficiency, highlighting the importance of structure-activity relationship studies in this field.[8][9] This guide provides a comprehensive overview of the structural analysis of NAG and its analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways.
Molecular Structure of this compound
This compound (IUPAC name: (2S)-2-acetamidopentanedioic acid) is a derivative of L-glutamic acid where an acetyl group has replaced one of the hydrogens of the α-amino group.[10][11] Its molecular formula is C₇H₁₁NO₅, and it has a molecular weight of approximately 189.17 g/mol .[10][12] The structure consists of a five-carbon chain with two carboxylic acid groups (at C1 and C5) and an amide group at the C2 (alpha) position.[1] At physiological pH, the carboxylic acid groups are typically deprotonated.[1]
Structural Analysis: Data and Techniques
The precise three-dimensional structure of NAG has been elucidated using a combination of high-resolution analytical techniques.
X-ray Crystallography
X-ray crystallography provides definitive data on bond lengths, angles, and the overall conformation of a molecule in its crystalline state. The crystal structure of the catalytic N-acetyltransferase domain of human NAGS in complex with NAG has been resolved, offering insights into its binding and mechanism.[13][14][15] Additionally, the crystal structure of this compound itself has been determined at low temperatures.[16]
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | [16] |
| Space Group | P2₁2₁2₁ | [16] |
| a (Å) | 4.747(3) | [16] |
| b (Å) | 12.852(7) | [16] |
| c (Å) | 13.906(7) | [16] |
| Goodness-of-fit on F² | 1.122 |[16] |
Table 2: Selected Bond Lengths and Angles for this compound
| Bond/Angle | Length (Å) / Angle (°) | Reference |
|---|---|---|
| C-C=O | 123.8(1)° | [16] |
| C-C-OH | 112.2(3)° |[16] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining molecular structure in solution. Both ¹H and ¹³C NMR have been used to characterize NAG.[1] The chemical shifts provide information about the chemical environment of each nucleus.
Table 3: ¹H and ¹³C NMR Chemical Shifts for this compound (Solvent: D₂O, pH: 7.4)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| CH₃ (Acetyl) | 2.02 | 24.66 | [10] |
| α-CH | 4.09 | 58.04 | [10] |
| β-CH₂ | 1.87, 2.05 | 31.18 | [10] |
| γ-CH₂ | 2.22 | 36.87 | [10] |
| C=O (Amide) | - | 176.43 | [10] |
| C=O (α-Carboxyl) | - | 181.78 | [10] |
| C=O (γ-Carboxyl) | - | 185.00 |[10] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the exact molecular weight and to study the fragmentation patterns of molecules, which aids in structural elucidation. For NAG, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed.[1][17]
Table 4: Key Mass Spectrometry Data for this compound
| Technique | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |
|---|---|---|---|
| LC-MS/MS (ESI+) | 189.1 | 130.0 | [17] |
| GC-MS | - | 156.0, 116.0, 84.0 |[10] |
This compound Analogs
Structural analogs of NAG are crucial for both research and therapeutic applications. They are designed to mimic or antagonize the action of NAG, providing tools to study enzyme mechanisms and to treat metabolic disorders.
-
N-Carbamyl-L-glutamate (NCG): This is the most significant analog. It is a stable, functional analog of NAG that can also activate CPSI.[8] NCG is used as an orphan drug (Carbaglu®) to treat hyperammonemia resulting from NAGS deficiency.[9]
-
Propionyl-CoA and Methylmalonyl-CoA: In certain organic acidemias, these acyl-CoA esters accumulate and can act as competitive inhibitors of NAGS by competing with acetyl-CoA, leading to a secondary NAGS deficiency.[18]
Table 5: Comparison of this compound and N-Carbamyl-L-glutamate
| Feature | This compound (NAG) | N-Carbamyl-L-glutamate (NCG) |
|---|---|---|
| Structure | (Structure similar, with a carbamoyl group instead of acetyl) | |
| Activating Group | Acetyl group (-COCH₃) | Carbamoyl group (-CONH₂) |
| Role | Endogenous allosteric activator of CPSI | Therapeutic analog, activator of CPSI |
| Clinical Use | - | Treatment of NAGS deficiency |
Biochemical Pathways and Regulation
The structural characteristics of NAG are directly linked to its function in key metabolic pathways.
NAG Biosynthesis and Regulation
NAG is synthesized in the mitochondrial matrix by the enzyme N-acetylglutamate synthase (NAGS), which catalyzes the reaction between L-glutamate and acetyl-CoA.[1][9] The regulation of NAGS is species-dependent. In mammals, NAGS is allosterically activated by L-arginine, creating a feed-forward activation loop for the urea cycle.[2][8] In contrast, microorganisms typically exhibit feedback inhibition of NAGS by arginine.[7][8]
Caption: Biosynthesis of this compound by NAGS.
Activation of the Urea Cycle
NAG is an indispensable activator for carbamoyl phosphate synthetase I (CPSI), the enzyme that commits ammonia to the urea cycle by catalyzing the formation of carbamoyl phosphate.[1][2][19] In the absence of NAG, CPSI is virtually inactive.[1] This regulatory step ensures that the urea cycle is active when there is a high influx of amino acids (signaled by high levels of glutamate and arginine), preventing toxic ammonia accumulation.[2][3]
References
- 1. N-Acetylglutamic acid - Wikipedia [en.wikipedia.org]
- 2. Urea cycle - Wikipedia [en.wikipedia.org]
- 3. AMINO ACID METABOLISM : UREA CYCLE [education.med.nyu.edu]
- 4. caymanchem.com [caymanchem.com]
- 5. Structural insight on the control of urea synthesis: identification of the binding site for N-acetyl-L-glutamate, the essential allosteric activator of mitochondrial carbamoyl phosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acetylglutamate synthase - Wikipedia [en.wikipedia.org]
- 7. N-acetylglutamate synthase: structure, function and defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-acetylglutamate synthase: structure, function and defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mammalian N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C7H11NO5 | CID 70914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 1188-37-0 [chemicalbook.com]
- 12. N-acetylglutamic acid | C7H11NO5 | CID 185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Crystal Structure of the N-Acetyltransferase Domain of Human N-Acetyl-L-Glutamate Synthase in Complex with N-Acetyl-L-Glutamate Provides Insights into Its Catalytic and Regulatory Mechanisms | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. Crystal Structure of the N-Acetyltransferase Domain of Human N-Acetyl-L-Glutamate Synthase in Complex with N-Acetyl-L-Glutamate Provides Insights into Its Catalytic and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. N-acetyl-L-glutamate and the urea cycle in gulf toadfish (Opsanus beta) and other fish - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of N-Acetyl-L-glutamic Acid in Arginine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-L-glutamic acid (NAG) is a critical molecule in nitrogen metabolism, playing a dual role that has evolved from a key intermediate in arginine synthesis in lower organisms to an essential allosteric activator of the urea cycle in vertebrates. This technical guide provides an in-depth exploration of NAG's function, focusing on its synthesis by N-acetylglutamate synthase (NAGS), its mechanism of action in activating carbamoyl phosphate synthetase I (CPS1), and the regulatory feedback loops that govern arginine and urea production. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biochemical pathways to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.
Introduction
Arginine, a semi-essential amino acid, is integral to numerous physiological processes, including protein synthesis, nitric oxide production, and the detoxification of ammonia via the urea cycle. The biosynthesis of arginine is a highly regulated process that varies across different life forms. In prokaryotes, lower eukaryotes, and plants, this compound is the first committed intermediate in the de novo synthesis of arginine.[1][2] In these organisms, the acetylation of glutamate to form NAG prevents the spontaneous cyclization of intermediates that would otherwise be diverted into proline biosynthesis.[3]
In ureotelic vertebrates, including humans, the primary role of NAG has shifted from a direct biosynthetic intermediate to that of an indispensable allosteric activator of carbamoyl phosphate synthetase I (CPSI).[1][4] CPSI catalyzes the first and rate-limiting step of the urea cycle, the condensation of ammonia, bicarbonate, and ATP to form carbamoyl phosphate.[5][6] The activity of CPSI is entirely dependent on the presence of NAG, making the synthesis of NAG a critical control point for ammonia detoxification.[7][8] Understanding the intricate role of NAG in arginine biosynthesis and ureagenesis is paramount for the development of therapeutic strategies for metabolic disorders such as hyperammonemia.
The Synthesis of this compound
NAG is synthesized in the mitochondrial matrix from L-glutamate and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS).[7] In some lower organisms, ornithine acetyltransferase (OAT) can also catalyze the formation of NAG from ornithine and acetyl-CoA.[2][4]
N-Acetylglutamate Synthase (NAGS)
In mammals, NAGS is primarily expressed in the liver and small intestine.[7] The enzyme itself is subject to significant regulation, most notably by the amino acid arginine. In contrast to the feedback inhibition observed in microorganisms, mammalian NAGS is allosterically activated by arginine.[2][9] This creates a positive feedback loop where an abundance of arginine, a downstream product of the urea cycle, signals the need for increased ammonia detoxification by stimulating NAG synthesis and, consequently, CPSI activity.
Mechanism of Action: Allosteric Activation of CPSI
This compound is an obligate allosteric activator of CPSI.[7] In the absence of NAG, CPSI is essentially inactive.[2] The binding of NAG to a specific allosteric site on the CPSI enzyme induces a conformational change that is necessary for its catalytic activity.[1] This activation allows for the synthesis of carbamoyl phosphate, which then enters the urea cycle for the eventual production of urea.
Quantitative Data
The following tables summarize key quantitative data related to the enzymatic activity of NAGS and the interaction of NAG and its analogues with CPSI.
| Enzyme | Organism | Substrate | K_m_ (mM) | V_max_ (µmol/mg/h) | Reference(s) |
| N-Acetylglutamate Synthase (NAGS) | Human (Liver) | L-Glutamate | 8.1 | Not Reported | [4] |
| Acetyl-CoA | 4.4 | Not Reported | [4] | ||
| Rat (Liver) | L-Glutamate | 1.0 | Not Reported | [4] | |
| Acetyl-CoA | 0.7 | Not Reported | [4] |
Table 1: Michaelis-Menten Constants (K_m_) for N-Acetylglutamate Synthase (NAGS)
| Ligand | Enzyme | Organism | Parameter | Value (µM) | Reference(s) |
| This compound (NAG) | CPSI | Rat | K_d_ | 10 - 100 | [5] |
| N-Carbamyl-L-glutamate (NCG) | CPSI | Mouse | AC_50_ | ~2500 | [2] |
Table 2: Binding and Activation Constants for CPSI Ligands
Note: The K_d_ for NAG binding to CPSI is not definitively established and reported values vary. The AC_50_ for NCG represents the concentration required for half-maximal activation and is significantly higher than that of NAG, indicating a lower affinity.
Experimental Protocols
N-Acetylglutamate Synthase (NAGS) Activity Assay
This protocol is adapted from a liquid chromatography-mass spectrometry (LC-MS) based method.
Objective: To measure the enzymatic activity of NAGS by quantifying the production of NAG.
Materials:
-
50 mM Tris buffer, pH 8.5
-
10 mM L-glutamate
-
2.5 mM Acetyl-CoA
-
1 mM L-arginine (optional, for studying activation)
-
Enzyme preparation (e.g., mitochondrial extract or purified NAGS)
-
30% Trichloroacetic acid (TCA)
-
N-acetyl-[¹³C₅]glutamate (¹³C-NAG) internal standard
-
LC-MS system
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing 50 mM Tris buffer, 10 mM L-glutamate, and 2.5 mM acetyl-CoA. If studying arginine activation, include 1 mM L-arginine.
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the enzyme preparation to the reaction mixture to a final volume of 100 µL.
-
Incubate the reaction at 30°C for 5-10 minutes.
-
Stop the reaction by adding 10 µL of 30% TCA containing a known amount of ¹³C-NAG internal standard.
-
Centrifuge the tube at high speed for 5 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for LC-MS analysis.
-
Quantify the amount of NAG produced by comparing its peak area to that of the ¹³C-NAG internal standard.
Carbamoyl Phosphate Synthetase I (CPSI) Activity Assay
This protocol is a colorimetric assay that measures the production of carbamoyl phosphate.[1]
Objective: To determine the activity of CPSI by measuring the formation of its product, carbamoyl phosphate.
Materials:
-
50 mM Triethanolamine buffer, pH 7.6
-
50 mM NH₄HCO₃
-
10 mM Mg(C₂H₃O₂)₂
-
5 mM ATP
-
5 mM N-Acetyl-L-glutamate (NAG)
-
1 mM Dithiothreitol (DTT)
-
CPSI enzyme preparation
-
100 mM Hydroxylamine
-
Chromogenic reagent (e.g., a solution containing diacetyl monoxime and thiosemicarbazide)
Procedure:
-
Prepare the reaction mixture in a final volume of 20 µL containing 50 mM triethanolamine buffer, 50 mM NH₄HCO₃, 10 mM Mg(C₂H₃O₂)₂, 5 mM ATP, 5 mM NAG, and 1 mM DTT.
-
Add the CPSI enzyme preparation (e.g., 50 µg/mL) to the reaction mixture.
-
Incubate the reaction at 37°C for 10 minutes.
-
Stop the reaction and convert the carbamoyl phosphate to hydroxyurea by adding 20 µL of 100 mM hydroxylamine and incubating at 95°C for 10 minutes.
-
Add 80 µL of the chromogenic reagent to the tube.
-
Heat the reaction at 95°C for 15 minutes to allow for color development.
-
Measure the absorbance of the solution at a wavelength appropriate for the chromogenic reagent used (e.g., 540 nm).
-
Calculate the concentration of carbamoyl phosphate produced by comparing the absorbance to a standard curve of known hydroxyurea concentrations.
Measurement of Arginine and its Precursors in Biological Samples
This protocol outlines a general procedure for the analysis of amino acids like arginine and ornithine using High-Performance Liquid Chromatography (HPLC).[9]
Objective: To quantify the concentrations of arginine and its precursors in biological samples such as cell lysates or plasma.
Materials:
-
Biological sample (e.g., cell lysate, plasma)
-
Internal standard (e.g., monomethylarginine)
-
Deproteinization agent (e.g., perchloric acid, sulfosalicylic acid)
-
Derivatization agent (e.g., o-phthalaldehyde (OPA))
-
HPLC system with a fluorescence or UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
Procedure:
-
Sample Preparation:
-
To a known volume of the biological sample, add a known amount of the internal standard.
-
Deproteinize the sample by adding a deproteinization agent and centrifuging to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Derivatization:
-
Mix the deproteinized sample with the OPA derivatizing reagent according to the manufacturer's instructions. This reaction forms a fluorescent derivative that can be detected by the HPLC system.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Separate the amino acids using an appropriate mobile phase gradient on a C18 column.
-
Detect the derivatized amino acids using a fluorescence detector (e.g., excitation at 340 nm and emission at 455 nm).
-
-
Quantification:
-
Identify the peaks corresponding to arginine, ornithine, and other amino acids based on their retention times compared to known standards.
-
Quantify the concentration of each amino acid by comparing its peak area to the peak area of the internal standard and a standard curve of known concentrations.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.
Figure 1: Comparative pathways of NAG's role in arginine biosynthesis versus the urea cycle.
Figure 2: Experimental workflow for the N-acetylglutamate synthase (NAGS) activity assay.
Drug Development Implications
The critical role of NAG in activating CPSI makes the NAGS-CPSI axis a compelling target for therapeutic intervention in disorders of the urea cycle.
-
NAGS Deficiency: This rare autosomal recessive disorder leads to severe hyperammonemia due to the inability to produce the essential CPSI activator.[2][3] The development of N-carbamyl-L-glutamate (NCG), a stable synthetic analogue of NAG, has been a significant advancement in the treatment of this condition. NCG can directly activate CPSI, bypassing the deficient NAGS enzyme.[2]
-
CPSI Deficiency: In some cases of partial CPSI deficiency, where the enzyme retains some residual activity but may have a reduced affinity for NAG, treatment with NCG has shown to be beneficial by promoting maximal activation of the mutant enzyme.
-
Secondary Hyperammonemia: In certain organic acidemias, the accumulation of acyl-CoA derivatives can inhibit NAGS, leading to a secondary NAG deficiency and subsequent hyperammonemia.[3] In these cases, NCG can also be an effective treatment to restore urea cycle function.
Future drug development efforts may focus on the discovery of novel, potent, and specific small molecule activators of CPSI that could offer improved pharmacokinetic and pharmacodynamic properties over existing therapies. Furthermore, a deeper understanding of the regulatory mechanisms of NAGS could unveil new targets for modulating urea cycle activity.
Conclusion
This compound stands at a crucial metabolic crossroads, its function having evolved to become a key regulator of nitrogen homeostasis in vertebrates. Its role as the obligate allosteric activator of carbamoyl phosphate synthetase I underscores the importance of the intricate regulatory networks that govern the urea cycle. For researchers and drug developers, a thorough understanding of the biochemistry of NAG, from its synthesis by NAGS to its interaction with CPSI, is essential for devising effective strategies to combat the devastating consequences of hyperammonemia and other related metabolic disorders. The experimental protocols and quantitative data provided in this guide serve as a foundational resource to facilitate further investigation into this vital area of human metabolism.
References
- 1. Required allosteric effector site for N-acetylglutamate on carbamoyl-phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Precision medicine in rare disease: Mechanisms of disparate effects of N-carbamyl-L-glutamate on mutant CPS1 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The N-Acetylglutamate Synthase Family: Structures, Function and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CPS1: Looking at an Ancient Enzyme in a Modern Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammalian N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetylglutamate synthase: structure, function and defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of carbamoyl phosphate synthase by N-acetyl-l-aspartate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | glutamate + acetyl CoA => N-acetyl glutamate + CoA [reactome.org]
- 9. Therapeutic effect of N-carbamylglutamate in CPS1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Synthesis of N-Acetyl-L-glutamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-L-glutamic acid (NAG) is a critical molecule in metabolic pathways, serving as an essential allosteric activator of carbamoyl phosphate synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle in terrestrial vertebrates. In microorganisms and plants, it is the first committed intermediate in the biosynthesis of arginine. The synthesis of NAG is catalyzed by the enzyme N-acetyl-L-glutamate synthase (NAGS), which utilizes acetyl-CoA and L-glutamate as substrates. The regulation of NAGS activity is a key control point in nitrogen metabolism and varies significantly across different life forms. In mammals, NAGS is allosterically activated by L-arginine, creating a feed-forward mechanism to handle excess nitrogen. Conversely, in many microorganisms and plants, NAGS is subject to feedback inhibition by L-arginine. This technical guide provides an in-depth overview of the enzymatic synthesis of NAG by NAGS, including its mechanism, kinetics, regulation, and detailed experimental protocols for its study. This information is crucial for researchers in metabolic diseases, drug development professionals targeting the urea cycle, and scientists studying nitrogen metabolism.
Introduction
N-acetyl-L-glutamate synthase (NAGS) catalyzes the formation of N-acetyl-L-glutamate (NAG) from L-glutamate and acetyl-CoA. The overall reaction is as follows:
Acetyl-CoA + L-glutamate → N-acetyl-L-glutamate + CoA-SH
In ureotelic organisms, NAG is an indispensable activator of carbamoyl phosphate synthetase I (CPS1), the enzyme that commits ammonia to the urea cycle for detoxification. Consequently, the activity of NAGS is paramount for preventing hyperammonemia. Deficiency of NAGS in humans leads to a rare but severe autosomal recessive disorder characterized by life-threatening hyperammonemia. Understanding the enzymatic synthesis of NAG is therefore of significant clinical and scientific importance.
Enzymatic Mechanism and Structure
NAGS belongs to the GCN5-related N-acetyltransferase (GNAT) superfamily. The catalytic mechanism is proposed to be a one-step, direct attack of the amino group of L-glutamate on the carbonyl carbon of acetyl-CoA. Structurally, NAGS enzymes typically consist of two main domains: an N-terminal amino acid kinase (AAK) domain and a C-terminal N-acetyltransferase (NAT) domain. The catalytic site resides within the NAT domain, while the allosteric binding site for L-arginine is located in the AAK domain.
Quantitative Data: Kinetics of NAGS
The kinetic properties of NAGS have been characterized in various organisms. The Michaelis-Menten constants (Km) for the substrates, acetyl-CoA and L-glutamate, and the maximum reaction velocity (Vmax) are summarized in the tables below.
| Organism | Substrate | Km (mM) | Vmax (nmol/min/mg) | Conditions | Reference |
| Human (liver) | Acetyl-CoA | 4.4 | Not specified | - | |
| L-glutamate | 8.1 | Not specified | - | ||
| Rat (liver) | Acetyl-CoA | 0.7 | Not specified | - | |
| L-glutamate | 1.0 | Not specified | - | ||
| E. coli | Acetyl-CoA | Not specified | Not specified | - | |
| L-glutamate | Not specified | Not specified | - | ||
| Alicyclobacillus acidocaldarius (S-NAGS) | L-glutamine | 135 | Not specified | kcat = 0.0631 s⁻¹ | |
| L-arginine | 21 | Not specified | kcat = 0.0192 s⁻¹ |
Table 1: Kinetic Parameters of NAGS from Various Organisms.
The allosteric regulation by L-arginine significantly impacts the kinetic parameters of NAGS.
| Organism | Regulator | Effect | Change in Km (L-glutamate) | Change in Vmax | Reference |
| Pseudomonas aeruginosa | L-arginine | Inhibition | Increased | Decreased | |
| Mammals | L-arginine | Activation | Decreased | Increased (3-5 fold) | |
| Neisseria gonorrhoeae | L-arginine (0.1 mM) | Inhibition | Increased to 6.6 ± 0.8 mM | Decreased to 48.6 ± 3.3 µmol/min/mg | |
| L-arginine (1.0 mM) | Inhibition | Increased to 27.5 ± 2.3 mM | Decreased to 15.8 ± 0.6 µmol/min/mg |
Table 2: Effect of L-arginine on NAGS Kinetic Parameters.
Regulatory Pathways
The synthesis of NAG is tightly regulated as part of the broader control of nitrogen metabolism. In mammals, the primary regulatory mechanism is the allosteric activation of NAGS by L-arginine. This creates a feed-forward loop where an increase in amino acid catabolism, leading to higher arginine levels, stimulates the urea cycle to dispose of the excess nitrogen.
Caption: Allosteric activation of NAGS in the urea cycle.
Experimental Protocols
Spectrophotometric Assay for NAGS Activity
This protocol is based on the detection of the free sulfhydryl group of Coenzyme A (CoA-SH) released during the NAGS reaction, using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). The reaction of DTNB with a thiol produces a yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
L-glutamate solution (100 mM)
-
Acetyl-CoA solution (10 mM)
-
DTNB solution (10 mM in 100 mM Tris-HCl, pH 8.0)
-
Purified NAGS enzyme or cell/tissue lysate
-
(Optional) L-arginine solution (10 mM) for activation studies
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a reaction mixture in a microplate well or cuvette containing:
-
70 µL of 100 mM Tris-HCl buffer (pH 8.0)
-
10 µL of 100 mM L-glutamate
-
(Optional) 5 µL of 10 mM L-arginine
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of 10 mM Acetyl-CoA.
-
Immediately add 5 µL of the NAGS enzyme preparation.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 10 µL of 10% trichloroacetic acid (TCA).
-
Centrifuge the mixture to pellet any precipitated protein.
-
Transfer the supernatant to a new microplate well.
-
Add 20 µL of 10 mM DTNB solution.
-
Incubate at room temperature for 5 minutes.
-
Measure the absorbance at 412 nm.
-
A standard curve using known concentrations of CoA-SH should be prepared to quantify the amount of product formed.
Caption: Workflow for the spectrophotometric NAGS assay.
LC-MS Based Enzyme Assay
A more sensitive and specific method for measuring NAGS activity involves the use of liquid chromatography-mass spectrometry (LC-MS) to directly quantify the product, NAG.
Materials:
-
Tris buffer (50 mM, pH 8.5)
-
L-glutamate solution (10 mM)
-
Acetyl-CoA solution (2.5 mM)
-
Purified NAGS enzyme or cell/tissue lysate
-
(Optional) L-arginine solution (1 mM)
-
Internal standard: N-acetyl-[¹³C₅]glutamate
-
30% Trichloroacetic acid (TCA)
-
LC-MS system
Procedure:
-
Prepare a 100 µL reaction mixture containing 50 mM Tris buffer (pH 8.5), 10 mM L-glutamate, and 2.5 mM acetyl-CoA.
-
If studying activation, add 1 mM L-arginine.
-
Initiate the reaction by adding the NAGS enzyme preparation.
-
Incubate at 30°C for 5 minutes.
-
Quench the reaction with 30% TCA containing the internal standard.
-
Remove precipitated protein by centrifugation.
-
Analyze the supernatant by LC-MS to quantify the amount of NAG produced relative to the internal standard.
Logical Relationship of the Enzymatic Reaction
The synthesis of NAG by NAGS is a bimolecular reaction involving two substrates and producing two products. The enzyme acts as a catalyst, facilitating the transfer of an acetyl group.
Caption: Substrate-product relationship in the NAGS reaction.
Conclusion
The enzymatic synthesis of this compound by NAGS is a fundamental process in nitrogen metabolism with significant implications for human health. The contrasting regulatory mechanisms of NAGS in different organisms highlight its evolutionary adaptation. The provided kinetic data and experimental protocols offer a robust framework for researchers and drug development professionals to investigate this crucial enzyme. Further research into the structure-function relationships of NAGS and the development of specific inhibitors or activators holds promise for therapeutic interventions in metabolic disorders.
N-Acetyl-L-glutamic Acid: A Comprehensive Technical Guide to its Physiological Concentrations and Regulatory Roles
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-glutamic acid (NAG) is a critical metabolic intermediate that plays a pivotal role in nitrogen metabolism and detoxification. Primarily known as the essential allosteric activator of carbamoyl phosphate synthetase I (CPS1), the rate-limiting enzyme of the urea cycle, NAG is indispensable for the conversion of toxic ammonia into urea.[1][2] This technical guide provides an in-depth overview of the physiological concentrations of NAG in various tissues, detailed experimental methodologies for its quantification, and a visual representation of its role in key signaling pathways.
Physiological Concentrations of this compound
The concentration of NAG varies across different tissues and species, reflecting the metabolic demands of the organism. The liver, being the primary site of ureagenesis, maintains the highest and most dynamically regulated levels of NAG.
Quantitative Data Summary
| Tissue | Species | Concentration Range | Notes |
| Liver | Human | 6.8 - 59.7 nmol/g wet weight[3][4] | Significant inter-individual variability, likely reflecting its regulatory role in ureagenesis.[3] |
| 64.6 - 497.6 nmol/g of protein[3] | |||
| Rat | Similar to brain levels[2] | ||
| Liver Mitochondria | Rat (Neonate) | Levels increase from birth to weaning[5] | Correlates with the maturation of the urea cycle. |
| Brain | Mammals (Rat, Mouse, Sheep) | 200-300 times lower than N-acetyl-L-aspartate (NAA)[2] | Found in the cytosol, unlike in the liver where it is mitochondrial.[2] |
| Chicken | Similar to mammalian brain levels[2] | ||
| Intestine | Mouse, Human | N-acetylglutamate synthase (NAGS) is expressed, but protein levels may be low.[6][7][8] | While direct quantitative data for NAG is limited, the presence of its synthesizing enzyme, NAGS, points to its importance in intestinal nitrogen metabolism.[7][9] |
Signaling Pathways and Regulatory Networks
NAG's primary function is the allosteric activation of CPS1, which catalyzes the first committed step of the urea cycle in the mitochondria of hepatocytes.[1][2]
The Urea Cycle and NAG-Dependent Regulation
The synthesis of NAG itself is a regulated process, creating a sensitive control mechanism for ammonia detoxification. The enzyme responsible for NAG synthesis, N-acetylglutamate synthase (NAGS), is activated by arginine, an intermediate of the urea cycle.[10] This feed-forward activation ensures that an influx of amino acids, leading to higher arginine levels, primes the urea cycle for efficient ammonia removal.
Caption: The Urea Cycle and its regulation by this compound.
Experimental Protocols
Accurate quantification of NAG in biological matrices is essential for studying its physiological roles. Below are outlines of established methodologies.
Tissue Homogenization and Protein Precipitation
This initial step is crucial for releasing intracellular metabolites and removing interfering proteins.
a. TRIzol-Based Homogenization:
-
Homogenization: Homogenize frozen tissue samples in ice-cold TRIzol reagent (approximately 1 mL per 50-100 mg of tissue).
-
Phase Separation: Add chloroform, vortex, and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (protein and lipids) phases.
-
Protein Precipitation: Precipitate proteins from the organic phase by adding isopropanol.
-
Washing: Wash the protein pellet with a solution of 0.3 M guanidine hydrochloride in 95% ethanol, followed by a wash with ethanol.
-
Solubilization: Resuspend the protein pellet in a suitable buffer for downstream analysis.
b. Urea-Based Lysis Buffer Homogenization:
-
Lysis Buffer Preparation: Prepare a lysis buffer containing 8 M urea, a suitable buffer (e.g., 200 mM TEAB, pH 8), and protease/phosphatase inhibitors.
-
Homogenization: Homogenize the tissue in the cold lysis buffer using a bead mill homogenizer.
-
Centrifugation: Centrifuge the homogenate to pellet cell debris.
-
Supernatant Collection: Collect the supernatant containing the solubilized proteins and metabolites for further analysis.
This compound Extraction and Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying NAG.
a. Sample Preparation:
-
Protein Precipitation: To the tissue homogenate supernatant, add a cold organic solvent such as acetone or acetonitrile (typically in a 3:1 ratio) to precipitate proteins.
-
Centrifugation: Centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent for LC-MS/MS analysis.
b. UPLC-MS/MS Analysis:
-
Chromatography: Utilize a UPLC system with a suitable column (e.g., HILIC or reversed-phase) to separate NAG from other metabolites.
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of NAG. A stable isotope-labeled internal standard is crucial for accurate quantification.[11]
Experimental Workflow for NAG Quantification
The following diagram illustrates a typical workflow for the quantification of NAG from tissue samples.
Caption: A typical experimental workflow for NAG quantification in tissues.
Conclusion
This compound is a key regulator of nitrogen metabolism, with its physiological concentrations tightly controlled, particularly in the liver. Understanding the tissue-specific levels of NAG and the methodologies to accurately measure them is crucial for research into urea cycle disorders and the development of therapeutic interventions. The protocols and pathways outlined in this guide provide a foundational resource for scientists and researchers in this field.
References
- 1. Physiology, Urea Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. N-acetyl-L-glutamate in brain: assay, levels, and regional and subcellular distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human hepatic N-acetylglutamate content and N-acetylglutamate synthase activity. Determination by stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human hepatic N-acetylglutamate content and N-acetylglutamate synthase activity. Determination by stable isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of carbamoylphosphate synthesis in Escherichia coli: an amazing metabolite at the crossroad of arginine and pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetylglutamate synthase deficiency: an insight into the genetics, epidemiology, pathophysiology, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mammalian N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-acetylglutamate synthase deficiency: an insight into the genetics, epidemiology, pathophysiology, and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism and functions of L-glutamate in the epithelial cells of the small and large intestines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-acetylglutamate synthase: structure, function and defects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel UPLC-MS/MS based method to determine the activity of N-acetylglutamate synthase in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyl-L-glutamic Acid: A Linchpin in Metabolism and a Therapeutic Target in Disorder
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-L-glutamic acid (NAG) is a critical metabolic intermediate that plays an indispensable role in the detoxification of ammonia through the urea cycle. Its synthesis and function are central to nitrogen homeostasis, and disruptions in its metabolism lead to severe and life-threatening hyperammonemia. This technical guide provides a comprehensive overview of the biochemistry of NAG, the pathophysiology of N-Acetylglutamate Synthase (NAGS) deficiency, and the current methodologies for its diagnosis and treatment. Detailed experimental protocols, quantitative clinical data, and signaling pathway diagrams are presented to serve as a valuable resource for researchers and professionals in the field of metabolic disorders and drug development.
Introduction
This compound is a molecule of significant biological importance, primarily known for its essential role as an allosteric activator of carbamoyl phosphate synthetase I (CPSI), the first and rate-limiting enzyme of the urea cycle.[1] The urea cycle is the primary metabolic pathway for the conversion of toxic ammonia, a byproduct of amino acid catabolism, into urea for excretion.[1] The synthesis of NAG is catalyzed by the mitochondrial enzyme N-acetylglutamate synthase (NAGS), which utilizes glutamate and acetyl-CoA as substrates.[2]
Disruptions in the synthesis of NAG, primarily due to genetic mutations in the NAGS gene, lead to N-acetylglutamate synthase (NAGS) deficiency, a rare autosomal recessive urea cycle disorder.[3][4] This deficiency results in a functional impairment of CPSI, leading to the accumulation of ammonia in the blood (hyperammonemia), which is highly neurotoxic and can cause severe neurological damage, coma, and death if not promptly diagnosed and treated.[5][6]
This guide will delve into the intricate details of NAG's involvement in metabolic pathways, the clinical and biochemical features of NAGS deficiency, and the methodologies employed for its study and diagnosis. Furthermore, it will explore the therapeutic interventions, with a focus on the use of NAG analogues in the management of this debilitating metabolic disorder.
Biochemical Role of this compound
The primary and most well-understood function of NAG in mammals is its role as an obligate allosteric activator of CPSI in the mitochondrial matrix of hepatocytes.[1] In the absence of NAG, CPSI is virtually inactive.[3] The binding of NAG to a specific allosteric site on CPSI induces a conformational change that allows the enzyme to catalyze the condensation of ammonia, bicarbonate, and two molecules of ATP to form carbamoyl phosphate, the initial substrate of the urea cycle.
The synthesis of NAG itself is a regulated process. The enzyme responsible, NAGS, is subject to allosteric activation by arginine.[7] This regulatory mechanism provides a feed-forward activation of the urea cycle; an increase in amino acid catabolism leads to elevated levels of arginine, which in turn stimulates NAGS to produce more NAG, thereby upregulating the entire urea cycle to handle the increased nitrogen load.
N-Acetylglutamate Synthase (NAGS) Deficiency: A Metabolic Disorder
NAGS deficiency is a rare, life-threatening inborn error of metabolism characterized by the inability to synthesize sufficient levels of NAG.[3] This leads to a secondary failure of the urea cycle and consequent hyperammonemia. The clinical presentation can range from severe neonatal-onset hyperammonemic coma to later-onset forms with intermittent episodes of hyperammonemia triggered by metabolic stress such as illness or high protein intake.[8]
Clinical Presentation
The clinical manifestations of NAGS deficiency are primarily due to the neurotoxic effects of elevated ammonia levels.
-
Neonatal-onset: Infants typically present within the first few days of life with poor feeding, vomiting, lethargy, irritability, and respiratory distress, which can rapidly progress to seizures, coma, and death.[4]
-
Late-onset: Individuals with partial NAGS deficiency may present later in childhood or even adulthood with recurrent episodes of vomiting, lethargy, ataxia, behavioral abnormalities, and cognitive impairment.[8]
Biochemical Profile
The characteristic biochemical findings in NAGS deficiency include:
-
Hyperammonemia: Markedly elevated plasma ammonia levels are the hallmark of the disease.[8]
-
Amino Acid Profile: Elevated plasma glutamine and alanine levels, with normal to low levels of citrulline and arginine, are typically observed.[3]
-
Urinary Orotic Acid: Unlike some other urea cycle disorders, urinary orotic acid levels are typically not elevated.[3]
Quantitative Data in NAGS Deficiency
The following tables summarize key quantitative data from published case series and clinical studies on NAGS deficiency, providing insights into the demographic characteristics, biochemical markers at diagnosis, and the efficacy of treatment with carglumic acid, a synthetic analogue of NAG.
Table 1: Demographic and Clinical Characteristics of Patients with NAGS Deficiency
| Characteristic | Reported Range / Value | Reference(s) |
| Number of Reported Cases | ~98 cases from 79 families | [9][10] |
| Age at Onset | Neonatal (57 cases), Post-neonatal (34 cases) | [10] |
| Inheritance Pattern | Autosomal Recessive | [4] |
| Gene Locus | 17q21.31 | [2] |
Table 2: Biochemical Markers in Untreated NAGS Deficiency
| Biomarker | Plasma Concentration | Reference(s) |
| Ammonia | 271 µmol/L (mean baseline in a retrospective study) | [11] |
| Glutamine | Elevated | [3] |
| Citrulline | Low to undetectable | [3] |
| Arginine | Normal to low | [8] |
| Urinary Orotic Acid | Not elevated | [3] |
Table 3: Efficacy of Carglumic Acid in NAGS Deficiency (Retrospective Data)
| Parameter | Value | Reference(s) |
| Number of Patients | 23 | [12] |
| Median Duration of Treatment | 7.9 years (range 0.6 to 20.8 years) | [12] |
| Mean Baseline Plasma Ammonia | 271 µmol/L | [11] |
| Mean Plasma Ammonia after 3 Days of Treatment | Normal range | [12] |
| Mean Plasma Ammonia at Last Follow-up | 23 µmol/L | [11] |
| Initial Daily Dose | 100 to 250 mg/kg | [12] |
| Maintenance Daily Dose | 10 to 100 mg/kg | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of NAG and NAGS deficiency.
Measurement of N-Acetylglutamate Synthase (NAGS) Activity in Liver Tissue
This protocol is based on a sensitive and specific UPLC-MS/MS method.[13][14]
Objective: To quantify the enzymatic activity of NAGS in liver homogenates.
Materials:
-
Liver tissue biopsy
-
Homogenization buffer (e.g., 100 mM Tris-HCl, pH 7.5, with protease inhibitors)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5)
-
Substrates: L-glutamate, Acetyl-CoA
-
Allosteric activator: L-arginine (optional)
-
Internal standard: N-acetyl-[¹³C₅]glutamate
-
Quenching solution: 30% Trichloroacetic acid (TCA)
-
UPLC-MS/MS system
Procedure:
-
Homogenization: Homogenize the liver tissue in ice-cold homogenization buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the homogenate.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, L-glutamate (e.g., 10 mM), and L-arginine (e.g., 1 mM, if testing for activation).
-
Initiation: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding Acetyl-CoA (e.g., 2.5 mM) and a known amount of liver homogenate.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Quenching: Stop the reaction by adding ice-cold TCA containing the internal standard.
-
Sample Preparation: Centrifuge to precipitate proteins. Transfer the supernatant to a new tube for analysis.
-
UPLC-MS/MS Analysis: Analyze the sample using a UPLC-MS/MS system equipped with a suitable column (e.g., C18). Monitor the specific mass transitions for NAG and the internal standard.
-
Quantification: Calculate the amount of NAG produced by comparing the peak area ratio of NAG to the internal standard against a standard curve. Express the NAGS activity as nmol of NAG produced per minute per milligram of protein.
Genetic Testing for NAGS Deficiency
This protocol outlines the general steps for identifying mutations in the NAGS gene using Next-Generation Sequencing (NGS).[15]
Objective: To detect pathogenic variants, including single nucleotide variants (SNVs) and copy number variations (CNVs), in the NAGS gene.
Materials:
-
Genomic DNA extracted from peripheral blood or other suitable tissue
-
PCR primers for amplification of NAGS exons and flanking intronic regions (for targeted sequencing) or a whole-exome/genome sequencing kit
-
NGS platform (e.g., Illumina)
-
Bioinformatics software for sequence alignment, variant calling, and CNV analysis
Procedure:
-
DNA Extraction: Extract high-quality genomic DNA from the patient's sample.
-
Library Preparation:
-
Targeted Sequencing: Amplify the coding exons and splice junctions of the NAGS gene using PCR.
-
Whole-Exome/Genome Sequencing: Prepare a sequencing library from the genomic DNA according to the manufacturer's protocol.
-
-
Sequencing: Sequence the prepared library on an NGS platform to generate high-throughput sequencing reads.
-
Data Analysis:
-
Sequence Alignment: Align the sequencing reads to the human reference genome.
-
Variant Calling: Identify SNVs and small insertions/deletions (indels) in the NAGS gene.
-
Variant Annotation and Filtering: Annotate the identified variants with information from public databases (e.g., dbSNP, ClinVar) and filter for rare and potentially pathogenic variants.
-
CNV Analysis: Use specialized algorithms to detect deletions and duplications within the NAGS gene from the sequencing data.[16][17][18]
-
-
Confirmation: Confirm pathogenic or likely pathogenic variants using an orthogonal method, such as Sanger sequencing for SNVs/indels or quantitative PCR (qPCR) or multiplex ligation-dependent probe amplification (MLPA) for CNVs.
-
Interpretation: Interpret the findings in the context of the patient's clinical and biochemical phenotype.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to NAG and NAGS deficiency.
Caption: The Urea Cycle and its regulation by this compound.
Caption: Diagnostic workflow for N-Acetylglutamate Synthase (NAGS) deficiency.
References
- 1. Urea cycle - Wikipedia [en.wikipedia.org]
- 2. N-Acetylglutamate synthase - Wikipedia [en.wikipedia.org]
- 3. N-acetylglutamate synthase deficiency: an insight into the genetics, epidemiology, pathophysiology, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early care of N-acetyl glutamate synthase (NAGS) deficiency in three infants from an inbred family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. N-Acetylglutamate Synthetase Deficiency: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. medlink.com [medlink.com]
- 9. researchgate.net [researchgate.net]
- 10. Presentation and management of N-acetylglutamate synthase deficiency: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eocco.com [eocco.com]
- 12. CARBAGLU® (carglumic acid) │ Clinical Data & Considerations | Treatment of Hyperammonemia [carbaglu.com]
- 13. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 14. A novel UPLC-MS/MS based method to determine the activity of N-acetylglutamate synthase in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. providers2.genedx.com [providers2.genedx.com]
- 16. An approach for determination of CNV using short-read NGS [ogt.com]
- 17. Copy Number Variation (CNV) Analysis | NGS & array methods [illumina.com]
- 18. pages.bionano.com [pages.bionano.com]
The Genetic Blueprint of Ureagenesis: A Technical Guide to the Regulation of N-acetylglutamate Synthase (NAGS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylglutamate synthase (NAGS) is a critical mitochondrial enzyme that catalyzes the formation of N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl phosphate synthetase I (CPS1). CPS1 facilitates the first and rate-limiting step of the urea cycle, a vital metabolic pathway for detoxifying ammonia in terrestrial vertebrates. The genetic regulation of NAGS is a multi-layered process involving transcriptional control by specific transcription factors and post-translational modulation by key metabolic intermediates. Understanding these regulatory mechanisms is paramount for developing therapeutic strategies for urea cycle disorders, particularly NAGS deficiency. This technical guide provides an in-depth overview of the core principles of NAGS genetic regulation, detailed experimental protocols for its study, and a summary of key quantitative data.
Introduction to N-acetylglutamate Synthase
The NAGS enzyme is primarily expressed in the liver and small intestine.[1][2] Its product, NAG, is indispensable for the function of CPS1, which converts ammonia and bicarbonate into carbamoyl phosphate.[1][3] A deficiency in NAGS, either due to genetic mutations or secondary effects of other metabolic disorders, leads to a non-functional urea cycle, resulting in hyperammonemia—a condition characterized by toxic levels of ammonia in the blood.[4] The human NAGS gene is located on chromosome 17 and its expression is tightly controlled to meet the metabolic demands of the organism.[5]
Transcriptional Regulation of the NAGS Gene
The expression of the NAGS gene is orchestrated by a sophisticated interplay of cis-acting regulatory elements and trans-acting transcription factors. Two key DNA regions, a promoter and an enhancer located approximately 3 kb upstream of the transcription start site, are central to this regulation.[1][5]
Promoter Region and Key Transcription Factors
The NAGS promoter lacks a canonical TATA-box but contains highly conserved binding motifs for several transcription factors.[1] Experimental evidence from DNA-protein pull-down assays and chromatin immunoprecipitation (ChIP) has confirmed the binding of Specificity protein 1 (Sp1) and cAMP response element-binding protein (CREB) to this region.[1] These factors are known to be responsive to hormonal and dietary signals, thus linking NAGS expression to the overall metabolic state of the organism.[1][3]
Enhancer Region and Liver-Specific Expression
The enhancer region is crucial for the tissue-specific expression of NAGS, particularly in the liver.[1][5] This region harbors binding sites for Hepatocyte Nuclear Factor 1 (HNF-1) and Nuclear Factor Y (NF-Y) .[1][5] The binding of HNF-1 to the NAGS enhancer is a key determinant of its liver-specific expression.[1] Mutations in these binding sites have been shown to reduce NAGS expression and can be a cause of NAGS deficiency.[5]
Table 1: Transcription Factors Regulating Human NAGS Gene Expression
| Transcription Factor | Regulatory Region | Binding Site Consensus (General) | Role in NAGS Regulation |
| Sp1 | Promoter | GGGCGG | Basal and activated transcription |
| CREB | Promoter | TGACGTCA | cAMP-responsive element binding |
| HNF-1 | Enhancer | GGTTAATNATTAAC | Liver-specific expression |
| NF-Y | Enhancer | CCAAT | Transcriptional activation |
References
- 1. Transcriptional Regulation of N-Acetylglutamate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional Regulation of N-Acetylglutamate Synthase | PLOS One [journals.plos.org]
- 4. medlineplus.gov [medlineplus.gov]
- 5. N-Acetylglutamate Synthase Deficiency Due to a Recurrent Sequence Variant in the N-acetylglutamate Synthase Enhancer Region - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of N-Acetyl-L-glutamic Acid by High-Performance Liquid Chromatography
Application Note and Protocol
Introduction
N-Acetyl-L-glutamic acid (NAG) is a critical intermediate in the urea cycle, acting as an allosteric activator of carbamoyl phosphate synthetase I (CPSI).[1] Its quantitative analysis is essential for the diagnosis and monitoring of certain metabolic disorders, as well as in research and drug development. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for the quantification of NAG in various biological and pharmaceutical matrices. This document provides detailed protocols for the quantitative analysis of NAG using HPLC coupled with UV and Mass Spectrometry (MS) detection.
Principle
The described methods are based on reversed-phase HPLC, which separates analytes based on their hydrophobicity. NAG, being a polar compound, requires specific chromatographic conditions for optimal retention and separation from other matrix components. Two primary detection methods are presented: UV detection, which is widely accessible, and Mass Spectrometry (MS) detection, which offers higher sensitivity and specificity. For complex biological samples, a pre-column derivatization step or the use of an ion-pairing agent can enhance separation and detection.
Experimental Protocols
Method 1: HPLC with UV Detection
This protocol is adapted from methods developed for similar N-acetylated amino acids and is suitable for samples with relatively high concentrations of NAG or for pharmaceutical formulations.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity series or equivalent with DAD/UV detector |
| Column | Reversed-phase C18 column (e.g., Waters BEH C18, 150 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: Phosphate buffer (pH 2.4) B: Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 0.39 mL/min[2][3] |
| Column Temperature | 22 °C[2] |
| Detection Wavelength | 210-220 nm (optimum at 214 nm)[2][3] |
| Injection Volume | 10 µL |
2. Reagent and Sample Preparation:
-
Mobile Phase A Preparation: Prepare a phosphate buffer solution and adjust the pH to 2.4 using ortho-phosphoric acid.[2][3]
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in Milli-Q water to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation (General): Samples should be deproteinized if necessary, using methods such as precipitation with perchloric acid or trichloroacetic acid, followed by centrifugation. The supernatant should be filtered through a 0.22 µm syringe filter before injection.
Method 2: HPLC with Mass Spectrometry (LC-MS) Detection
This method is highly sensitive and specific, making it ideal for the quantification of NAG in complex biological matrices such as tissue extracts or plasma.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| LC System | Agilent 1290 Infinity UHPLC System or equivalent |
| MS System | Agilent 6460 Triple Quadrupole LC/MS or equivalent |
| Column | Reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 2.1 x 100 mm, 3.5 µm)[4] |
| Mobile Phase | Isocratic elution with 30:70 (v/v) acetonitrile-water containing 5 mM ammonium acetate (pH 4)[4] |
| Flow Rate | 0.3 mL/min[4] |
| Column Temperature | 40 °C[4] |
| Injection Volume | 10 µL[4] |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Detection | Multiple Reaction Monitoring (MRM) |
2. Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare a solution of 5 mM ammonium acetate in water and adjust the pH to 4. Mix with acetonitrile in a 70:30 (water:acetonitrile) ratio.[4]
-
Internal Standard: For enhanced accuracy, a stable isotope-labeled internal standard such as N-acetyl-[13C5]glutamate (13C-NAG) is recommended.[1]
-
Standard and Sample Preparation: Prepare calibration standards and process samples as described in Method 1. If an internal standard is used, a known concentration should be added to all standards and samples before any sample processing steps.
Quantitative Data Summary
The following tables summarize typical performance characteristics of HPLC methods for the analysis of N-acetylated amino acids and related compounds. These values can serve as a benchmark for method validation.
Table 1: Linearity and Range
| Compound | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| N-carbamylglutamate | Drug Product | 0.15 - 150 µg/mL | >0.999 | |
| Glutamine | Food Additive | 4 - 50 µg/mL | 0.9999 | [5][6] |
| N-acetylglutamine | Rat Blood | 1 - 10,000 ng/mL | Not Reported | [4] |
| N-acetylcysteine | Cell Culture Media | 0.0025 - 0.0075 mg/mL | 1.00 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Compound | LOD | LOQ | Reference |
| N-carbamylglutamate | 0.07 µg/mL | 0.15 µg/mL | |
| Glutamine | 0.11 µg/mL | 0.35 µg/mL | [6] |
| N-acetylcysteine | 0.0001 mg/mL | 0.00018 mg/mL | |
| Glutamine (LC-MS) | 5 nM | 5 fmol on-column | [7] |
Table 3: Accuracy and Precision
| Compound | Concentration | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| Glutamine | 4, 25, 50 µg/mL | 111.83, 93.29, 94.21 | < 5% | [6] |
| N-acetylcysteine | 0.0025, 0.005, 0.0075 mg/mL | Not Reported | < 2% |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound by HPLC.
Conclusion
The HPLC methods outlined in this application note provide robust and reliable approaches for the quantitative analysis of this compound. The choice between UV and MS detection will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. Proper method validation, including assessments of linearity, accuracy, precision, and limits of detection and quantification, is crucial for ensuring the reliability of the results.
References
- 1. Mammalian N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization [scirp.org]
- 6. scirp.org [scirp.org]
- 7. agilent.com [agilent.com]
Protocol for Measuring N-acetylglutamate Synthase (NAGS) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylglutamate synthase (NAGS) is a critical mitochondrial enzyme that catalyzes the formation of N-acetylglutamate (NAG) from acetyl-CoA and L-glutamate.[1][2] In mammals, NAG is an essential allosteric activator of carbamoyl phosphate synthetase I (CPS1), the first and rate-limiting enzyme of the urea cycle. Consequently, NAGS plays a vital role in ammonia detoxification by modulating the flux through the urea cycle.[3] In contrast, in microorganisms and plants, NAGS is involved in the arginine biosynthesis pathway, where its activity is typically inhibited by arginine.[1][4] In vertebrates, NAGS is activated by arginine, highlighting a significant evolutionary divergence in its regulation.[1]
Deficiency in NAGS activity, either due to genetic mutations or secondary effects from other metabolic disorders, can lead to hyperammonemia, a life-threatening condition.[1][3] Therefore, accurate and reliable measurement of NAGS activity is crucial for the diagnosis of NAGS deficiency, for studying the regulation of the urea cycle, and for the development of therapeutic interventions.
This application note provides detailed protocols for two common methods for measuring NAGS activity: a modern and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) based assay and a traditional radioenzymatic assay.
Signaling Pathway and Experimental Workflow
The synthesis of N-acetylglutamate by NAGS is a key regulatory point in the urea cycle. The availability of its substrates, acetyl-CoA and glutamate, and the allosteric activation by arginine influence the rate of NAG production, which in turn dictates the activity of CPS1 and the overall capacity for ammonia detoxification.
The general workflow for determining NAGS activity involves sample preparation, the enzymatic reaction, separation of the product from the substrates, and subsequent quantification.
Quantitative Data Summary
The following tables summarize key quantitative data for N-acetylglutamate synthase from various sources.
Table 1: Specific Activity of N-acetylglutamate Synthase in Different Tissues and Species
| Species | Tissue | Specific Activity | Reference |
| Human | Liver | 491.7 - 3416.9 nmol/min/g protein | [3] |
| Rat | Small Intestinal Mucosa | 0.17 nmol/min/g mucosa | |
| Mouse | Liver (recombinant mature NAGS) | Higher than pre-protein | [4] |
Note: Specific activities can vary significantly depending on the assay conditions and the purity of the enzyme preparation.
Table 2: Kinetic Parameters of N-acetylglutamate Synthase
| Species | Enzyme Source | Substrate | Km (mM) | Vmax | Reference |
| Human | Liver | Acetyl-CoA | 4.4 | - | |
| Human | Liver | L-Glutamate | 8.1 | - | |
| Rat | Liver | Acetyl-CoA | 0.7 | - | |
| Rat | Liver | L-Glutamate | 1.0 | - | |
| P. aeruginosa | Recombinant | L-Glutamate | Increased by Arginine | Decreased by Arginine | [5] |
| Mouse | Recombinant (mature vs. conserved) | Substrates | Similar | ~2-fold higher in conserved form | [4] |
Experimental Protocols
Two primary methods for measuring NAGS activity are detailed below. The LC-MS/MS method is recommended for its high sensitivity and specificity.
Protocol 1: LC-MS/MS Based Assay for NAGS Activity
This protocol is adapted from modern methods utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the sensitive and accurate quantification of NAG produced in the enzymatic reaction.
A. Materials and Reagents
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM KCl, 1 mM EDTA, 1 mM DTT, and protease inhibitor cocktail.
-
Reaction Buffer (2X): 100 mM Tris-HCl (pH 8.0), 40 mM L-glutamate, 4 mM Acetyl-CoA, 2 mM L-arginine, 20 mM MgCl2.
-
Internal Standard (IS): N-acetyl-d3-glutamate or 13C-labeled N-acetylglutamate.
-
Quenching Solution: Acetonitrile with 0.1% formic acid.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Tissue sample: e.g., liver biopsy, stored at -80°C.
-
Recombinant NAGS enzyme (optional, for positive control).
B. Equipment
-
Homogenizer (e.g., Dounce or Potter-Elvehjem).
-
Microcentrifuge.
-
Thermomixer or water bath.
-
UPLC-MS/MS system (e.g., Waters Acquity UPLC coupled to a Xevo TQ-S mass spectrometer).
-
Analytical column (e.g., C18 reverse-phase column).
C. Sample Preparation (from Liver Tissue)
-
Weigh approximately 20-50 mg of frozen liver tissue.
-
Add 10 volumes of ice-cold homogenization buffer.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
(Optional) For mitochondrial isolation, centrifuge the supernatant from the previous step at 10,000 x g for 20 minutes at 4°C. Resuspend the mitochondrial pellet in homogenization buffer.
-
Determine the protein concentration of the homogenate or mitochondrial fraction using a standard method (e.g., Bradford or BCA assay).
D. Enzymatic Reaction
-
In a microcentrifuge tube, add 50 µL of the tissue homogenate (or mitochondrial fraction) corresponding to a specific amount of protein (e.g., 100 µg).
-
Pre-incubate the sample at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of 2X Reaction Buffer.
-
Incubate the reaction mixture at 37°C for 30 minutes with gentle shaking.
-
Terminate the reaction by adding 200 µL of ice-cold Quenching Solution containing a known concentration of the internal standard.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
E. LC-MS/MS Analysis
-
LC Separation:
-
Inject 5-10 µL of the supernatant onto the C18 column.
-
Use a gradient elution with Mobile Phase A and Mobile Phase B to separate NAG from other components. A typical gradient might be: 0-1 min, 2% B; 1-5 min, 2-98% B; 5-7 min, 98% B; 7-8 min, 98-2% B; 8-10 min, 2% B. The flow rate is typically 0.4-0.6 mL/min.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both NAG and the internal standard.
-
Optimize the cone voltage and collision energy for each transition to achieve maximum sensitivity.
-
F. Data Analysis
-
Integrate the peak areas for both NAG and the internal standard.
-
Calculate the ratio of the NAG peak area to the internal standard peak area.
-
Generate a standard curve using known concentrations of NAG and a fixed concentration of the internal standard.
-
Determine the concentration of NAG produced in the enzymatic reaction from the standard curve.
-
Calculate the specific activity of NAGS as nmol of NAG produced per minute per milligram of protein.
Protocol 2: Radioenzymatic Assay for NAGS Activity
This protocol is a more traditional method that uses a radiolabeled substrate to measure NAGS activity.
A. Materials and Reagents
-
Homogenization Buffer: As described in Protocol 1.
-
Reaction Buffer (2X): 100 mM Tris-HCl (pH 8.0), 40 mM L-[14C]-glutamate (specific activity ~50 mCi/mmol), 4 mM Acetyl-CoA, 2 mM L-arginine, 20 mM MgCl2.
-
Termination Solution: 1 M Formic Acid.
-
Anion Exchange Resin: Dowex 1x8 (formate form).
-
Scintillation Cocktail.
-
Tissue sample: e.g., liver biopsy, stored at -80°C.
B. Equipment
-
Homogenizer.
-
Microcentrifuge.
-
Thermomixer or water bath.
-
Chromatography columns.
-
Scintillation counter.
C. Sample Preparation
Follow the same procedure as described in Protocol 1 (Section C).
D. Enzymatic Reaction
-
In a microcentrifuge tube, add 50 µL of the tissue homogenate (or mitochondrial fraction) corresponding to a specific amount of protein (e.g., 100 µg).
-
Pre-incubate the sample at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of 2X Reaction Buffer containing L-[14C]-glutamate.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Terminate the reaction by adding 20 µL of 1 M Formic Acid.
E. Separation of Product
-
Prepare a small column with Dowex 1x8 resin (formate form).
-
Apply the entire reaction mixture to the column.
-
Wash the column with several volumes of water to elute the unreacted L-[14C]-glutamate.
-
Elute the product, N-acetyl-[14C]-glutamate, with 2 mL of 0.5 M formic acid.
-
Collect the eluate in a scintillation vial.
F. Quantification and Data Analysis
-
Add 10 mL of scintillation cocktail to the eluate.
-
Measure the radioactivity in the sample using a scintillation counter.
-
Prepare a standard curve using known amounts of L-[14C]-glutamate.
-
Calculate the amount of N-acetyl-[14C]-glutamate produced based on the measured radioactivity and the specific activity of the L-[14C]-glutamate.
-
Calculate the specific activity of NAGS as nmol of NAG produced per minute per milligram of protein.
Conclusion
The choice of assay for measuring N-acetylglutamate synthase activity will depend on the available equipment and the specific requirements of the study. The LC-MS/MS method offers superior sensitivity and specificity and is the current method of choice for accurate quantification. The radioenzymatic assay, while being a more traditional method, can still provide reliable data when performed carefully. Both protocols provided here offer a robust framework for researchers to investigate the activity of this crucial enzyme in various biological contexts. Accurate measurement of NAGS activity is indispensable for advancing our understanding of urea cycle regulation and for the diagnosis and management of related metabolic disorders.
References
- 1. N-Acetylglutamate synthase - Wikipedia [en.wikipedia.org]
- 2. N-acetylglutamate synthase: structure, function and defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mammalian N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetylglutamate synthase: structure, function and defects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The N-Acetylglutamate Synthase Family: Structures, Function and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Acetyl-L-glutamic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-glutamic acid (NAG) is an acetylated derivative of the non-essential amino acid L-glutamic acid. In cell culture, it serves as a stable alternative to L-glutamine, a critical nutrient for the growth and productivity of many mammalian cell lines. L-glutamine is notoriously unstable in liquid media, degrading into ammonia and pyroglutamate, which can be detrimental to cell health and process consistency. NAG offers enhanced stability, potentially leading to more consistent nutrient availability, reduced ammonia accumulation, and improved cell culture performance.
These application notes provide an overview of the utility of this compound in cell culture, with a focus on its application in promoting cell growth and enhancing the production of recombinant proteins and monoclonal antibodies. Detailed protocols for its preparation and use, as well as for assessing its impact on cell viability, are provided for researchers in academic and industrial settings.
Key Applications in Cell Culture
This compound is a valuable supplement in animal cell culture media with several key applications:
-
Promotion of Cell Growth: NAG can serve as a stable source of glutamic acid, which is a key metabolite in cellular energy production and biosynthesis, thereby supporting robust cell proliferation.
-
Enhancement of Antibody and Recombinant Protein Production: By providing a consistent nutrient source and potentially reducing the accumulation of toxic byproducts like ammonia, NAG can contribute to increased specific productivity (qP) and overall product titer in CHO and hybridoma cell lines.[1][2][3]
-
Reduction of Ammonia Accumulation: The increased stability of NAG compared to L-glutamine can lead to lower rates of spontaneous degradation and, consequently, reduced levels of ammonia in the culture medium. High ammonia concentrations are known to negatively impact cell growth, viability, and protein glycosylation.[4][5][6][7]
-
Metabolic Pathway Modulation: NAG is a key allosteric activator of carbamoyl phosphate synthetase I (CPS-I), the first and rate-limiting enzyme of the urea cycle.[8][9][10] This can be particularly relevant in cell lines with active urea cycle metabolism, influencing nitrogen metabolism and cellular energetics. NAG is also an intermediate in the biosynthesis of arginine in many organisms.[8][9][11]
Data Presentation
The following tables summarize the potential effects of this compound on key cell culture parameters. It is important to note that specific quantitative data for NAG is limited in publicly available literature. The data presented for hybridoma and CHO cells are illustrative and based on typical improvements seen with stable glutamine derivatives. Researchers should perform cell line-specific optimization to determine the precise benefits of NAG.
Table 1: Illustrative Comparison of this compound (NAG) vs. L-Glutamine on Hybridoma Cell Culture Performance
| Parameter | Standard Medium (with L-Glutamine) | NAG-Supplemented Medium |
| Maximum Viable Cell Density (VCD) (x 10^6 cells/mL) | 2.5 - 3.5 | 3.0 - 4.5 |
| Cell Viability at Harvest (%) | 70 - 85% | 80 - 95% |
| Monoclonal Antibody (mAb) Titer (mg/L) | 100 - 200 | 150 - 300 |
| Ammonia Concentration at Harvest (mM) | 5 - 8 | 2 - 4 |
Table 2: Illustrative Comparison of this compound (NAG) vs. L-Glutamine on CHO Cell Culture Performance (Fed-Batch)
| Parameter | Standard Fed-Batch (with L-Glutamine) | NAG-Supplemented Fed-Batch |
| Peak Viable Cell Density (VCD) (x 10^7 cells/mL) | 1.5 - 2.0 | 1.8 - 2.5 |
| Integral of Viable Cell Density (IVCD) (x 10^9 cell-days/L) | 1.0 - 1.5 | 1.2 - 1.8 |
| Recombinant Protein Titer (g/L) | 2.0 - 4.0 | 2.5 - 5.0 |
| Specific Productivity (qP) (pg/cell/day) | 20 - 40 | 25 - 50 |
| Ammonia Concentration at Harvest (mM) | 8 - 12 | 4 - 7 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (cell culture grade powder)
-
High-purity water (e.g., WFI or Milli-Q)
-
1 M NaOH solution (sterile)
-
Sterile conical tubes or bottles
-
Sterile 0.22 µm filter unit
Procedure:
-
Weighing: In a sterile biosafety cabinet, weigh the desired amount of this compound powder. To prepare a 200 mM stock solution, weigh 3.78 g of NAG for every 100 mL of final volume.
-
Dissolution: Add the NAG powder to approximately 80% of the final volume of high-purity water in a sterile container.
-
pH Adjustment: this compound is acidic and has limited solubility in water at neutral pH. Slowly add 1 M sterile NaOH dropwise while stirring to aid dissolution and adjust the pH to 7.2-7.4. Monitor the pH using a sterile pH probe or sterile pH strips.
-
Final Volume Adjustment: Once the powder is completely dissolved and the pH is in the desired range, add high-purity water to reach the final volume.
-
Sterile Filtration: Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile storage bottle.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. The stock solution is stable for at least one year when stored at -20°C.
Protocol 2: Supplementation of Cell Culture Medium with this compound
Materials:
-
Basal cell culture medium (e.g., DMEM/F-12, CHO-S-SFM II)
-
Prepared sterile this compound stock solution (e.g., 200 mM)
-
Other required media supplements (e.g., fetal bovine serum, antibiotics)
-
Sterile serological pipettes
-
Sterile culture flasks or bioreactors
Procedure:
-
Thawing: Thaw the required aliquot of the this compound stock solution at room temperature or in a 37°C water bath.
-
Calculation of Volume: Determine the volume of the NAG stock solution needed to achieve the desired final concentration in the cell culture medium. For example, to supplement a 500 mL bottle of medium to a final concentration of 4 mM NAG using a 200 mM stock solution, you would add 10 mL of the stock solution.
-
Supplementation: In a sterile biosafety cabinet, add the calculated volume of the NAG stock solution to the basal medium.
-
Addition of Other Supplements: Add any other required supplements to the medium.
-
Mixing and Equilibration: Gently mix the supplemented medium by swirling. If the medium contains a pH indicator, ensure the color corresponds to the desired pH. Allow the medium to equilibrate in a 37°C incubator for at least 30 minutes before use.
Protocol 3: Assessment of Cell Viability and Proliferation using MTT Assay
Materials:
-
Cells cultured in control (L-glutamine) and NAG-supplemented media
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of their respective culture media (control or NAG-supplemented). Include wells with medium only as a background control.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for the desired time points (e.g., 24, 48, 72, 96 hours).
-
Addition of MTT Reagent: At each time point, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization of Formazan: After the incubation, add 100 µL of the solubilization solution to each well. Gently pipette up and down to ensure complete dissolution of the formazan crystals. If using DMSO, first carefully remove the culture medium before adding the DMSO.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability as follows: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Visualization of Pathways and Workflows
Signaling Pathway: Role of this compound in the Urea Cycle
Caption: Role of NAG as an allosteric activator of the urea cycle.
Experimental Workflow: Evaluation of this compound as a Media Supplement
References
- 1. Mechanism of arginine regulation of acetylglutamate synthase, the first enzyme of arginine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of glutamine and asparagine on recombinant antibody production using CHO-GS cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fed-batch CHO cell t-PA production and feed glutamine replacement to reduce ammonia production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Feed development for fed-batch CHO production process by semisteady state analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atlantisbioscience.com [atlantisbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. N-acetylglutamate and its changing role through evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Acetylglutamic acid - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Amino Acid Biosynthesis and its Regulation | Annual Reviews [annualreviews.org]
Application Note and Protocol for the Quantification of N-Acetyl-L-glutamic acid
Abstract
This document provides a comprehensive guide for the quantitative analysis of N-Acetyl-L-glutamic acid (NAG) in biological matrices. NAG is a critical metabolite, acting as an essential allosteric activator for carbamoyl phosphate synthetase I (CPSI), the first enzyme of the urea cycle.[1][2][3] Accurate quantification of NAG is crucial for studying the urea cycle, diagnosing rare metabolic disorders like NAGS deficiency, and for research in drug development. This application note details a robust and sensitive method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with protocols for sample preparation and data analysis.
Introduction
This compound is a key regulator in the detoxification of ammonia in vertebrates through the urea cycle.[1] It is synthesized from glutamate and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS).[1] Its primary biological role is to activate CPSI, which catalyzes the formation of carbamoyl phosphate, the initial step in the urea cycle.[1][4] A deficiency in NAG, caused by genetic defects in the NAGS gene, leads to a blockage in the urea cycle, resulting in the accumulation of toxic ammonia in the blood (hyperammonemia).[1][5] Therefore, a reliable method for NAG quantification is essential for the diagnosis and management of NAGS deficiency and for advancing research into related metabolic pathways.
While various methods exist, including HPLC with fluorescence detection and enzymatic assays, LC-MS/MS offers superior sensitivity, specificity, and a wide dynamic range, making it the preferred method for clinical and research applications.[6][7][8] This document outlines a detailed protocol for NAG quantification using LC-MS/MS.
Signaling Pathway: The Role of NAG in the Urea Cycle
NAG functions as an indispensable allosteric activator of CPSI within the mitochondrial matrix.[2][9] The synthesis of NAG itself is stimulated by arginine.[4] In the presence of NAG, CPSI is activated and combines ammonia (derived from glutamate) and bicarbonate to produce carbamoyl phosphate, committing nitrogen to the urea cycle for safe excretion from the body.[2][4]
Caption: Role of this compound in activating the urea cycle.
Experimental Workflow
The overall process for quantifying NAG involves several distinct stages, from initial sample collection through to final data analysis. Each step must be carefully executed to ensure the accuracy and reproducibility of the results.
Caption: General workflow for NAG quantification by LC-MS/MS.
Detailed Experimental Protocols
Materials and Reagents
-
This compound (≥99% purity) (Sigma-Aldrich, Cat. No. 855642 or equivalent)
-
N-carbamyl-L-glutamic acid (Internal Standard, IS)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Biological matrix (e.g., human plasma, liver tissue)
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Analytical balance, vortex mixer, centrifuge
Sample Preparation Protocol
Proper sample preparation is critical for removing interferences and ensuring accurate quantification.
-
Tissue Sample Preparation:
-
Accurately weigh approximately 50 mg of frozen tissue.
-
Add 500 µL of ice-cold PBS.
-
Homogenize the tissue on ice using a suitable homogenizer until no visible particles remain.
-
Proceed to the protein precipitation step.
-
-
Plasma/Serum Sample Preparation:
-
Thaw plasma or serum samples on ice.
-
Use 100 µL of the sample for the following step.
-
-
Protein Precipitation (for all samples):
-
To 100 µL of sample homogenate or plasma, add 400 µL of ice-cold acetonitrile containing the internal standard (e.g., N-carbamyl-L-glutamic acid at 1 µM).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70:30 acetonitrile:water with 5 mM ammonium acetate).[7]
-
Vortex, centrifuge briefly, and transfer to an autosampler vial for analysis.
-
Standard Curve and Quality Control (QC) Preparation
-
Stock Solutions: Prepare a 1 mg/mL stock solution of NAG and the internal standard in water.
-
Working Standards: Serially dilute the NAG stock solution to create calibration standards ranging from approximately 50 ng/mL to 5000 ng/mL.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to assess assay accuracy and precision.
-
Matrix Matching: Prepare calibration standards and QCs in a blank biological matrix (that has been processed via protein precipitation) to account for matrix effects.
LC-MS/MS Analysis Protocol
This protocol is a general guideline and may require optimization for specific instrumentation.
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity UHPLC or equivalent[8] |
| MS System | Agilent 6460 Triple Quadrupole LC/MS or equivalent[8] |
| Column | Zorbax SB-C18, 2.1 x 100 mm, 3.5 µm[7] |
| Column Temp. | 40 °C[7] |
| Mobile Phase A | Water with 5 mM Ammonium Acetate[7] |
| Mobile Phase B | Acetonitrile with 5 mM Ammonium Acetate[7] |
| Flow Rate | 0.3 mL/min[7] |
| Injection Vol. | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 189.1 | 130.0 |
| N-carbamyl-L-glutamic acid (IS) | 191.0 | 130.1 |
| (Note: These transitions are based on published literature and should be optimized for your specific instrument.)[7] |
LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 70 |
| 1.5 | 70 |
| 1.6 | 95 |
| 2.5 | 95 |
| 2.6 | 70 |
| 4.0 | 70 |
Data Presentation and Performance
The described method should demonstrate excellent linearity, accuracy, and precision. Data should be acquired and processed using the instrument's software. A calibration curve is generated by plotting the peak area ratio (NAG/IS) against the concentration of the standards.
Table 1: Typical Assay Performance Characteristics
| Parameter | Acceptance Criteria | Example Value |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N > 10 | 50 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | < 10% |
| Inter-day Precision (%CV) | ≤ 15% | < 12% |
| Accuracy (% Recovery) | 85 - 115% | 92 - 108% |
| Matrix Effect | 85 - 115% | 95% |
| Stability (various conditions) | Within ±15% of nominal | Stable |
| (Values are representative and based on typical bioanalytical method validation guidance.)[7] |
Troubleshooting
-
Poor Peak Shape: May result from column degradation or improper mobile phase pH. Ensure fresh mobile phase and a suitable column.
-
Low Sensitivity: Check MS source parameters (e.g., gas temperature, nebulizer pressure).[10] Ensure sample preparation was complete and efficient.
-
High Variability: Often due to inconsistencies in sample preparation. Ensure precise pipetting and consistent handling of all samples.
-
In-source Cyclization: Free glutamine and glutamic acid can sometimes cyclize to pyroglutamic acid in the ESI source, creating an artifact.[10][11] Chromatographic separation of NAG from these compounds is crucial to prevent interference.[10]
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the sensitive and specific quantification of this compound in biological samples. The protocol includes comprehensive steps for sample preparation, instrument setup, and data analysis. This assay is a valuable tool for researchers and clinicians investigating the urea cycle, diagnosing metabolic disorders, and in the field of drug development.
References
- 1. N-Acetylglutamic acid - Wikipedia [en.wikipedia.org]
- 2. Urea cycle - Wikipedia [en.wikipedia.org]
- 3. Structural insight on the control of urea synthesis: identification of the binding site for N-acetyl-L-glutamate, the essential allosteric activator of mitochondrial carbamoyl phosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMINO ACID METABOLISM : UREA CYCLE [education.med.nyu.edu]
- 5. medlink.com [medlink.com]
- 6. Determination of N-acetyl-L-glutamate using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. caymanchem.com [caymanchem.com]
- 10. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Synthesis of N-Acetyl-L-glutamic Acid for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetyl-L-glutamic acid (NAG) is a crucial intermediate metabolite with significant roles in various biological pathways. In prokaryotes and lower eukaryotes, it is a key intermediate in the biosynthesis of arginine.[1][2][3][4] In vertebrates, NAG functions as an essential allosteric activator of carbamoyl phosphate synthetase I (CPSI), the first and rate-limiting enzyme of the urea cycle.[1][2][3][4] This cycle is vital for the detoxification of ammonia in the liver. A deficiency in NAG or the enzyme responsible for its synthesis, N-acetylglutamate synthase (NAGS), can lead to hyperammonemia, a life-threatening condition.[2]
Given its biological importance, the availability of high-purity this compound is essential for a wide range of research applications, from biochemical assays to drug development. These application notes provide a detailed protocol for the chemical synthesis of this compound, its applications in research, and relevant characterization data.
Research Applications
-
Enzyme Kinetics and Regulation: Studying the kinetics and regulation of enzymes involved in the urea cycle, such as carbamoyl phosphate synthetase I (CPSI), for which NAG is an essential activator.[1][5]
-
Metabolic Studies: Investigating arginine biosynthesis pathways in bacteria, fungi, and plants.[2][3][4]
-
Drug Development: Screening for and characterizing inhibitors or activators of N-acetylglutamate synthase (NAGS) as potential therapeutic agents for metabolic disorders.[5]
-
Neuroscience Research: Although present in trace amounts in the brain, its role in neurological processes is an area of ongoing investigation.[1]
-
Cancer Research: N-acetyl-aspartyl-glutamate (NAAG), a related peptide, has been identified as a glutamate reservoir in some cancers, suggesting that targeting related metabolic pathways could be a therapeutic strategy.[6]
Chemical Synthesis of this compound
The following protocol is based on the acetylation of L-glutamic acid using acetic anhydride in an aqueous alkaline solution. This method is straightforward and provides a good yield of the desired product.
Reaction Principle
The synthesis proceeds in two main steps:
-
Formation of Disodium L-glutamate: L-glutamic acid is reacted with a base, such as sodium hydroxide, to form the more soluble disodium L-glutamate salt.
-
Acetylation: The amino group of disodium L-glutamate is then acetylated using acetic anhydride to form this compound.
Experimental Protocol
Materials:
-
L-Glutamic acid
-
Sodium hydroxide (caustic soda)
-
Acetic anhydride
-
Deionized water
-
Hydrochloric acid (for acidification, if necessary for purification)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
pH meter or pH paper
-
Rotary evaporator
-
Buchner funnel and flask
-
Melting point apparatus
-
NMR spectrometer (for characterization)
-
Mass spectrometer (for characterization)
Procedure:
-
Preparation of Disodium L-glutamate:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve L-glutamic acid in deionized water.
-
Slowly add a stoichiometric amount of sodium hydroxide while stirring. The reaction is exothermic, so control the temperature.
-
Continue stirring until all the L-glutamic acid has dissolved and the solution is clear.
-
-
Acetylation Reaction:
-
To the solution of disodium L-glutamate, slowly add acetic anhydride dropwise while maintaining the temperature between 60-110°C.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified time to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the this compound.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold deionized water.
-
For further purification, recrystallize the product from boiling water or a mixture of water and ethanol.[7]
-
Dry the purified product under vacuum.
-
Synthesis Parameters and Yields
The following table summarizes various reaction conditions reported in the literature for the synthesis of this compound, primarily based on patent literature.
| Parameter | Example 1 | Example 2 | Example 3 |
| Starting Material | L-Glutamic Acid | L-Glutamic Acid | L-Glutamic Acid |
| Base | Sodium Hydroxide | Sodium Hydroxide | Sodium Hydroxide |
| Molar Ratio (Glu:NaOH) | 1:2 | 1:2.5 | 1:1.5 |
| Solvent | Water | Water | Water |
| Reaction Temp. (Step 1) | 40°C | 45°C | 50°C |
| Reaction Time (Step 1) | 1.5 hours | 2.5 hours | 1.5 hours |
| Acetylation Agent | Acetic Anhydride | Acetic Anhydride | Acetic Anhydride |
| Reaction Temp. (Step 2) | 60-110°C | 60-110°C | 60-110°C |
| Purity of Intermediate | 99.48% | 99.5% | 99.5% |
| Reference | [8] | [8] | [8] |
Note: The patent does not specify the yield of the final product, but describes the purity of the intermediate, disodium L-glutamate.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁NO₅ | [1][9] |
| Molecular Weight | 189.17 g/mol | [9] |
| Melting Point | 194-196 °C | [7][10] |
| Appearance | White crystalline powder | [5] |
| ¹H NMR (D₂O, pH 7.4) | Shifts [ppm]: 1.84, 4.09, 2.05, 1.88, 2.07, 2.22, 1.87, 4.11, 2.08, 1.86, 2.02, 1.82, 4.10, 4.08, 2.01, 2.06, 2.03, 1.90, 2.04, 2.20, 2.23 | [9] |
| ¹³C NMR (D₂O, pH 7.4) | Shifts [ppm]: 31.18, 58.04, 24.66, 181.78, 36.87, 176.43, 185.00 | [9] |
Visualizations
Synthesis and Purification Workflow
References
- 1. N-Acetylglutamic acid - Wikipedia [en.wikipedia.org]
- 2. N-acetylglutamate and its changing role through evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 1188-37-0 [chemicalbook.com]
- 8. CN104193640A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 9. This compound | C7H11NO5 | CID 70914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound, 98% 1188-37-0 India [ottokemi.com]
Application Notes: Detection of N-Acetyl-L-glutamic Acid (NAG) by Mass Spectrometry
Introduction
N-Acetyl-L-glutamic acid (NAG) is a crucial metabolic intermediate biosynthesized from glutamic acid and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS).[1] In vertebrates, its primary and most critical role is to function as an allosteric activator for carbamoyl phosphate synthetase I (CPSI), the first and rate-limiting enzyme of the urea cycle.[1][2] The urea cycle is essential for converting toxic ammonia, a byproduct of amino acid catabolism, into urea for excretion.[3] The CPSI enzyme is inactive in the absence of NAG, making NAG a critical regulator of ammonia detoxification.[1]
Deficiencies in NAG synthesis can lead to a failure of the urea cycle, resulting in the accumulation of ammonia in the blood (hyperammonemia), a life-threatening condition. Therefore, the accurate and sensitive quantification of NAG in biological matrices is of significant clinical and research interest for diagnosing and monitoring metabolic disorders. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical method for this purpose due to its high specificity, sensitivity, and ability to measure low-concentration analytes in complex biological samples like plasma, urine, and tissue extracts.[4][5]
Biological Role of this compound in the Urea Cycle
NAG's essential function is to activate CPSI within the mitochondrial matrix of liver cells. This activation initiates the urea cycle by catalyzing the synthesis of carbamoyl phosphate from ammonia and bicarbonate.[2] The concentration of NAG itself is regulated by the availability of its precursors, glutamate and acetyl-CoA, and is stimulated by arginine.[2] An increase in protein intake leads to higher ammonia levels, which in turn boosts NAG concentration to upregulate the urea cycle.[1]
References
- 1. N-Acetylglutamic acid - Wikipedia [en.wikipedia.org]
- 2. Physiology, Urea Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Urea - Wikipedia [en.wikipedia.org]
- 4. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Animal Models for Studying N-Acetyl-L-glutamic Acid (NAGS) Deficiency: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-glutamic acid (NAGS) deficiency is a rare, autosomal recessive urea cycle disorder caused by mutations in the NAGS gene.[1] This enzyme is critical for the production of N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl phosphate synthetase I (CPS1), the first and rate-limiting enzyme of the urea cycle.[2][3][4][5] A deficiency in NAGS leads to a non-functional urea cycle, resulting in the accumulation of toxic levels of ammonia in the blood (hyperammonemia).[2][3] If left untreated, this condition can lead to severe neurological damage, coma, and death.[2][3] Animal models that accurately recapitulate the pathophysiology of NAGS deficiency are indispensable tools for investigating disease mechanisms, evaluating novel therapeutic strategies, and conducting preclinical drug development.
This document provides detailed application notes and protocols for the use of the primary animal model for NAGS deficiency: the Nags knockout (Nags-/-) mouse .
The Nags Knockout (Nags-/-) Mouse Model
The most widely used and characterized animal model for NAGS deficiency is the complete knockout mouse (Nags-/-). This model was generated by gene targeting to create a null allele for the Nags gene.
Key Characteristics:
-
Lethal Phenotype: Homozygous Nags-/- mice exhibit a neonatal lethal phenotype if left untreated, succumbing to severe hyperammonemia within the first few days of life.[6] This closely mimics the severe neonatal presentation of NAGS deficiency in humans.
-
Biochemical Rescue: The lethal phenotype can be prevented by biochemical intervention.[6][7] This rescue is a critical feature of the model, allowing for the survival and study of adult animals.
-
Inducible Hyperammonemia: The rescued Nags-/- mice provide a unique model of inducible hyperammonemia. Withdrawal of the rescue treatment leads to a rapid and predictable onset of severe hyperammonemia, making it an ideal platform for studying the acute effects of ammonia toxicity and for testing the efficacy of therapeutic interventions.[6][8]
Data Presentation: Biochemical Phenotype
The following table summarizes the key quantitative biochemical parameters observed in wild-type (WT) and Nags-/- mice under different conditions. This data highlights the profound metabolic disturbances caused by NAGS deficiency and the efficacy of rescue and therapeutic interventions.
| Parameter | Wild-Type (WT) | Nags-/- (Untreated/Withdrawn) | Nags-/- (NCG + Citrulline Rescued) | Nags-/- (AAV Gene Therapy Treated) |
| Plasma Ammonia (µM) | ~50 - 100 | >1000 | Normal (~50-100) | Normal to slightly elevated |
| Plasma Glutamine (µM) | ~500 - 700 | Significantly Elevated (>1000) | Normal | Normal |
| Plasma Citrulline (µM) | ~50 - 100 | Significantly Reduced (<10) | Normal | Normal |
| Plasma Arginine (µM) | ~80 - 120 | Significantly Reduced (<20) | Normal | Normal |
| Plasma Ornithine (µM) | ~50 - 100 | Reduced | Normal | Normal |
| Survival | Normal | Neonatal Lethal | Normal Lifespan | Normal Lifespan |
Note: The values presented are approximate ranges compiled from multiple sources and may vary based on genetic background, age, and specific experimental conditions.
Experimental Protocols
Protocol for Genotyping Nags-/- Mice
Purpose: To distinguish between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) Nags knockout mice using Polymerase Chain Reaction (PCR).
Materials:
-
Tail biopsy sample (~2 mm)
-
DNA extraction buffer (e.g., 50 mM NaOH)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
PCR primers (specific for the wild-type and targeted Nags alleles)
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Agarose gel and electrophoresis equipment
-
DNA ladder
Procedure:
-
DNA Extraction (Alkaline Lysis Method):
-
Collect a 1-2 mm tail snip from each pup at 10-14 days of age.
-
Place the tail snip in a 1.5 mL microcentrifuge tube containing 100 µL of 50 mM NaOH.
-
Incubate at 95°C for 30-60 minutes to lyse the tissue.
-
Vortex briefly and add 10 µL of 1 M Tris-HCl (pH 8.0) to neutralize the solution.
-
Centrifuge at 12,000 x g for 5 minutes to pellet the debris.
-
The supernatant contains the genomic DNA.
-
-
PCR Amplification:
-
Prepare a PCR master mix containing water, PCR buffer, dNTPs, forward and reverse primers for both the wild-type and knockout alleles, and Taq polymerase.
-
Add 1-2 µL of the genomic DNA supernatant to the PCR master mix.
-
Perform PCR using an appropriate thermal cycling program (annealing temperature and extension time will depend on the specific primers and amplicon size).
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1.5-2.0% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Load the PCR products and a DNA ladder into the wells of the gel.
-
Run the gel at 100-120V until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light. The banding pattern will indicate the genotype of each mouse (WT, heterozygous, or homozygous knockout).
-
Protocol for Biochemical Rescue of Nags-/- Pups
Purpose: To ensure the survival of Nags-/- pups beyond the neonatal period.
Materials:
-
N-carbamylglutamate (NCG)
-
L-citrulline
-
Sterile saline solution (0.9% NaCl)
-
Insulin syringes (30G needle)
-
Drinking water bottles
Procedure:
-
Neonatal Injections (Postnatal days 1-21):
-
Prepare a sterile solution of NCG (e.g., 10 mg/mL) and L-citrulline (e.g., 10 mg/mL) in saline.
-
From postnatal day 1, administer intraperitoneal (IP) injections of the NCG and L-citrulline solution twice daily. A typical starting dose is 100 mg/kg/day for each compound.
-
Continue daily injections until weaning (approximately 21 days of age).
-
-
Supplementation in Drinking Water (Post-weaning):
-
At weaning, transfer the mice to cages with drinking water supplemented with NCG and L-citrulline.
-
A typical concentration is 1 mg/mL of each compound in the drinking water.
-
Ensure the supplemented water is replaced fresh every 2-3 days.
-
This supplementation must be maintained for the entire lifespan of the Nags-/- mice to prevent hyperammonemia.[6]
-
Protocol for Induction of Hyperammonemia
Purpose: To induce a controlled state of hyperammonemia in rescued adult Nags-/- mice for experimental studies.
Procedure:
-
House adult, rescued Nags-/- mice in individual cages.
-
To induce hyperammonemia, simply replace the NCG and L-citrulline supplemented drinking water with regular drinking water.[8]
-
The onset of hyperammonemia is rapid, with significant increases in plasma ammonia levels detectable within 12-24 hours.[8]
-
Monitor the mice closely for clinical signs of hyperammonemia, which include lethargy, poor grooming, ataxia, and seizures.
-
The experimental endpoint should be clearly defined to ensure humane treatment of the animals.
Protocol for Plasma Ammonia and Amino Acid Analysis
Purpose: To quantify the levels of ammonia and key amino acids in plasma samples from experimental mice.
Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Ammonia assay kit (colorimetric or enzymatic)
-
High-Performance Liquid Chromatography (HPLC) system with pre-column derivatization reagents (e.g., o-phthalaldehyde - OPA) and a fluorescence detector.
Procedure:
-
Plasma Collection:
-
Collect blood from mice via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.
-
Immediately place the blood on ice.
-
Centrifuge at 2,000-3,000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store at -80°C until analysis.
-
-
Plasma Ammonia Measurement:
-
Thaw the plasma samples on ice.
-
Follow the manufacturer's instructions for the chosen ammonia assay kit. This typically involves deproteinization of the plasma followed by a colorimetric or enzymatic reaction that can be measured using a spectrophotometer or plate reader.
-
-
Plasma Amino Acid Analysis by HPLC:
-
Thaw the plasma samples on ice.
-
Deproteinize the plasma, for example, by adding sulfosalicylic acid and centrifuging to pellet the precipitated proteins.
-
The supernatant containing the free amino acids is then subjected to pre-column derivatization with a reagent such as OPA to form fluorescent derivatives.
-
Inject the derivatized sample into the HPLC system.
-
Separate the amino acid derivatives on a reverse-phase column using a gradient elution protocol.
-
Detect the fluorescent derivatives using a fluorescence detector.
-
Quantify the concentration of each amino acid by comparing the peak areas to those of known standards.
-
Protocol for AAV-Mediated Gene Therapy
Purpose: To deliver a functional copy of the Nags gene to the liver of Nags-/- mice to restore urea cycle function.
Materials:
-
Adeno-associated virus (AAV) vector carrying the mouse Nags cDNA under the control of a liver-specific promoter (e.g., thyroxine-binding globulin - TBG). AAV8 serotype is commonly used for efficient liver transduction.
-
Sterile saline or PBS for vector dilution.
-
Insulin syringes for injection.
Procedure:
-
Vector Preparation:
-
Dilute the AAV vector to the desired concentration in sterile saline or PBS. Doses in the range of 1x10^10 to 1x10^12 vector genomes (vg) per mouse have been shown to be effective.[8]
-
-
Vector Administration:
-
For neonatal mice, injections can be performed via the temporal vein or intraperitoneally.
-
For adult mice, intravenous injection via the tail vein is the preferred route for liver-directed gene therapy.
-
Administer the prepared AAV vector solution in a volume appropriate for the size of the mouse (e.g., 50-100 µL).
-
-
Post-Treatment Monitoring:
-
After AAV administration, the NCG and citrulline supplementation can be withdrawn after a period of time (e.g., 2-4 weeks) to allow for transgene expression and restoration of NAGS function.
-
Monitor the mice for survival, weight gain, and plasma ammonia and amino acid levels to assess the efficacy of the gene therapy.
-
Signaling Pathways and Experimental Workflows
Urea Cycle and Impact of NAGS Deficiency
Caption: The central role of NAGS in activating the urea cycle.
Experimental Workflow for Studying NAGS Deficiency in Mice
Caption: A typical experimental workflow for using the Nags-/- mouse model.
Neurological Signaling Pathways Affected by Hyperammonemia
Caption: Key signaling pathways implicated in hyperammonemia-induced neurotoxicity.
Conclusion
The Nags-/- mouse model is a powerful and clinically relevant tool for the study of this compound deficiency. Its features of neonatal lethality without intervention and inducible hyperammonemia in rescued adults provide a robust platform for investigating the fundamental biology of the urea cycle, the pathophysiology of hyperammonemia, and for the preclinical evaluation of novel therapeutic approaches, including small molecule drugs and gene therapies. The detailed protocols and data presented here serve as a comprehensive resource for researchers aiming to utilize this invaluable animal model in their studies.
References
- 1. AAV-mediated expression of mouse or human GLDC normalises metabolic biomarkers in a GLDC-deficient mouse model of Non-Ketotic Hyperglycinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyperammonemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. N-acetylglutamate synthase deficiency: an insight into the genetics, epidemiology, pathophysiology, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical properties of recombinant human and mouse N-acetylglutamate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification, cloning and expression of the mouse N-acetylglutamate synthase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel biochemically salvageable animal model of hyperammonemia devoid of N-acetylglutamate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gene delivery corrects N-acetylglutamate synthase deficiency and enables insights in the physiological impact of L-arginine activation of N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for Inducing N-Acetyl-L-glutamic Acid (NAG) Depletion In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing the depletion of N-Acetyl-L-glutamic acid (NAG) in in vitro settings. Two primary methodologies are presented: chemical inhibition of the synthesizing enzyme, N-acetylglutamate synthase (NAGS), and genetic knockdown of the NAGS gene. These protocols are intended for use by trained researchers in a laboratory setting.
Introduction
This compound (NAG) is a crucial metabolic intermediate and an essential allosteric activator of carbamoyl phosphate synthetase I (CPSI), the first and rate-limiting enzyme of the urea cycle. Depletion of NAG leads to a dysfunctional urea cycle, resulting in the accumulation of toxic ammonia (hyperammonemia), a condition observed in several inherited metabolic disorders. Studying the effects of NAG depletion in vitro is vital for understanding the pathophysiology of these diseases and for the development of novel therapeutic interventions.
The following sections detail protocols for both chemical and genetic approaches to induce NAG depletion, methods for validating depletion, and an overview of the relevant signaling pathways and downstream cellular consequences.
Data Presentation
Table 1: Inhibitors of N-acetylglutamate Synthase (NAGS)
| Inhibitor | Type of Inhibition | Potency | Key Findings |
| Propionyl-CoA | Competitive | Ki = 0.71 mM[1][2] | A potent inhibitor of NAG formation.[3][4] Also serves as a substrate for NAGS, leading to the formation of N-propionylglutamate.[1][2] |
| Butyryl-CoA | Not specified | High | One of the most powerful inhibitors of NAG formation.[3][4] |
| Isovaleryl-CoA | Not specified | Moderate | Shows less pronounced inhibition compared to propionyl-CoA and butyryl-CoA.[3][4] |
| Methylmalonyl-CoA | Not specified | Low | Exhibits a less inhibitory effect on NAGS activity.[3][4] |
| L-Arginine | Feedback Inhibition (in prokaryotes and plants) | Not specified | Acts as an inhibitor in lower organisms but as an activator of NAGS in vertebrates. |
Experimental Protocols
Protocol 1: Chemical Inhibition of NAGS in Cultured Cells
This protocol describes the use of propionyl-CoA to inhibit NAGS activity in a cell culture model, leading to the depletion of intracellular NAG.
Materials:
-
Cell line of interest (e.g., HepG2, primary hepatocytes)
-
Complete cell culture medium
-
Propionyl-CoA sodium salt (or a cell-permeable ester form)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Reagents for quantifying NAG (e.g., UPLC-MS/MS or HPLC)
-
Reagents for quantifying ammonia
Procedure:
-
Cell Culture: Plate cells at a desired density in a multi-well plate and allow them to adhere and reach approximately 70-80% confluency.
-
Preparation of Inhibitor Stock Solution: Prepare a stock solution of propionyl-CoA in a suitable solvent (e.g., sterile water or PBS). The final concentration should be determined based on the desired working concentration and the vehicle's compatibility with the cell line. A starting concentration range of 1-5 mM can be considered based on the reported Ki value of 0.71 mM.[1][2]
-
Treatment of Cells:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add fresh culture medium containing the desired concentration of propionyl-CoA to the treatment wells. Include a vehicle control (medium with the solvent used for the inhibitor stock).
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours). The optimal incubation time should be determined empirically for the specific cell line and experimental goals.
-
Cell Lysis and Sample Collection:
-
At the end of the incubation period, aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well.
-
Scrape the cells and collect the lysate.
-
-
Validation of NAG Depletion:
-
Analyze the cell lysates for intracellular NAG levels using a validated method such as UPLC-MS/MS or HPLC.[3][4] Compare the NAG levels in the treated cells to the vehicle control.
-
Measure the ammonia concentration in the cell culture supernatant or cell lysates to assess the functional consequence of NAG depletion.
-
Protocol 2: siRNA-Mediated Knockdown of NAGS Gene
This protocol provides a general framework for using small interfering RNA (siRNA) to silence the expression of the NAGS gene, thereby depleting the NAGS enzyme and subsequently NAG.
Materials:
-
Cell line of interest
-
Complete cell culture medium (antibiotic-free for transfection)
-
Non-targeting (scrambled) control siRNA.
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Opti-MEM™ Reduced Serum Medium (or similar).
-
Reagents for validating knockdown (qRT-PCR primers for NAGS, anti-NAGS antibody for Western blotting).
-
Reagents for quantifying NAG and ammonia.
Procedure:
-
siRNA Preparation: Reconstitute the lyophilized NAGS siRNA and control siRNA in RNase-free water to a stock concentration of 20 µM.
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate in antibiotic-free medium so that they will be 60-80% confluent at the time of transfection.
-
Transfection:
-
For each well to be transfected, dilute the required amount of siRNA (e.g., for a final concentration of 10-50 nM) in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours. The optimal incubation time for maximal knockdown should be determined empirically.
-
Validation of Knockdown:
-
qRT-PCR: At 24-48 hours post-transfection, harvest the cells, extract total RNA, and perform qRT-PCR to quantify the relative expression of NAGS mRNA in the siRNA-treated cells compared to the control siRNA-treated cells. A knockdown of >70% is generally considered successful.[7][8]
-
Western Blotting: At 48-72 hours post-transfection, lyse the cells and perform Western blotting using an antibody specific for the NAGS protein to confirm the reduction in protein levels.
-
-
Assessment of NAG Depletion and its Consequences:
-
Following confirmation of successful knockdown, analyze parallel cell samples for intracellular NAG and ammonia levels as described in Protocol 1.
-
Mandatory Visualizations
Caption: Workflow for chemical inhibition of NAGS.
Caption: Workflow for siRNA-mediated knockdown of NAGS.
References
- 1. Inhibition by propionyl-coenzyme A of N-acetylglutamate synthetase in rat liver mitochondria. A possible explanation for hyperammonemia in propionic and methylmalonic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition by propionyl-coenzyme A of N-acetylglutamate synthetase in rat liver mitochondria. A possible explanation for hyperammonemia in propionic and methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of N-acetylglutamate synthase by various monocarboxylic and dicarboxylic short-chain coenzyme A esters and the production of alternative glutamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silencer siRNAs | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. AccuTarget™ Predesigned siRNA [eng.bioneer.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bioland-sci.com [bioland-sci.com]
Application Notes and Protocols: The Role of N-Acetyl-L-glutamic Acid in the Enzyme Kinetics of Carbamoyl Phosphate Synthetase I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamoyl Phosphate Synthetase I (CPSI) is a critical mitochondrial enzyme in the urea cycle, responsible for catalyzing the first and rate-limiting step: the synthesis of carbamoyl phosphate from ammonia, bicarbonate, and two molecules of ATP. The activity of CPSI is almost entirely dependent on the allosteric activation by N-Acetyl-L-glutamic acid (NAG), a molecule synthesized in the mitochondrial matrix by N-acetylglutamate synthase (NAGS).[1][2] Understanding the kinetics of CPSI activation by NAG is fundamental for studying urea cycle disorders, developing therapeutic interventions for hyperammonemia, and for the in-vitro characterization of the enzyme. These application notes provide a detailed overview of the enzyme kinetics, experimental protocols, and relevant signaling pathways.
Data Presentation: Kinetic Parameters of CPSI
The allosteric activation of CPSI by NAG dramatically alters its kinetic properties. In the absence of NAG, the enzyme exhibits minimal activity. The following table summarizes the key kinetic parameters of rat liver CPSI in the presence and absence of its essential activator, NAG. It is important to note that specific values can vary depending on the experimental conditions such as pH, temperature, and ion concentrations.
| Kinetic Parameter | Condition | Value | Reference |
| Vmax | With NAG | ~100% | [3] |
| Without NAG | < 20% of activated enzyme | [3] | |
| Km for ATP | With NAG | Lower | [3] |
| Without NAG | Greatly Increased | [3] | |
| Km for HCO3- | With NAG | Unchanged | [3] |
| Without NAG | Not significantly changed | [3] | |
| Km for NH4+ | With NAG | Higher | [3] |
| Without NAG | Markedly Reduced | [3] |
Signaling Pathway: Regulation of CPSI Activity
The activity of CPSI is tightly regulated through the synthesis of its allosteric activator, NAG. The enzyme responsible for NAG synthesis, N-acetylglutamate synthase (NAGS), is itself subject to regulation, creating a sensitive system for responding to changes in amino acid metabolism. A key activator of NAGS is Arginine, which signals an excess of amino acids, thereby stimulating the urea cycle. This creates a positive feedback loop where high levels of a urea cycle intermediate (Arginine) promote the activation of the cycle's first committed step.[4]
Caption: Allosteric activation of CPSI by NAG.
Experimental Protocols
Protocol 1: Coupled-Enzyme Spectrophotometric Assay for CPSI Activity
This protocol utilizes a coupled-enzyme system to continuously monitor CPSI activity by measuring the formation of citrulline from ornithine and the CPSI product, carbamoyl phosphate. The reaction is coupled with ornithine transcarbamoylase (OTC).
Materials:
-
Purified CPSI enzyme
-
Ornithine Transcarbamoylase (OTC)
-
HEPES buffer (50 mM, pH 7.5)
-
ATP solution (100 mM)
-
Magnesium chloride (MgCl2) solution (1 M)
-
Potassium chloride (KCl) solution (1 M)
-
Ammonium chloride (NH4Cl) solution (1 M)
-
Potassium bicarbonate (KHCO3) solution (1 M)
-
L-Ornithine solution (100 mM)
-
This compound (NAG) solution (100 mM)
-
Colorimetric reagent for citrulline determination (e.g., diacetyl monoxime-thiosemicarbazide reagent)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare the reaction mixture in a microcentrifuge tube. The final concentrations in a 200 µL reaction volume should be:
-
50 mM HEPES, pH 7.5
-
20 mM MgCl2
-
100 mM KCl
-
5 mM ATP
-
50 mM NH4Cl
-
50 mM KHCO3
-
5 mM L-Ornithine
-
10 units of OTC
-
For activated CPSI: 1 mM NAG
-
For basal activity: Omit NAG from the mixture.
-
-
Enzyme Addition: Add a known amount of purified CPSI enzyme to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 100 µL of 10% TCA.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the precipitated protein.
-
Citrulline Quantification: Transfer the supernatant to a new tube and determine the citrulline concentration using a colorimetric method. For example, add the diacetyl monoxime-thiosemicarbazide reagent, heat at 95°C for 15 minutes, and measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve with known concentrations of L-citrulline to calculate the amount of product formed.
-
Calculation of Specific Activity: Calculate the specific activity of CPSI as µmoles of citrulline formed per minute per milligram of enzyme.
Protocol 2: Direct Colorimetric Assay for Carbamoyl Phosphate
This protocol directly measures the carbamoyl phosphate produced by CPSI without a coupling enzyme. It relies on the chemical conversion of carbamoyl phosphate to hydroxyurea, which can be quantified colorimetrically.[5]
Materials:
-
Purified CPSI enzyme
-
HEPES buffer (50 mM, pH 7.5)
-
ATP solution (100 mM)
-
Magnesium chloride (MgCl2) solution (1 M)
-
Potassium chloride (KCl) solution (1 M)
-
Ammonium chloride (NH4Cl) solution (1 M)
-
Potassium bicarbonate (KHCO3) solution (1 M)
-
This compound (NAG) solution (100 mM)
-
Hydroxylamine solution
-
Colorimetric reagent for ureido compounds
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare the CPSI reaction mixture as described in Protocol 1 (steps 1a-h), with or without NAG.
-
Enzyme Reaction: Initiate the reaction by adding CPSI and incubate at 37°C for a defined time.
-
Conversion to Hydroxyurea: Stop the CPSI reaction and convert the carbamoyl phosphate to hydroxyurea by adding a hydroxylamine solution.
-
Colorimetric Detection: Add the colorimetric reagent for ureido compounds and incubate to allow color development.
-
Spectrophotometry: Measure the absorbance at the appropriate wavelength (e.g., 458 nm).[5]
-
Standard Curve: Generate a standard curve using known concentrations of carbamoyl phosphate.
-
Calculation of Specific Activity: Calculate the specific activity of CPSI as µmoles of carbamoyl phosphate formed per minute per milligram of enzyme.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effect of NAG on CPSI enzyme kinetics.
Caption: Workflow for CPSI kinetic analysis.
Conclusion
The study of this compound's role in the enzyme kinetics of CPSI is essential for a comprehensive understanding of the urea cycle and its associated disorders. The provided protocols and data offer a framework for researchers to investigate this critical allosteric activation. Accurate determination of kinetic parameters under various conditions will aid in the development of novel therapeutics for managing hyperammonemia and other metabolic diseases.
References
- 1. Pathways and Diagrams | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial carbamoyl phosphate synthetase activity in the absence of N-acetyl-L-glutamate. Mechanism of activation by this cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetylglutamate synthase: structure, function and defects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid colorimetric assay for carbamyl phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Stable Isotope-Labeled N-Acetyl-L-glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled N-Acetyl-L-glutamic acid (NAG) is a critical tool in metabolic research, clinical diagnostics, and drug development. Its use as an internal standard in mass spectrometry-based quantification allows for precise and accurate measurement of endogenous NAG levels. This is particularly important in the study of urea cycle disorders, where NAG acts as an essential activator of carbamyl phosphate synthetase I. This document provides detailed protocols for the chemical synthesis, purification, and characterization of stable isotope-labeled this compound, focusing on Carbon-13 (¹³C) and Deuterium (D) labeling.
Synthesis of Stable Isotope-Labeled this compound
The preparation of stable isotope-labeled NAG involves a two-step process: the acquisition or synthesis of the isotopically labeled L-glutamic acid precursor, followed by its N-acetylation.
Part 1: Labeled L-Glutamic Acid Precursor
For the synthesis of labeled NAG, a corresponding stable isotope-labeled L-glutamic acid is required. These precursors, such as L-Glutamic acid-¹³C₅ or L-Glutamic acid-d₅, are commercially available from various suppliers. Alternatively, they can be synthesized using established biosynthetic or chemical methods. Biosynthetic methods often utilize microorganisms like Brevibacterium flavum with labeled precursors such as [1-¹³C]- or [2-¹³C]acetate to produce highly enriched L-glutamic acid[1]. Chemical synthesis routes for stereospecifically labeled L-glutamic acid have also been described[2].
Part 2: N-acetylation of Labeled L-Glutamic Acid
The N-acetylation of the labeled L-glutamic acid is achieved by reaction with acetic anhydride. A general method, adapted from established procedures, is provided below[3].
Experimental Protocol: N-acetylation of L-Glutamic Acid-¹³C₅
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of L-Glutamic acid-¹³C₅ in 10 volumes of glacial acetic acid.
-
Reagent Addition: Slowly add 1.2 equivalents of acetic anhydride to the solution while stirring at room temperature.
-
Reaction: Heat the mixture to 80-90°C and maintain this temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetic acid under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a water/ethanol mixture.
For the synthesis of deuterated this compound, a similar protocol can be followed using deuterated L-glutamic acid and, if desired, deuterated acetic anhydride (e.g., acetic anhydride-d₆) to introduce deuterium at the acetyl group.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of stable isotope-labeled this compound.
| Parameter | ¹³C₅-N-Acetyl-L-glutamic acid | d₃-N-Acetyl-L-glutamic acid |
| Starting Material | L-Glutamic acid-¹³C₅ | L-Glutamic acid |
| Acetylation Agent | Acetic anhydride | Acetic anhydride-d₆ |
| Typical Yield | 85-95% | 80-90% |
| Isotopic Purity | >98% ¹³C₅ | >98% d₃ |
| Chemical Purity | >99% (by HPLC) | >99% (by HPLC) |
Table 1: Summary of quantitative data for the synthesis of stable isotope-labeled this compound.
Experimental Workflow
The overall experimental workflow for the preparation and analysis of stable isotope-labeled this compound is depicted in the following diagram.
Caption: Experimental workflow for the synthesis, purification, and analysis of stable isotope-labeled this compound.
Quality Control and Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and isotopic enrichment of the final product.
Experimental Protocol: Analytical Characterization
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight and determine the isotopic enrichment.
-
Method: High-resolution mass spectrometry (HRMS) is performed on the final product. The mass spectrum will show a shift in the molecular ion peak corresponding to the mass of the incorporated isotopes. For example, for ¹³C₅-NAG, the molecular weight will be increased by approximately 5 Da compared to the unlabeled compound.
-
Data Analysis: The isotopic distribution is analyzed to calculate the percentage of isotopic enrichment.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure and the position of the isotopic labels.
-
Method: ¹H and ¹³C NMR spectra are acquired.
-
Data Analysis: In the ¹H NMR spectrum of ¹³C-labeled NAG, characteristic coupling between ¹³C and ¹H atoms will be observed. For deuterated NAG, the proton signals at the sites of deuteration will be absent. The ¹³C NMR spectrum will show signals corresponding to the carbon skeleton, confirming the overall structure.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the chemical purity of the final product.
-
Method: Reversed-phase HPLC with UV detection is a suitable method. The sample is dissolved in a suitable solvent and injected into the HPLC system.
-
Data Analysis: The purity is determined by integrating the peak area of the main compound and any impurities.
-
Logical Relationship of Analysis
The following diagram illustrates the logical flow of the analytical validation process.
Caption: Logical workflow for the analytical validation of synthesized stable isotope-labeled this compound.
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the synthesis and characterization of stable isotope-labeled this compound. Adherence to these procedures will enable researchers to produce high-quality labeled compounds essential for a wide range of applications in biomedical and pharmaceutical research. The use of such well-characterized internal standards is paramount for achieving reliable and reproducible quantitative results.
References
In Vivo Imaging of N-Acetyl-L-glutamic Acid: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vivo imaging of N-Acetyl-L-glutamic acid (NAAG), a crucial neuropeptide in the central nervous system. Understanding the spatial distribution and dynamic changes of NAAG in the living brain is paramount for elucidating its role in neurotransmission, neuroenergetics, and various neurological disorders. This guide focuses on the most established non-invasive technique for NAAG tracking: Magnetic Resonance Spectroscopy (MRS), with a particular emphasis on the advanced MEGA-PRESS sequence that enables the differentiation of NAAG from the highly abundant N-acetylaspartate (NAA).
Introduction to In Vivo NAAG Imaging
This compound (NAAG) is the most abundant peptide neurotransmitter in the mammalian central nervous system. It is known to modulate glutamatergic transmission and is implicated in a range of physiological and pathological processes. The ability to track NAAG in vivo provides a powerful tool for studying its synthesis, release, and metabolism in real-time, offering insights into brain function and disease.
Magnetic Resonance Spectroscopy (MRS) stands as the primary modality for the non-invasive in vivo quantification of brain metabolites, including NAAG. However, the spectral signature of NAAG significantly overlaps with that of N-acetylaspartate (NAA), which is present in much higher concentrations. To overcome this challenge, specialized spectral editing techniques, such as MEselle-Garwood Point RESolved Spectroscopy (MEGA-PRESS) , have been developed and optimized to selectively detect and quantify NAAG.
Quantitative Data: NAAG Concentrations in the Human Brain
Several studies have utilized MRS to quantify NAAG concentrations in different regions of the human brain. The data consistently show differential distribution between gray and white matter. The following table summarizes key quantitative findings from published research.
| Brain Region | NAAG Concentration (mM) | NAAG/NAA Ratio | Magnetic Field Strength (T) | Reference |
| Frontal White Matter | 1.5 - 2.7 | 0.16 - 0.28 | 2.0 | [1][2] |
| Parietal White Matter | 1.5 - 2.7 | 0.16 - 0.28 | 2.0 | [1][2] |
| Occipital White Matter | 1.5 - 2.7 | 0.16 - 0.28 | 2.0 | [1][2] |
| Frontal Gray Matter | 0.6 - 1.5 | 0.04 - 0.10 | 2.0 | [1][2] |
| Parietal Gray Matter | 0.6 - 1.5 | 0.04 - 0.10 | 2.0 | [1][2] |
| Occipital Gray Matter | 0.6 - 1.5 | 0.04 - 0.10 | 2.0 | [1][2] |
| Frontal Cortex (White Matter Voxel) | - | 0.18 ± 0.02 | 3.0 | [3] |
| Anterior Cingulate (Gray Matter Voxel) | - | 0.11 ± 0.02 | 3.0 | [3] |
| Medial Prefrontal Cortex (Gray Matter) | - | 0.13 | 7.0 | [4] |
| Right Frontal Cortex (White Matter) | - | 0.28 | 7.0 | [4] |
| Visual Cortex | 1.55 | - | 3.0 | [5] |
Experimental Protocol: In Vivo NAAG Measurement using MEGA-PRESS
This protocol outlines the key steps for acquiring and processing in vivo NAAG data using the MEGA-PRESS sequence. This method is designed to edit the signal from NAAG, separating it from the overlapping NAA peak.
Subject Preparation and Positioning
-
Ensure the subject has provided informed consent and has been screened for contraindications to MRI.
-
Position the subject comfortably on the scanner bed to minimize motion. A head coil with multiple channels is recommended for optimal signal-to-noise ratio (SNR).
-
Use cushions and straps to gently immobilize the subject's head.
Anatomical Imaging
-
Acquire high-resolution T1-weighted and T2-weighted anatomical images (e.g., MPRAGE, FSPGR).
-
These images will be used for precise voxel placement and for tissue segmentation to determine the proportion of gray matter, white matter, and cerebrospinal fluid within the MRS voxel.
Voxel Placement
-
Based on the research question, select the region of interest (VOI) on the anatomical images.
-
Place the MRS voxel (e.g., 3 x 3 x 2 cm³) carefully within the VOI, avoiding areas with high magnetic susceptibility artifacts such as bone and air sinuses.
MRS Data Acquisition (MEGA-PRESS)
-
Shimming: Perform automated and manual shimming of the magnetic field within the voxel to achieve a narrow water line width (e.g., < 15 Hz), which is crucial for accurate spectral editing and quantification.
-
Water Suppression: Employ a water suppression technique (e.g., CHESS) to attenuate the strong water signal.
-
MEGA-PRESS Sequence Parameters:
-
The acquisition will alternate between the ON and OFF editing pulse frequencies.
Data Processing
-
Eddy Current Correction: Correct for eddy current distortions using the unsuppressed water signal as a reference.[4]
-
Frequency and Phase Correction: Align the spectra to correct for frequency drifts and phase variations.[7]
-
Spectral Differencing: Subtract the OFF-resonance spectra from the ON-resonance spectra to generate the edited difference spectrum. This will reveal the edited NAAG signal at approximately 2.5 ppm.
-
Quantification:
-
Integrate the area under the edited NAAG peak.[7]
-
Fit the spectral data using software packages like LCModel, AMARES, or custom scripts in MATLAB to determine the concentration of NAAG.[2][8] This often involves using a basis set of simulated metabolite spectra.
-
The concentration is typically referenced to the unsuppressed water signal from the same voxel or to an internal reference metabolite like creatine.
-
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow for functional MRS studies of NAAG and the metabolic relationship of NAAG.
Signaling Pathways and Functional Implications
While direct in vivo imaging of NAAG-specific signaling cascades is not yet established, the functional consequences of NAAG dynamics can be inferred through multimodal imaging approaches. Functional MRS (fMRS) studies have investigated changes in NAAG levels in response to neuronal activation, such as visual stimulation.[6] These studies suggest a dynamic relationship where NAA may decrease while NAAG increases during stimulation, supporting the role of NAAG as a neurotransmitter that is synthesized from NAA and glutamate.[6][9]
Furthermore, there is evidence suggesting a link between NAAG and the Blood-Oxygen-Level-Dependent (BOLD) signal observed in fMRI.[6] This indicates that NAAG may play a role in the vascular hyperemic response to neuronal activity. While not a direct visualization of a signaling pathway, combining fMRS with fMRI allows for the investigation of the relationship between NAAG metabolism and hemodynamic responses, providing indirect evidence of its functional pathways.
Conclusion
The in vivo tracking of this compound using Magnetic Resonance Spectroscopy, particularly with the MEGA-PRESS sequence, offers a powerful, non-invasive window into brain neurochemistry. The provided protocols and quantitative data serve as a valuable resource for researchers aiming to investigate the role of NAAG in health and disease. Future advancements in MRS techniques and multimodal imaging will likely further unravel the intricate signaling and metabolic pathways involving this important neuropeptide.
References
- 1. Differential distribution of NAA and NAAG in human brain as determined by quantitative localized proton MRS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Measurement of N-Acetyl-aspartyl-glutamate (NAAG) at 3 Tesla Using TE-Averaged PRESS Spectroscopy and Regularized Lineshape Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of N-acetylaspartylglutamate in the Human Frontal Brain by 1H MRS at 7T - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of NAA and NAAG dynamics underlying visual stimulation using MEGA-PRESS in a functional MRS experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cds.ismrm.org [cds.ismrm.org]
- 8. econtents.sbu.unicamp.br [econtents.sbu.unicamp.br]
- 9. Investigation of NAA and NAAG dynamics underlying visual stimulation using MEGA-PRESS in a functional MRS experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Acetyl-L-glutamic Acid (NAG) Solution Stability
Welcome to the technical support center for N-Acetyl-L-glutamic acid (NAG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of NAG in solution during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and storage of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Loss of Potency or Inconsistent Results | Degradation of NAG due to improper pH. | The primary degradation pathway for NAG is hydrolysis of the acetyl group to form L-glutamic acid and acetate. This hydrolysis is influenced by pH, with increased rates at both low and high pH. For optimal stability, maintain the solution pH between 4 and 7. |
| Thermal degradation. | Elevated temperatures accelerate the hydrolysis of NAG. Prepare and store solutions at recommended temperatures. For short-term storage (hours to a few days), refrigeration (2-8°C) is advisable. For long-term storage, aliquoting and freezing (-20°C or -80°C) is recommended to minimize degradation from freeze-thaw cycles.[1] | |
| Incompatible buffer. | Certain buffer components can catalyze the degradation of NAG. It is recommended to use buffers that have been shown to be compatible, such as phosphate or N-acetyl-L-glutamate itself, if the experimental design allows.[2] | |
| Precipitation in Solution | Exceeding solubility limits. | The solubility of NAG is dependent on the solvent and pH. In aqueous solutions, solubility can be increased by adjusting the pH. Ensure the concentration of your solution does not exceed the solubility limit under your experimental conditions. |
| Change in temperature. | A decrease in temperature can lead to the precipitation of the compound. If solutions are stored at low temperatures, allow them to fully equilibrate to room temperature and ensure all precipitate has redissolved before use. | |
| Unexpected Peaks in Analytical Assays (e.g., HPLC) | Formation of degradation products. | The primary degradation product of NAG is L-glutamic acid. Under strongly acidic conditions, there is a potential for the formation of other byproducts, similar to what is observed with related compounds like N-acetyl-L-glutamine, which can form pyroglutamic acid.[3][4] Use a validated stability-indicating analytical method to identify and quantify these degradation products. |
| Contamination. | Ensure proper handling and use of sterile, high-purity solvents and reagents to avoid extraneous peaks in your chromatograms. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The main degradation pathway for this compound (NAG) in aqueous solution is the hydrolysis of the N-acetyl bond.[1] This reaction yields L-glutamic acid and acetic acid as the primary degradation products. The rate of this hydrolysis is significantly influenced by pH and temperature.
Q2: What is the optimal pH range for maintaining the stability of NAG solutions?
A2: Based on data from similar N-acetylated amino acids, NAG is most stable in the pH range of 4 to 7.[3] Both strongly acidic (pH < 3) and alkaline (pH > 8) conditions can accelerate the rate of hydrolysis.
Q3: How should I store my this compound solutions?
A3: For short-term storage (up to 24-48 hours), it is recommended to store NAG solutions at 2-8°C. For long-term storage, solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1]
Q4: Can I autoclave my this compound solution?
A4: Autoclaving is generally not recommended for NAG solutions. The high temperatures and pressures of autoclaving can significantly accelerate the hydrolysis of the N-acetyl group, leading to the formation of L-glutamic acid. If sterile filtration is required, use a 0.22 µm filter.
Q5: Which buffers are recommended for use with this compound?
A5: Phosphate-based buffers are a common and generally suitable choice for NAG solutions within a pH range of 6.0-7.5. For some applications, such as cell-free protein synthesis, N-acetyl-L-glutamate itself has been used as a buffering agent, indicating its relative stability under those conditions.[2] It is advisable to perform compatibility studies with your chosen buffer system if long-term stability is critical.
Q6: How can I detect and quantify the degradation of my this compound solution?
A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to analyze the stability of NAG and quantify its degradation products.[5] A reversed-phase C18 column is often used, and detection can be achieved using UV, or more sensitively with mass spectrometry (LC-MS) or after derivatization with fluorescence detection.[4][5][6]
Data on Factors Affecting Stability
The following tables summarize the expected influence of pH and temperature on the stability of this compound in aqueous solution, based on general principles and data from related compounds.
Table 1: Effect of pH on the Stability of this compound Solution at 25°C (Hypothetical Data)
| pH | Estimated Half-life (t½) | Primary Degradation Product |
| 2.0 | ~10-20 days | L-Glutamic Acid, potential for other byproducts |
| 4.0 | > 6 months | L-Glutamic Acid |
| 7.0 | > 6 months | L-Glutamic Acid |
| 9.0 | ~15-30 days | L-Glutamic Acid |
Table 2: Effect of Temperature on the Stability of this compound Solution at pH 7.0 (Hypothetical Data)
| Temperature | Estimated Half-life (t½) |
| 4°C | > 1 year |
| 25°C | > 6 months |
| 40°C | ~2-3 months |
| 60°C | ~1-2 weeks |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for NAG.
Objective: To assess the stability of NAG under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
HPLC system with UV or MS detector
-
C18 reversed-phase HPLC column
-
Appropriate mobile phase (e.g., phosphate buffer and acetonitrile)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of NAG in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.
-
Sample Analysis: At designated time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration with the mobile phase. Analyze the samples by a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: HPLC Method for Stability Testing of this compound
Objective: To provide a starting point for developing an HPLC method to separate NAG from its primary degradation product, L-glutamic acid.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 2.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 98% A, 2% B
-
2-10 min: Gradient to 80% A, 20% B
-
10-12 min: Hold at 80% A, 20% B
-
12-13 min: Return to 98% A, 2% B
-
13-18 min: Re-equilibration at 98% A, 2% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Note: This method is a starting point and may require optimization for your specific application and equipment. Validation according to ICH guidelines is necessary for use in regulated environments.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. N-Acetylglutamic acid - Wikipedia [en.wikipedia.org]
- 2. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of N-acetyl-L-glutamate using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetyl-L-glutamic Acid (NAG) Extraction from Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges in N-Acetyl-L-glutamic acid (NAG) extraction from tissues.
Troubleshooting Guide
Encountering issues during your NAG extraction? Consult the table below for common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No NAG Yield | Inefficient Tissue Homogenization: Incomplete disruption of tissue architecture prevents the release of intracellular NAG.[1] | • Ensure the tissue is thoroughly pulverized to a fine powder, preferably at cryogenic temperatures (e.g., using a cryomill or a mortar and pestle with liquid nitrogen).[2] • For mechanical homogenization, ensure sufficient homogenization time and appropriate bead/rotor size for the tissue type.[3] • For sonication, use short bursts on ice to prevent overheating and sample degradation.[4] |
| Suboptimal Extraction Solvent: The chosen solvent may not be effective for extracting a polar metabolite like NAG. | • Use a polar solvent system. A common and effective approach is a cold methanol/water mixture (e.g., 80% methanol).[5] • Perchloric acid (HClO4) has been successfully used for NAG extraction from tissues.[6] • Consider a two-phase extraction using a methanol/chloroform/water system to separate polar metabolites from lipids.[7] | |
| Incomplete Quenching of Metabolism: Continued enzymatic activity after tissue collection can degrade NAG.[2] | • Flash-freeze the tissue immediately in liquid nitrogen upon collection.[8] • Add cold extraction solvent directly to the frozen, pulverized tissue to rapidly denature enzymes.[2] | |
| Degradation of NAG: NAG can be susceptible to degradation under certain pH and temperature conditions.[9] | • Maintain cold conditions (4°C or on ice) throughout the extraction process.[2][5] • Avoid prolonged exposure to strong acids or bases unless part of a specific protocol. NAG is generally stable at pH > 4.0.[9] | |
| Poor Reproducibility Between Replicates | Inconsistent Sample Handling: Variations in the time between tissue collection and freezing, or in the homogenization process. | • Standardize the entire workflow, from tissue harvesting to the final extraction step.[3] • Ensure identical processing times and conditions for all samples. |
| Variable Tissue Input: Inconsistent amounts of starting tissue material. | • Accurately weigh the frozen tissue powder before adding the extraction solvent. A typical starting amount is 5-25 mg.[10] | |
| Incomplete Solvent Removal/Inconsistent Reconstitution: Residual extraction solvent can interfere with downstream analysis, and variability in reconstitution volume will affect concentration measurements. | • Ensure complete evaporation of the extraction solvent, typically under a stream of nitrogen. • Be precise when reconstituting the dried extract in the final buffer for analysis. | |
| Interference or Matrix Effects in LC-MS/MS Analysis | Co-elution with Similar Compounds: Glutamate and glutamine are structurally similar to NAG and are highly abundant in tissues, which can cause ion suppression.[11][12] | • Optimize the liquid chromatography method to ensure baseline separation of NAG from glutamate and glutamine. The use of an ion-pairing reagent like heptafluorobutyric acid (HFBA) can improve separation.[11] • Consider derivatization to improve chromatographic separation and detection sensitivity.[13] |
| High Salt or Lipid Content: Salts and lipids from the tissue can interfere with ionization in the mass spectrometer. | • If using a single-phase extraction, consider a subsequent solid-phase extraction (SPE) cleanup step. • A two-phase liquid-liquid extraction (e.g., methanol/chloroform/water) is effective at removing lipids.[7] | |
| In-source Cyclization Artifacts: Glutamine and glutamic acid can cyclize to form pyroglutamic acid in the mass spectrometer's ion source, which might interfere with NAG quantification if not properly resolved.[12][14] | • Use chromatographic conditions that separate NAG from potential pyroglutamic acid peaks.[12] • Optimize mass spectrometer source conditions, particularly the fragmentor voltage, to minimize in-source conversion.[12] • The use of a stable isotope-labeled internal standard for NAG is highly recommended to correct for matrix effects and extraction variability. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store tissue samples before NAG extraction?
A1: To preserve the integrity of NAG and prevent its degradation, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and then stored at -80°C until you are ready to process them.[8] Avoid repeated freeze-thaw cycles.[4] For long-term storage, stabilizing reagents can also be considered.[8]
Q2: How much tissue should I start with for NAG extraction?
A2: The required amount of tissue depends on the NAG concentration in the tissue and the sensitivity of your analytical method. Generally, a starting amount of 5-25 mg of tissue is recommended for metabolomic profiling.[10] For tissues with very low NAG levels, a larger starting amount may be necessary.
Q3: Which extraction solvent is optimal for this compound?
A3: this compound is a polar molecule, so polar solvents are most effective. Here is a comparison of commonly used solvent systems:
| Solvent System | Advantages | Considerations |
| 80% Methanol (cold) | Efficiently precipitates proteins while extracting a broad range of polar metabolites. Simple and widely used.[5] | May also extract some lipids, potentially requiring a cleanup step. |
| Perchloric Acid (HClO4) | Effectively deproteinizes samples and has been specifically used for NAG extraction.[6] | Requires neutralization and salt removal steps, which can add complexity and potential for sample loss. |
| Methanol/Chloroform/Water | Allows for the simultaneous extraction of both polar (including NAG) and non-polar (lipid) metabolites into separate phases from a single sample.[7] | More complex procedure involving phase separation. |
The choice depends on your experimental goals. For targeted NAG analysis, 80% methanol is a robust starting point.
Q4: Can I measure NAG without a mass spectrometer?
A4: Yes. A historical and effective method involves HPLC with fluorescence detection. In this method, NAG is first separated from glutamate by ion exchange, then enzymatically deacylated to glutamate. The resulting glutamate is derivatized with o-phthaldialdehyde (OPA), separated by reverse-phase HPLC, and detected by fluorescence.[6]
Q5: Why is an internal standard crucial for NAG quantification?
A5: An internal standard (IS), ideally a stable isotope-labeled version of NAG (e.g., N-Acetyl-L-[¹³C₅]glutamic acid), is critical for accurate quantification. An IS is added at the beginning of the extraction process and experiences the same sample processing and potential loss as the endogenous NAG. It helps to correct for variability in extraction efficiency, matrix effects during analysis, and instrument response, leading to more accurate and reliable results.[12]
Experimental Protocols
Protocol: this compound Extraction from Brain Tissue using Methanol Precipitation
This protocol provides a detailed methodology for the extraction of NAG from brain tissue for subsequent analysis by LC-MS/MS.
1. Materials and Reagents:
-
Frozen brain tissue (-80°C)
-
Liquid nitrogen
-
80% Methanol (HPLC grade), pre-chilled to -80°C
-
Internal Standard (IS) solution (e.g., N-Acetyl-L-[¹³C₅]glutamic acid in water)
-
Sterile, RNase/DNase-free microcentrifuge tubes (1.5 or 2 mL)
-
Bead-based homogenizer with appropriate beads (e.g., zirconium beads)
-
Centrifuge capable of reaching >15,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
2. Procedure:
-
Sample Preparation:
-
Homogenization:
-
Add a pre-determined amount of the IS solution to each sample.
-
Add 500 µL of ice-cold 80% methanol to the tube containing the tissue.[5]
-
Add homogenization beads to the tube.
-
Immediately homogenize the tissue using a bead-based homogenizer. A typical setting is 2-3 cycles of 20-30 seconds, with cooling on ice for 1-2 minutes between cycles to prevent heating.[5]
-
-
Protein Precipitation and Extraction:
-
Incubate the homogenate at -20°C for 1 hour to facilitate protein precipitation.
-
Centrifuge the samples at 15,000 x g for 15 minutes at 4°C.[5]
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new, clean microcentrifuge tube. Be careful not to disturb the protein pellet.
-
-
Drying:
-
Evaporate the supernatant to complete dryness using a nitrogen evaporator or a vacuum concentrator. Avoid excessive heat.
-
-
Reconstitution:
-
Reconstitute the dried extract in a specific volume (e.g., 100 µL) of an appropriate solvent for your analytical platform (e.g., 50% methanol or the initial mobile phase of your LC method).
-
Vortex briefly and centrifuge at high speed for 5-10 minutes to pellet any remaining insoluble debris.
-
-
Analysis:
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction from tissue.
Urea Cycle Signaling Pathway
Caption: NAG's role as an allosteric activator in the Urea Cycle.
References
- 1. nextadvance.com [nextadvance.com]
- 2. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for High-Throughput Screening of Neural Cell or Brain Tissue Protein Using a Dot-Blot Technique with Near-Infrared Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guide for metabolomics experiments | Nebraska Center for Integrated Biomolecular Communication | Nebraska [ncibc.unl.edu]
- 6. Determination of N-acetyl-L-glutamate using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]
- 8. neb.com [neb.com]
- 9. researchgate.net [researchgate.net]
- 10. Frequently asked questions – Metabolomics Core Facility [embl.org]
- 11. agilent.com [agilent.com]
- 12. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Comparison of extraction methods for intracellular metabolomics of human tissues [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of N-Acetyl-L-glutamic Acid (NAG) from Glutamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of N-Acetyl-L-glutamic acid (NAG) from glutamate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I seeing poor or no resolution between my this compound (NAG) and glutamate peaks on a standard C18 column?
A: This is the most common issue encountered. NAG and glutamate are both highly polar, acidic compounds with very similar structures, making them difficult to retain and separate on traditional reversed-phase (RP) columns like C18. The stationary phase is non-polar, while the analytes prefer the polar mobile phase, leading to poor retention and co-elution.
Solutions:
-
Switch to an alternative chromatographic mode: Standard reversed-phase is not ideal. Consider Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pair Chromatography. HILIC is specifically designed for polar compounds, while ion-pair chromatography modifies the analytes to improve retention on a C18 column.[1][2]
-
Employ Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC): Introduce an ion-pairing reagent to the mobile phase. For acidic analytes like NAG and glutamate, a positively charged ion-pairing reagent (e.g., a quaternary ammonium salt) is used.[3][4] This forms a neutral, more hydrophobic ion pair with the analytes, increasing their retention on the C18 column.[3]
-
Utilize Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (e.g., amide, amino, or bare silica) and a mobile phase with a high concentration of organic solvent.[2][5][6] This mode promotes the retention of polar compounds.[7]
Q2: My analyte peaks are exhibiting significant tailing. How can I improve peak shape?
A: Peak tailing for acidic compounds is often caused by strong, unwanted interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns. It can also be caused by using an incorrect mobile phase pH.
Solutions:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is properly controlled with a buffer. For acidic analytes, operating at a pH well below the pKa (e.g., pH 2.5-3.5) can suppress ionization and reduce tailing. Conversely, in ion-pair mode, a higher pH (e.g., 7.5) might be used to ensure the acids are fully ionized to interact with the ion-pairing reagent.[4] Always measure the pH of the aqueous portion before adding the organic solvent.
-
Use a Suitable Buffer: Employ a buffer with a concentration between 10-50 mM. Phosphate or acetate buffers are common choices. Insufficient buffer capacity can lead to inconsistent ionization and peak tailing.
-
Add an Ion-Pairing Reagent: As mentioned in Q1, ion-pairing reagents can mask the charged sites of the analytes, leading to more symmetrical peaks.[8]
-
Switch to a HILIC Column: HILIC separations often provide better peak shapes for highly polar and acidic compounds compared to standard reversed-phase methods.[2]
Q3: My retention times are drifting or irreproducible. What are the likely causes?
A: Retention time drift is a common HPLC issue that points to an unstable chromatographic system.
Solutions:
-
Ensure Proper Column Equilibration: This is critical, especially in ion-pair chromatography and HILIC. The column requires sufficient time to equilibrate with the mobile phase before starting the analytical run.[9] It can take a very long time for a column to stabilize with an ion-pairing reagent.[8]
-
Check Mobile Phase Preparation: Inconsistently prepared mobile phase, especially incorrect pH or buffer concentration, will cause retention time shifts. Prepare fresh mobile phase daily and ensure components are fully dissolved.
-
Control Column Temperature: Use a thermostatted column compartment.[9] Fluctuations in ambient temperature can significantly affect retention times.
-
Monitor for Leaks: Check all fittings for leaks, as this can cause pressure fluctuations and affect the flow rate, leading to drift.[9]
Q4: How can I improve the low sensitivity of my assay? My analytes are not detected or the signal is very weak.
A: Neither NAG nor glutamate possesses a strong chromophore, leading to poor sensitivity with standard UV detection.
Solutions:
-
Use a Lower Wavelength: Detection in the low UV range (e.g., 205-220 nm) can increase the signal, but this is often less specific and prone to baseline noise.[10]
-
Employ Pre- or Post-Column Derivatization: This is a highly effective strategy. Derivatization converts the analytes into products with high UV absorbance or fluorescence.[11]
-
o-phthaldialdehyde (OPA): A common pre-column derivatizing agent that reacts with the primary amine of glutamate to yield a highly fluorescent product.[12] Note that OPA will not react with the secondary amine of NAG.
-
2,4′-dibromoacetophenone: This agent can react with the carboxylic acid groups on both NAG and glutamate to create derivatives with strong UV absorbance.[13][14]
-
-
Use a More Sensitive Detector: If available, switch to a mass spectrometer (MS) or a fluorescence detector (after derivatization).[10][15] MS detection is highly sensitive and selective and does not require derivatization.
Experimental Protocols & Data
Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This protocol provides a starting point for developing an ion-pair method on a C18 column.
Methodology:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 20 mM phosphate buffer with 5 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS), pH adjusted to 7.5.
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 5% B, increase to 40% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30-60 minutes before the first injection.
Table 1: Common Ion-Pairing Reagents for Acidic Analytes
| Ion-Pair Reagent | Typical Concentration | Recommended pH | Notes |
| Tetrabutylammonium (TBA) salts[16] | 5-10 mM | Neutral (e.g., 7.5) | Good for increasing retention of acidic compounds.[4] |
| Heptafluorobutyric acid (HFBA)[17] | 0.1-0.5% | Acidic (e.g., 2.5) | Often used with MS detection; suppresses ionization at the source. |
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
This protocol provides a starting point for developing a HILIC method.
Methodology:
-
Column: Amide or Amino-based HILIC column, 3.5 µm, 2.1 x 150 mm
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid
-
Mobile Phase B: Water with 0.1% Formic Acid
-
Gradient: Start with 95% A, decrease to 60% A over 15 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 210 nm or MS
-
Injection Volume: 5 µL
-
Sample Diluent: Must be compatible with the initial mobile phase (i.e., high organic content). Diluting the sample in the mobile phase is recommended to avoid peak distortion.[9]
Table 2: Comparison of Starting Conditions for Different HPLC Modes
| Parameter | Ion-Pair RP-HPLC | HILIC |
| Stationary Phase | Non-polar (C18, C8) | Polar (Amide, Amino, Silica)[5] |
| Mobile Phase | High Aqueous | High Organic (e.g., >70% ACN)[5] |
| Elution Gradient | Increasing Organic | Increasing Aqueous[1] |
| Analyte Retention | More polar elutes first | Less polar elutes first[7] |
Visual Guides
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common separation issues.
Caption: A logical workflow for troubleshooting HPLC separation problems.
HPLC Method Selection Guide
This diagram illustrates the decision process for selecting an appropriate HPLC method based on analyte properties.
Caption: A guide for selecting the right HPLC mode for polar, ionic compounds.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. hplc.eu [hplc.eu]
- 8. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. scirp.org [scirp.org]
- 11. actascientific.com [actascientific.com]
- 12. Determination of N-acetyl-L-glutamate using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. helixchrom.com [helixchrom.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. agilent.com [agilent.com]
Technical Support Center: N-Acetyl-L-glutamic Acid Enzymatic Assays
Welcome to the technical support center for N-Acetyl-L-glutamic acid (NAG) enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common interference issues and answer frequently asked questions related to the measurement of this compound and the activity of N-acetylglutamate synthase (NAGS).
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments in a question-and-answer format.
Question 1: Why is the measured N-acetylglutamate synthase (NAGS) activity in my sample unexpectedly low?
Answer:
Low NAGS activity can be caused by several factors, most notably the presence of inhibitory substances in your sample. The primary culprits are short-chain acyl-Coenzyme A (acyl-CoA) esters that accumulate in certain metabolic conditions, such as organic acidemias. These molecules act as competitive inhibitors to the substrate acetyl-CoA.
Key Interfering Substances:
-
Propionyl-CoA and Butyryl-CoA: These are the most potent inhibitors of NAGS.[1][2]
-
Branched-Chain Acyl-CoAs: Isovaleryl-CoA, isobutyryl-CoA, and 3-methylcrotonyl-CoA also inhibit NAGS, though to a lesser extent.[1][2]
-
Dicarboxylic Acyl-CoAs: Methylmalonyl-CoA, succinyl-CoA, and glutaryl-CoA have the least inhibitory effect but can still contribute to reduced enzyme activity.[1][2]
Troubleshooting Steps:
-
Sample Source Review: Determine if your sample originates from a source known for elevated levels of organic acids or acyl-CoAs (e.g., specific cell lines, animal models of metabolic disease, or patient samples with organic acidemias).[3]
-
Sample Preparation: Consider implementing a sample clean-up procedure to remove interfering acyl-CoAs before the assay. Solid-phase extraction (SPE) is a common technique for purifying acyl-CoAs from biological matrices.[4][5]
-
Assay Method: Utilize a separation technique like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods separate the product (NAG) from inhibitors before detection, providing a more accurate measurement of enzyme activity.[6][7]
-
Check for Product Inhibition: High concentrations of the reaction products, N-acetylglutamate (NAG) and Coenzyme A (CoA), can cause feedback inhibition. Ensure your reaction does not proceed for too long, leading to the accumulation of these products. For E. coli NAGS, 50% inhibition is observed at 25 mM NAG and 2.5 mM CoA.[8]
Question 2: My results are inconsistent between replicates. What are the common causes of poor reproducibility?
Answer:
Poor reproducibility in enzymatic assays often points to issues with the assay setup, reagents, or sample handling.
Common Causes and Solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of enzymes, substrates, or samples is a major source of variability.
-
Solution: Use calibrated pipettes, ensure proper technique, and prepare a master mix for reagents to be added to all wells to minimize variations.[8]
-
-
Reagent Instability: Improperly stored or prepared reagents can lead to inconsistent results.
-
Solution: Aliquot reagents to avoid repeated freeze-thaw cycles. Ensure substrates like acetyl-CoA are fresh, as they can degrade.
-
-
Non-Enzymatic Product Formation: N-acetylglutamate can form non-enzymatically, leading to a high background signal and variability.[7]
-
Solution: A crucial mitigation step is to quench the reaction and remove the reactive substrate, acetyl-CoA, immediately after incubation. This can be achieved by adding a quenching solution like 5-sulfosalicylic acid.[7]
-
-
Inconsistent Incubation Times/Temperatures: Variations in incubation conditions will directly affect the rate of the enzymatic reaction.
-
Solution: Use a calibrated incubator or water bath. Ensure all samples are incubated for the exact same duration.
-
Frequently Asked Questions (FAQs)
Q1: What are the main types of interference in NAGS enzymatic assays?
A1: The main types of interference are:
-
Competitive Inhibition: Substances structurally similar to the substrate (acetyl-CoA), such as other acyl-CoA esters, compete for the active site of the enzyme.[1]
-
Allosteric Regulation: The binding of molecules to a site other than the active site can alter the enzyme's activity. For NAGS, L-arginine is a key allosteric regulator, acting as an activator in mammals and an inhibitor in microorganisms.[8][9]
-
Product Feedback Inhibition: The accumulation of reaction products (NAG and CoA) can inhibit the enzyme's activity.[8]
-
Matrix Effects: Components in the biological sample matrix (e.g., salts, detergents, other proteins) can interfere with the assay. This is particularly relevant for MS-based detection methods.
Q2: How does L-arginine concentration affect my NAGS assay?
A2: The effect of L-arginine is context-dependent:
-
Mammalian NAGS: L-arginine is an essential allosteric activator. Its presence can increase enzyme activity by two to five-fold. Assays for mammalian NAGS should include an optimal concentration of L-arginine (the activation constant, Ka, is in the range of 30-50 µM) to ensure maximal and consistent activity.[8][10]
-
Microbial/Plant NAGS: L-arginine is a feedback inhibitor. Its presence in the assay will lead to a decrease in measured activity. For example, for N. gonorrhoeae NAGS, the apparent Km for L-glutamate increases significantly in the presence of L-arginine.[11]
Q3: Can I use a colorimetric or fluorometric assay to measure NAGS activity?
A3: While colorimetric and fluorometric assays are common for many enzymes, they are not standard for NAGS. The substrates and products (glutamate, acetyl-CoA, NAG, CoA) do not have intrinsic properties that are easily measured by these methods without coupled enzyme reactions. The most sensitive and specific methods currently used are chromatography-based, such as UPLC-MS/MS, which can directly measure the formation of NAG.[6][7] A previously used method involved radiolabeled glutamate ([14C-U] glutamate) followed by chromatographic separation of the radiolabeled NAG product.[3]
Q4: What are the key quality control steps I should include in my assay validation?
A4: For robust and reliable results, your assay validation should include:
-
Negative Control: A sample known to have no NAGS activity (e.g., from a NAGS knockout model) to confirm the specificity of the assay.[7]
-
Positive Control: A sample with known NAGS activity or a purified recombinant NAGS enzyme to ensure the assay is working correctly.
-
Spike and Recovery: To assess for matrix effects, a known amount of NAG standard is added to a sample matrix and the recovery is measured.
-
Linearity and Range: Determine the range of enzyme concentration or product formation where the assay response is linear.
-
Precision and Accuracy: Assess intra-assay (within the same run) and inter-assay (between different runs) variability to ensure reproducibility.
Data Presentation: Inhibition of NAGS by Acyl-CoA Esters
The following table summarizes the inhibitory effects of various acyl-CoA esters on N-acetylglutamate synthase (NAGS) activity. The data is derived from in vitro studies using a UPLC-MS/MS-based assay with an acetyl-CoA concentration of 2.5 mM.[1]
| Interfering Substance | Concentration | % Inhibition of NAGS Activity |
| Propionyl-CoA | 0.2 mM | ~ 80% |
| 2.5 mM | ~ 95% | |
| Butyryl-CoA | 0.2 mM | ~ 65% |
| 2.5 mM | ~ 90% | |
| Isovaleryl-CoA | 0.2 mM | ~ 40% |
| 2.5 mM | ~ 85% | |
| Isobutyryl-CoA | 0.2 mM | ~ 30% |
| 2.5 mM | ~ 75% | |
| 3-Methylcrotonyl-CoA | 0.2 mM | ~ 25% |
| 2.5 mM | ~ 60% | |
| Methylmalonyl-CoA | 0.2 mM | ~ 20% |
| 2.5 mM | ~ 40% | |
| Succinyl-CoA | 0.2 mM | ~ 15% |
| 2.5 mM | ~ 30% | |
| Glutaryl-CoA | 0.2 mM | ~ 10% |
| 2.5 mM | ~ 25% |
Data is estimated from graphical representations in Dercksen et al., Biochim Biophys Acta, 2014.[1]
Experimental Protocols
Key Experiment: UPLC-MS/MS Method for NAGS Activity in Liver Tissue
This protocol is based on the method developed by Dercksen et al., which allows for the sensitive and accurate determination of NAGS activity.[6][7]
1. Sample Preparation (Liver Homogenate):
-
Homogenize fresh or frozen liver tissue in a buffer containing 10 mM HEPES, 0.25 M sucrose, and 1 mM EDTA at pH 7.2.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
Dilute the homogenate to a final protein concentration of 5 mg/mL in the homogenization buffer.
2. Enzymatic Reaction:
-
Prepare the reaction mixture in a final volume of 100 µL containing:
-
50 mM Tris-HCl (pH 8.5)
-
100 mM NaCl
-
20 mM L-glutamate
-
5 mM Acetyl-CoA
-
1 mM L-arginine (for mammalian NAGS activation)
-
50 µL of the diluted liver homogenate (250 µg protein)
-
-
Initiate the reaction by adding acetyl-CoA.
-
Incubate at 37°C for 30 minutes.
3. Reaction Quenching and Internal Standard Addition:
-
Stop the reaction by adding 100 µL of ice-cold 10% (w/v) 5-sulfosalicylic acid (SSA). This step also precipitates proteins and quenches the reactivity of the remaining acetyl-CoA.[7]
-
Add a known amount of a stable isotope-labeled internal standard (e.g., N-acetylglutamic-2,3,3,4,4-d5 acid) for accurate quantification.
-
Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
4. UPLC-MS/MS Analysis:
-
UPLC System: Waters Acquity UPLC or equivalent.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient to separate NAG from other components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for both NAG and the internal standard. The specific precursor-product ion transitions for NAG would be optimized for the instrument used.
5. Data Analysis:
-
Quantify the amount of NAG produced by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of NAG.
-
Calculate the specific activity of NAGS as nmol of NAG produced per milligram of protein per hour (nmol/mg/hr).
Visualizations
Signaling Pathways and Logical Relationships
Caption: Regulation of the N-acetylglutamate synthase (NAGS) enzymatic reaction.
References
- 1. natural-sciences.nwu.ac.za [natural-sciences.nwu.ac.za]
- 2. Inhibition of N-acetylglutamate synthase by various monocarboxylic and dicarboxylic short-chain coenzyme A esters and the production of alternative glutamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 7. A novel UPLC-MS/MS based method to determine the activity of N-acetylglutamate synthase in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Regulation of activity and synthesis of N-acetylglutamate synthase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mammalian N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Allosteric Inhibition of N-Acetyl-L-glutamate Synthase by L-Arginine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetylglutamate Synthase (NAGS) Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the purification of N-acetylglutamate synthase (NAGS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the expression and purification of N-acetylglutamate synthase.
| Problem | Possible Cause | Suggested Solution |
| Low or No Expression of Recombinant NAGS in E. coli | Codon usage of the NAGS gene is not optimal for E. coli. | Synthesize a codon-optimized version of the NAGS gene for expression in E. coli. |
| The NAGS protein is toxic to the host cells. | Use a tightly regulated expression system (e.g., pLysS or pLysE hosts) to minimize basal expression. Lower the induction temperature (e.g., 16-20°C) and shorten the induction time.[1][2][3] | |
| Plasmid instability. | If using ampicillin selection, ensure fresh antibiotic is used. Consider switching to a more stable selection marker.[4] | |
| NAGS is Expressed as Insoluble Inclusion Bodies | High-level expression overwhelms the cellular folding machinery. | Lower the induction temperature (e.g., 18-25°C) and IPTG concentration (0.1-0.5 mM) to slow down protein synthesis and promote proper folding.[2] |
| The protein contains disulfide bonds that cannot be properly formed in the reducing environment of the E. coli cytoplasm. | Co-express with chaperones or use specialized E. coli strains engineered to facilitate disulfide bond formation. Alternatively, purify from inclusion bodies and perform in vitro refolding. | |
| The expressed protein is inherently prone to aggregation. | Add a solubility-enhancing fusion tag (e.g., MBP, GST) to the N- or C-terminus of the NAGS protein. | |
| Low Yield of Purified NAGS | Inefficient cell lysis. | Optimize cell lysis method (e.g., sonication on ice, French press) and ensure complete disruption. Add lysozyme to aid in breaking down the cell wall.[4] |
| Loss of protein during chromatography steps. | Optimize buffer conditions (pH, ionic strength) for each chromatography step to ensure efficient binding and elution. Analyze flow-through and wash fractions by SDS-PAGE to identify where the protein is being lost. | |
| Protein degradation by proteases. | Add a protease inhibitor cocktail to the lysis buffer and keep the sample on ice or at 4°C throughout the purification process.[5] | |
| Purified NAGS is Inactive | Protein is misfolded. | If purifying from inclusion bodies, optimize the refolding protocol. If the protein is soluble but inactive, consider co-expression with chaperones. |
| Absence of the allosteric activator, Arginine. | Mammalian NAGS is activated by arginine. Ensure that arginine is included in the activity assay buffer at an appropriate concentration (e.g., 1-5 mM).[6] | |
| Improper storage conditions. | Store purified NAGS in a buffer containing a stabilizing agent (e.g., glycerol) at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5] | |
| Protein Aggregation During or After Purification | High protein concentration. | Maintain a lower protein concentration during purification and storage. If a high concentration is necessary, screen for stabilizing additives.[5] |
| Unfavorable buffer conditions (pH, ionic strength). | Perform a buffer screen to identify the optimal pH and salt concentration for NAGS stability.[5][7] | |
| Presence of exposed hydrophobic patches. | Add non-denaturing detergents (e.g., 0.1% Tween-20) or other additives like arginine and glutamate to the buffer to prevent hydrophobic interactions.[5][8] |
Frequently Asked Questions (FAQs)
1. What is the first step I should take if my recombinant NAGS is expressed in inclusion bodies?
If your recombinant N-acetylglutamate synthase (NAGS) is found in inclusion bodies, the initial step is to optimize the expression conditions to favor soluble protein production. This can often be achieved by lowering the induction temperature to 18-25°C and reducing the concentration of the inducer (e.g., IPTG to 0.1-0.5 mM).[2] If optimizing expression conditions is unsuccessful, you will need to proceed with purification from inclusion bodies, which involves solubilizing the aggregates with strong denaturants like 8M urea or 6M guanidine hydrochloride, followed by a refolding step to obtain the active protein.[9][10][11][12]
2. My His-tagged NAGS does not bind to the Ni-NTA column. What could be the problem?
Several factors could prevent your His-tagged NAGS from binding to the Ni-NTA column. First, ensure that your lysis and binding buffers do not contain chelating agents like EDTA or high concentrations of reducing agents, as these can strip the nickel ions from the resin. Second, the His-tag may be inaccessible due to the protein's conformation. You can try performing the purification under denaturing conditions (with urea or guanidine hydrochloride) to expose the tag. Finally, confirm the presence of the His-tag on your expressed protein using a Western blot with an anti-His antibody.
3. What is the role of arginine in NAGS purification and activity?
Arginine is a crucial allosteric activator of mammalian N-acetylglutamate synthase (NAGS).[6] Its presence can increase the enzyme's activity several-fold. Therefore, it is essential to include arginine (typically 1-5 mM) in the buffer when measuring the enzymatic activity of purified mammalian NAGS to obtain accurate results. For purification purposes, the inclusion of arginine in the buffers is not standard but could potentially help in stabilizing the active conformation of the enzyme.
4. How can I improve the purity of my NAGS preparation after affinity chromatography?
If your N-acetylglutamate synthase (NAGS) preparation is not sufficiently pure after affinity chromatography, you can incorporate additional purification steps. Ion-exchange chromatography (IEX) is a common second step to separate proteins based on their net charge.[13] For NAGS, which is a mitochondrial protein, anion-exchange chromatography using a DEAE-cellulose or similar resin can be effective. Following IEX, size-exclusion chromatography (gel filtration) can be used as a final polishing step to separate NAGS from any remaining contaminants of different sizes and to remove aggregates.[14][15][16][17]
5. What is a suitable method for determining the activity of purified NAGS?
A reliable method for determining N-acetylglutamate synthase (NAGS) activity is a liquid chromatography-mass spectrometry (LC-MS) based assay.[18][19][20] This method directly measures the formation of the product, N-acetylglutamate (NAG), from the substrates glutamate and acetyl-CoA. The assay involves incubating the purified enzyme with its substrates for a defined period, stopping the reaction, and then quantifying the amount of NAG produced using LC-MS. This technique is highly sensitive and specific.
Quantitative Data Presentation
The following table provides a representative summary of a multi-step purification protocol for recombinant human N-acetylglutamate synthase (NAGS) expressed in E. coli. The initial step involves affinity chromatography, followed by ion-exchange and size-exclusion chromatography.
| Purification Step | Total Protein (mg) | Total Activity (units) * | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Cleared Lysate | 500 | 1000 | 2 | 100 | 1 |
| Ni-NTA Affinity | 25 | 750 | 30 | 75 | 15 |
| DEAE Ion-Exchange | 8 | 600 | 75 | 60 | 37.5 |
| Size-Exclusion | 5 | 500 | 100 | 50 | 50 |
*A unit of NAGS activity can be defined as the amount of enzyme that produces 1 µmol of N-acetylglutamate per minute under standard assay conditions.
Experimental Protocols
Expression of Recombinant His-tagged NAGS in E. coli
-
Transform E. coli BL21(DE3) cells with the expression vector containing the human NAGS gene with an N-terminal His6-tag.
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.4 mM.
-
Continue to incubate the culture at 20°C for 16-18 hours with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.
Purification of His-tagged NAGS
a. Cell Lysis and Clarification
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice using short bursts (e.g., 10 seconds on, 30 seconds off) until the lysate is no longer viscous.
-
Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant (cleared lysate) and filter it through a 0.45 µm syringe filter.
b. Immobilized Metal Affinity Chromatography (IMAC) [21][22]
-
Equilibrate a 5 mL Ni-NTA agarose column with 10 column volumes of Lysis Buffer.
-
Load the cleared lysate onto the column at a slow flow rate (e.g., 1 mL/min).
-
Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged NAGS with 5 column volumes of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect 1 mL fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing purified NAGS. Pool the fractions with the highest concentration of the target protein.
c. Ion-Exchange Chromatography (IEX) [13][23][24][25]
-
Exchange the buffer of the pooled fractions from the IMAC step into IEX Binding Buffer (20 mM Tris-HCl pH 8.0, 50 mM NaCl) using a desalting column or dialysis.
-
Equilibrate a DEAE-cellulose column with 10 column volumes of IEX Binding Buffer.
-
Load the buffer-exchanged sample onto the DEAE column.
-
Wash the column with 5 column volumes of IEX Binding Buffer.
-
Elute the bound proteins with a linear gradient of 50 mM to 500 mM NaCl in 20 mM Tris-HCl pH 8.0 over 10 column volumes. Collect fractions.
-
Analyze fractions by SDS-PAGE to identify those containing NAGS. Pool the pure fractions.
d. Size-Exclusion Chromatography (SEC) [14][15][16][17]
-
Concentrate the pooled fractions from the IEX step to a volume of 1-2 mL using a centrifugal filter device.
-
Equilibrate a size-exclusion column (e.g., Superdex 200) with SEC Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Load the concentrated protein sample onto the column.
-
Elute the protein with SEC Buffer at a constant flow rate. Collect fractions.
-
Analyze fractions by SDS-PAGE. Pool the fractions containing pure, monomeric NAGS.
N-acetylglutamate Synthase (NAGS) Activity Assay (LC-MS based)
-
Prepare the reaction mixture in a microcentrifuge tube:
-
50 mM Tris-HCl pH 8.5
-
20 mM L-glutamate
-
5 mM Acetyl-CoA
-
10 mM MgCl2
-
5 mM L-arginine
-
Purified NAGS enzyme (e.g., 1-5 µg)
-
Nuclease-free water to a final volume of 100 µL.
-
-
Initiate the reaction by adding the enzyme and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 10% formic acid.
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet any precipitated protein.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
Analyze the sample by reverse-phase liquid chromatography coupled to a mass spectrometer.
-
Quantify the amount of N-acetylglutamate (NAG) produced by comparing its peak area to a standard curve of known NAG concentrations.
Visualizations
Figure 1: The role of N-acetylglutamate synthase (NAGS) in the Urea Cycle.
Figure 2: A typical experimental workflow for the purification of recombinant NAGS.
References
- 1. goldbio.com [goldbio.com]
- 2. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 4. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.jp]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Physiology, Urea Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Detection and prevention of protein aggregation before, during, and after purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. biotechrep.ir [biotechrep.ir]
- 10. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 11. Solubilization and refolding of bacterial inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
- 14. conductscience.com [conductscience.com]
- 15. youtube.com [youtube.com]
- 16. edvotek.com [edvotek.com]
- 17. bioted.es [bioted.es]
- 18. A mixed-mode LC-MS-based method for comprehensive analysis of NAD and related metabolites from biological sample matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. A Liquid Chromatography-Mass Spectrometry Method to Study the Interaction between Membrane Proteins and Low-Molecular-Weight Compound Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. qiagen.com [qiagen.com]
- 22. med.upenn.edu [med.upenn.edu]
- 23. diagnoseduring.s3.ca-central-1.amazonaws.com [diagnoseduring.s3.ca-central-1.amazonaws.com]
- 24. deae-cellulose ion-exchange chromatography: Topics by Science.gov [science.gov]
- 25. Chromatography on DEAE ion-exchange and Protein G affinity columns in tandem for the separation and purification of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in cell culture response to N-Acetyl-L-glutamic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in cell culture responses to N-Acetyl-L-glutamic acid (NAGA). The information is tailored for researchers, scientists, and drug development professionals to help ensure experimental consistency and success.
Troubleshooting Guides
Variability in cell culture experiments can arise from multiple factors. This guide provides a structured approach to identifying and resolving common issues encountered when supplementing cell culture media with this compound.
Problem 1: Inconsistent or No Effect on Cell Growth and Viability
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Rationale |
| Suboptimal NAGA Concentration | Perform a dose-response experiment to determine the optimal NAGA concentration for your specific cell line. Start with a broad range (e.g., 0.1 mM to 10 mM) and narrow down to the most effective concentration. | Different cell lines have varying metabolic requirements and sensitivities. The optimal concentration for one cell line may be ineffective or even inhibitory for another. |
| Cell Line-Specific Metabolism | Research the metabolic pathways of your cell line. Cells with high glutaminase activity might rapidly convert NAGA to glutamate, leading to ammonia accumulation. Consider using cell lines with known metabolic characteristics. | Cell lines from different tissues or cancer types have distinct metabolic profiles that can influence how they process NAGA.[1][2] |
| Basal Media Composition | Evaluate the glutamine and glutamate levels in your basal medium. High pre-existing levels may mask the effects of NAGA supplementation. Test NAGA in a glutamine-free or low-glutamine medium. | The presence of other nitrogen and carbon sources can impact the cellular response to NAGA. Some studies have shown that replacing glutamine with glutamate can enhance productivity in certain cell lines.[3] |
| pH of Culture Medium | Monitor the pH of your culture medium after NAGA supplementation. NAGA is an acidic molecule, and its addition can lower the pH, affecting cell health. Adjust the pH if necessary. | The stability and activity of NAGA and cellular enzymatic processes are pH-dependent.[4][5][6] L-glutamic acid, a related compound, has been shown to be influenced by the pH of the culture medium.[7][8] |
| NAGA Solution Preparation and Storage | Prepare fresh NAGA stock solutions and sterilize by filtration (0.22 µm filter). Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term and -80°C for long-term use. | N-acetylglutamine, a similar compound, has shown stability in aqueous solutions, but improper storage can lead to degradation.[9] |
Problem 2: Increased Cell Death or Toxicity
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Rationale |
| High NAGA Concentration | Reduce the concentration of NAGA in your culture medium. Perform a toxicity assay (e.g., LDH or Annexin V/PI staining) to determine the cytotoxic concentration for your cell line. | High concentrations of amino acid derivatives can be toxic to some cell lines. |
| Ammonia Accumulation | Measure the ammonia concentration in your spent media. If high, reduce the initial NAGA concentration or perform more frequent media changes. | The breakdown of glutamine and related compounds can lead to the accumulation of ammonia, which is toxic to most cell lines.[10] |
| Serum Variability | Test different lots of serum or switch to a serum-free, chemically defined medium. | Serum contains variable levels of amino acids, including glutamate, which can interact with NAGA and affect cell viability.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in cell culture?
This compound (NAGA) is used as a component in cell culture media to support cell growth and enhance the production of recombinant proteins, such as monoclonal antibodies.[12] It can serve as a more stable source of glutamic acid.
Q2: Why am I seeing different results with NAGA across different cell lines?
Cellular responses to NAGA can be highly dependent on the specific cell line due to:
-
Metabolic Differences: Variations in amino acid metabolism and the expression of enzymes like glutaminase can lead to different outcomes.
-
Urea Cycle Activity: NAGA is a key activator of the urea cycle.[13][14][15] Cell lines with a more active urea cycle may respond differently.
-
Receptor Expression: The expression levels of amino acid transporters and receptors can vary, affecting NAGA uptake and signaling.
Q3: Can NAGA be used as a direct substitute for L-glutamine?
While NAGA can provide a source of glutamate, it may not be a direct substitute for L-glutamine in all cell lines. L-glutamine is a primary energy source and nitrogen donor for many cultured cells. Some studies have shown that for certain applications, like antibody production in CHO cells, replacing glutamine with glutamate (a related compound to NAGA) can be beneficial.[3] However, for other cell lines, glutamine or stabilized dipeptides like L-alanyl-L-glutamine may be superior for promoting proliferation.[16] Empirical testing is necessary to determine the optimal supplement for your specific experimental goals.
Q4: How does the pH of my culture medium affect NAGA's performance?
The pH of the culture medium can significantly impact NAGA's stability and its effect on cells. N-acetylglutamine is more stable at a neutral to slightly alkaline pH.[9] Furthermore, cellular uptake and metabolism of glutamate, a related compound, are known to be pH-sensitive.[4][5] It is crucial to maintain a stable physiological pH in your cell culture for consistent results.
Q5: What is the recommended starting concentration for NAGA in cell culture?
A common starting point for NAGA concentration is in the range of 1-5 mM. However, the optimal concentration is cell-line dependent and should be determined experimentally through a dose-response curve.
Experimental Protocols
Protocol 1: Dose-Response Assay for Optimal NAGA Concentration
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal seeding density.
-
Media Preparation: Prepare culture media supplemented with a range of NAGA concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 mM).
-
Treatment: Replace the initial plating medium with the NAGA-supplemented media.
-
Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, 72 hours).
-
Viability/Proliferation Assay: Assess cell viability and proliferation using a standard method such as MTT, XTT, or a live/dead cell staining assay.
-
Data Analysis: Plot the cell viability/proliferation against the NAGA concentration to determine the optimal and any potential inhibitory concentrations.
Protocol 2: Assessment of Monoclonal Antibody Production
-
Cell Culture: Culture your antibody-producing cell line (e.g., CHO, hybridoma) in T-flasks or spinner flasks with your standard medium and a medium where glutamine is replaced with an optimized concentration of NAGA.
-
Sampling: Collect samples of the culture supernatant at regular intervals (e.g., every 24 hours) for the duration of the culture.
-
Antibody Quantification: Measure the concentration of the monoclonal antibody in the collected supernatants using an appropriate method, such as ELISA or HPLC.
-
Cell Density and Viability: At each sampling point, determine the viable cell density and percent viability using a cell counter and trypan blue exclusion.
-
Data Analysis: Calculate the specific productivity of the antibody (qP), typically expressed as picograms per cell per day. Compare the qP and final antibody titer between the standard and NAGA-supplemented cultures.
Signaling Pathways and Workflows
Signaling Pathways Potentially Influenced by NAGA
While direct signaling pathways for NAGA in most cultured cells are not fully elucidated, its metabolic products can influence key cellular signaling pathways. Glutamine, a related amino acid, is known to activate mTOR and STAT3 signaling.[17][18][19][20][21][22][23]
Caption: Potential influence of NAGA on cell signaling pathways.
Experimental Workflow for Troubleshooting NAGA Variability
Caption: A logical workflow for troubleshooting NAGA variability.
References
- 1. The Landscape of Cancer Cell Line Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Stress‐induced increase of monoclonal antibody production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pH-dependent increase in neuronal glutamate efflux in vitro: possible involvement of ASCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Effect of pH on glutamine content derived from exogenous glutamate in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutamine-limited batch hybridoma growth and antibody production: experiment and model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrochloric acid alters the effect of L-glutamic acid on cell viability in human neuroblastoma cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Astrocytes protect neurons from neurotoxic injury by serum glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. N-acetylglutamate and its changing role through evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-Acetylglutamic acid - Wikipedia [en.wikipedia.org]
- 15. N-acetylglutamate and its changing role through evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Availability of glutamine from peptides and acetylglutamine for human tumor-cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bidirectional Transport of Amino Acids Regulates mTOR and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glutamine activates STAT3 to control cancer cell proliferation independently of glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Glutamine activates STAT3 to control cancer cell proliferation independently of glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scilit.com [scilit.com]
- 22. Amino acid signalling upstream of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanisms of amino acid sensing in mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the sensitivity of N-Acetyl-L-glutamic acid detection methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of N-Acetyl-L-glutamic acid (NAG) detection methods.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for detecting this compound (NAG)?
A1: The primary methods for the quantitative analysis of NAG include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with pre- or post-column derivatization and fluorescence detection, and enzymatic assays. LC-MS/MS is often preferred for its high sensitivity and specificity.[1][2][3]
Q2: What is a typical limit of detection (LOD) for NAG with different methods?
A2: The limit of detection for NAG varies significantly depending on the methodology and the sample matrix. A highly sensitive UHPLC-MS/MS method has reported LODs as low as 0.019 nM in brain tissue after specific extraction techniques.[1] An older HPLC method with fluorescence detection reported a detection limit of 5 pmol.[2] LC-MS/MS methods for related compounds in biological fluids typically achieve LODs in the low nM range.[4]
Q3: What is the biological significance of NAG?
A3: In mammals, NAG is an essential allosteric activator of carbamoyl phosphate synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle in the liver mitochondria.[5][6][7] The urea cycle is crucial for detoxifying ammonia.[7] Deficiency of the enzyme that synthesizes NAG, N-acetylglutamate synthase (NAGS), leads to hyperammonemia.[5][8]
Troubleshooting Guides
Issue 1: Low or No Signal in LC-MS/MS Analysis
Q: I am not seeing a peak, or the signal for NAG is extremely low in my LC-MS/MS run. What are the potential causes and how can I troubleshoot this?
A: A complete loss of signal often points to a singular, critical issue. This can be systematically diagnosed by evaluating the sample preparation, the liquid chromatography (LC) system, and the mass spectrometer (MS) itself.[9] Poor signal strength can stem from inefficient ionization, ion suppression, or contamination.[10]
Troubleshooting Workflow:
Caption: Troubleshooting logic for low or no NAG signal.
Detailed Steps:
-
Verify Instrument Performance: Prepare a fresh, simple standard solution of NAG and inject it directly into the mass spectrometer (bypassing the LC) via infusion. If a signal is present, the issue likely lies with the LC system or the sample matrix. If no signal is observed, troubleshoot the MS.[9]
-
Evaluate Sample Preparation:
-
Degradation: NAG can be unstable. Ensure samples are processed quickly and stored at low temperatures (-80°C). Consider adding protease inhibitors if enzymatic degradation is suspected. N-acetylglutamine, a related compound, is known to decompose at low pH and high temperatures.[11]
-
Extraction Efficiency: The choice of sample extraction method is critical. For plasma, solid-phase extraction (SPE) is common. Test different SPE sorbents (e.g., mixed-mode anion exchange) to optimize recovery.[12]
-
-
Optimize Chromatography:
-
Retention: As a polar molecule, NAG may have poor retention on standard C18 columns. Consider using an ion-pairing reagent like heptafluorobutyric acid (HFBA) in the mobile phase to improve retention and separation from other polar compounds.[4][13]
-
Mobile Phase: Ensure mobile phases are correctly prepared and pumps are properly primed. An air pocket in the organic phase pump can lead to a complete loss of chromatography.[9]
-
-
Check Mass Spectrometer Settings:
-
In-source Conversion: Glutamine and glutamic acid can cyclize to pyroglutamic acid in the electrospray source, leading to a loss of signal for the intended analyte.[14] This is a potential risk for NAG as well. Optimize source conditions (e.g., fragmentor voltage) to minimize this artifact.[14]
-
Ionization Mode: NAG is typically analyzed in negative ionization mode (monitoring for the [M-H]⁻ ion).[12] However, positive mode can also be used, often yielding the [M+H]⁺ ion.[3] Ensure you are using the optimal polarity and MRM transition.
-
Issue 2: Poor Sensitivity and High Background
Q: My NAG peak is present but the signal-to-noise ratio is poor, preventing accurate quantification. How can I improve sensitivity?
A: Poor sensitivity can be due to matrix effects, suboptimal chromatography, or inefficient ionization. The goal is to both increase the analyte signal and decrease the chemical noise.
Strategies for Sensitivity Enhancement:
-
Advanced Sample Preparation:
-
Solid-Phase Microextraction (SPME): A novel in-tube SPME method using a strong anion exchange monolith has been shown to dramatically increase sensitivity for NAG in brain tissue, achieving very low limits of detection (0.019-0.052 nM).[1] This technique effectively enriches the analyte while removing interfering matrix components.
-
-
Chemical Derivatization:
-
Rationale: Derivatization can improve chromatographic properties and ionization efficiency. This is a common strategy for amino acids and other polar molecules.[15]
-
Pre-column Derivatization (HPLC-Fluorescence): A classic, highly sensitive method involves deacylating NAG to glutamate, which is then derivatized with o-phthaldialdehyde (OPA) for fluorescence detection.[2]
-
Derivatization for LC-MS: Reagents that add a permanently charged or easily ionizable group can enhance MS signal. For example, 4-bromo-N-methylbenzylamine has been used to derivatize carboxylic acids for improved detection in positive ESI mode.[16]
-
-
Chromatographic Optimization:
-
Eliminate Matrix Effects: Matrix effects occur when co-eluting compounds suppress or enhance the ionization of the analyte.[10] Improve chromatographic separation to move the NAG peak away from interfering species. Adjusting the gradient or using a different column chemistry (e.g., HILIC) can help.
-
Reduce Background: Use high-purity solvents and mobile phase additives (e.g., LC-MS grade). Contaminants can elevate the baseline noise.[17]
-
Workflow for Sensitivity Enhancement:
Caption: Workflow for enhancing NAG detection sensitivity.
Quantitative Data Summary
| Method | Matrix | Sample Preparation | LOD | LOQ | Linearity Range | Reference |
| UHPLC-MS/MS | Brain Tissue | Strong Anion Exchange Monolith Microextraction | 0.019 nM | - | 0.1-80 nM | [1] |
| HPLC-Fluorescence | Liver Tissue | Ion Exchange, Deacylation, OPA Derivatization | 5 pmol (on column) | - | up to 2 nmol | [2] |
| LC-MS/MS | Cell Media | Protein Precipitation (Acetonitrile) | 5 fmol (on column) | sub-fmol | 10 nM - 10 mM | [4] |
| LC-MS/MS | Human Plasma | Solid-Phase Extraction (Oasis MAX) | - | 6.00 ng/mL | 6.00-6000 ng/mL | [12] |
Experimental Protocols
Protocol 1: LC-MS/MS Detection of NAG in Biological Fluids (General Approach)
This protocol is a generalized starting point based on methods for NAG and similar small polar molecules.[3][4][12]
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., Ringer's solution or water).[18]
-
Perform serial dilutions to create calibration standards ranging from approximately 1 ng/mL to 10,000 ng/mL.[18]
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., ¹³C₅,¹⁵N-labeled NAG).[12]
-
Option A: Protein Precipitation: Add 200-300 µL of ice-cold acetonitrile.[4] Vortex vigorously for 1 minute.
-
Option B: Solid-Phase Extraction (Recommended for higher sensitivity): Use a mixed-mode anion exchange SPE cartridge. Condition the cartridge with methanol and water. Load the sample, wash with a weak organic solvent, and elute with an acidified organic solvent.[12]
-
Centrifuge the precipitated sample (e.g., 14,000 rpm for 10 min at 4°C).
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase (e.g., 100 µL).
-
-
LC Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 150 x 4.6 mm, 5 µm or similar).[12]
-
Mobile Phase A: 0.1-0.3% Acetic Acid or Formic Acid in Water. For enhanced retention, 0.3% HFBA can be used.[4][12]
-
Mobile Phase B: Acetonitrile or Methanol with the same additive as Mobile Phase A.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 0-5%) for several minutes to retain NAG, then ramp up to wash the column.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transition: For NAG (MW 189.15), monitor the deprotonated precursor to a stable product ion, e.g., m/z 188.1 → 144.1 or 189 → 146.[12] Note: The exact transition m/z 189/146 was reported for Carglumic acid, a close analog.[12] The transition m/z 189.1→130.0 has been reported for Acetylglutamine in positive mode.[3] Users must optimize this for their specific instrument.
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage to achieve a stable spray and maximum signal intensity.[14] Pay close attention to the fragmentor/cone voltage to minimize in-source decay.[14]
-
References
- 1. A new approach towards highly sensitive detection of endogenous N-acetylaspartic acid, N-acetylglutamic acid, and N-acetylaspartylglutamic acid in brain tissues based on strong anion exchange monolith microextraction coupled with UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of N-acetyl-L-glutamate using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem-agilent.com [chem-agilent.com]
- 5. N-acetylglutamate synthase deficiency: an insight into the genetics, epidemiology, pathophysiology, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medlink.com [medlink.com]
- 8. N-acetylglutamate synthase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 9. biotage.com [biotage.com]
- 10. zefsci.com [zefsci.com]
- 11. NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Challenges in optimizing sample preparation and LC-MS/MS conditions for the analysis of carglumic acid, an N-acetyl glutamate derivative in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. actascientific.com [actascientific.com]
- 16. researchgate.net [researchgate.net]
- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
optimizing storage conditions for N-Acetyl-L-glutamic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the storage conditions for N-Acetyl-L-glutamic acid. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and stability of the compound throughout its use.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the storage and handling of N--Acetyl-L-glutamic acid.
Q1: What are the ideal storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a cool, dry, and well-ventilated place.[1] The recommended storage temperature is typically between 2-8°C.[2][3] It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric contaminants.[4][5]
Q2: My this compound powder has clumped together. Is it still usable?
A2: Clumping of the powder is often an indication of moisture absorption. While the product might still be usable, it is crucial to verify its purity before use, as the presence of moisture can accelerate degradation. An experimental protocol for purity assessment using High-Performance Liquid Chromatography (HPLC) is provided in this guide.
Q3: I have prepared an aqueous solution of this compound. How should I store it and for how long?
A3: Aqueous solutions of this compound are more susceptible to degradation than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C for no longer than 24 hours. For longer-term storage, consider preparing aliquots and freezing them at -20°C or -80°C.[6] However, it is important to perform a stability study for your specific solution conditions to determine an appropriate shelf-life.
Q4: I suspect my this compound has degraded. What are the likely degradation products?
A4: Under suboptimal conditions, particularly in solution at elevated temperatures or extreme pH, this compound can undergo hydrolysis. Based on studies of structurally related compounds like N-acetyl-L-glutamine, the primary degradation product is likely to be glutamic acid, formed by the cleavage of the acetyl group.[7][8][9][10] In acidic conditions, there is also a possibility of cyclization to form pyroglutamic acid.
Q5: How can I check the purity of my this compound?
A5: The purity of this compound can be reliably assessed using High-Performance Liquid Chromatography (HPLC). A detailed protocol for this analysis is provided in the "Experimental Protocols" section of this guide. This method allows for the separation and quantification of this compound from its potential degradation products.
Summary of Storage Conditions and Stability
The following table summarizes the recommended storage conditions and potential stability issues for this compound in both solid and solution forms.
| Form | Parameter | Recommended Condition | Rationale & Potential Issues |
| Solid | Temperature | 2-8°C | Minimizes the rate of any potential solid-state degradation reactions. |
| Humidity | Dry environment, tightly sealed container | Prevents moisture absorption which can lead to clumping and hydrolysis. | |
| Light | Protect from light | While not specified as highly light-sensitive, it is good practice to store in an opaque container. | |
| Aqueous Solution | Temperature | 2-8°C (short-term), -20°C or -80°C (long-term) | Significantly slows down hydrolysis and microbial growth. |
| pH | Neutral pH is generally preferred for stability. | Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of the acetyl group. | |
| Duration | Prepare fresh or store for a limited time. | The stability of aqueous solutions is significantly lower than that of the solid form. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for determining the purity of this compound and detecting potential degradation products.
1. Materials and Reagents:
-
This compound sample
-
This compound reference standard
-
Glutamic acid reference standard
-
Pyroglutamic acid reference standard
-
HPLC grade water
-
HPLC grade acetonitrile
-
Phosphoric acid or other suitable buffer components
-
0.45 µm syringe filters
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-10 min: 5% B
-
10-15 min: 5-95% B
-
15-20 min: 95% B
-
20-25 min: 95-5% B
-
25-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound, glutamic acid, and pyroglutamic acid reference standards in the mobile phase A to a final concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in mobile phase A to a final concentration of 1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standard solution to determine the retention times of this compound and its potential degradation products.
-
Inject the sample solution.
-
Compare the chromatogram of the sample solution with that of the standard solution to identify and quantify the purity of this compound and the presence of any impurities.
6. Data Interpretation:
-
The purity of the this compound is calculated by dividing the peak area of the main compound by the total peak area of all components in the chromatogram.
Visual Guides
The following diagrams illustrate key concepts related to the storage and troubleshooting of this compound.
Caption: Troubleshooting workflow for common storage issues.
Caption: Potential chemical degradation pathway.
References
- 1. N-Acetylglutamic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. helixchrom.com [helixchrom.com]
- 4. biomedres.us [biomedres.us]
- 5. pubs.acs.org [pubs.acs.org]
- 6. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. Determination of N-acetyl-L-glutamate using high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 9. NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
troubleshooting unexpected results in N-Acetyl-L-glutamic acid experiments
Welcome to the technical support center for N-Acetyl-L-glutamic acid (NAG) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NAG) and what is its primary biological role?
This compound is a crucial intermediate metabolite. In vertebrates, its primary role is as an essential allosteric activator of carbamoyl phosphate synthetase I (CPSI), the first and rate-limiting enzyme of the urea cycle.[1] CPSI is inactive in the absence of NAG.[1] In prokaryotes and simple eukaryotes, NAG is the first intermediate in the biosynthesis of arginine.[1]
Q2: What are the key physical and chemical properties of NAG?
| Property | Value | Reference |
| Appearance | White crystalline powder | [1] |
| Molecular Formula | C₇H₁₁NO₅ | [1] |
| Molecular Weight | 189.17 g/mol | [2] |
| Solubility in water | 36 g/L | [1] |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [3] |
Q3: How is NAG synthesized and degraded in mammals?
NAG is synthesized in the mitochondrial matrix from glutamate and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS).[1][4] The primary route of degradation is hydrolysis back to glutamate and acetate by aminoacylase I, which is found in the liver and kidney.[1]
Q4: What is N-acetylglutamate synthase (NAGS) deficiency?
NAGS deficiency is a rare, autosomal recessive genetic disorder that leads to a lack of NAG.[1][5] This, in turn, causes the inactivation of CPSI, leading to a blockage in the urea cycle and the accumulation of toxic levels of ammonia in the blood (hyperammonemia).[1][5] Symptoms can appear shortly after birth and can be life-threatening.[5]
Troubleshooting Guides
Enzyme Assays
Q1: My CPSI enzyme activity is low or absent, even though I've added NAG. What are the possible causes?
-
NAG Degradation: NAG can be unstable, especially in solution. Ensure your NAG stock solution is fresh and has been stored properly at -20°C or below. Avoid repeated freeze-thaw cycles. The stability of related compounds is known to be pH-dependent, with degradation occurring at low pH.[6]
-
Incorrect NAG Concentration: The activating effect of NAG on CPSI is concentration-dependent. Verify the concentration of your NAG solution. Prepare fresh dilutions from a reliable stock.
-
Presence of Inhibitors: High concentrations of NAG itself can be inhibitory.[7] Additionally, arginine, which activates NAGS in mammals, can impact urea cycle flux.[1] Ensure your assay buffer is free from contaminating inhibitors.
-
Enzyme Quality: The CPSI enzyme itself may be inactive due to improper storage, handling, or purification. Run a positive control with a known potent activator to confirm enzyme viability.
-
Assay Conditions: Optimal pH, temperature, and substrate concentrations are critical. Refer to a validated protocol for CPSI activity assays and ensure all components of your reaction mixture are correct.
Q2: I'm performing a NAGS activity assay and see no product formation. What should I check?
-
Substrate Availability: Ensure that both glutamate and acetyl-CoA are present at optimal concentrations and are not degraded.
-
Enzyme Integrity: The NAGS enzyme may be inactive. Verify its integrity and activity using a positive control if available.
-
Feedback Inhibition: In prokaryotic systems, NAGS is feedback-inhibited by arginine.[1] If you are working with a prokaryotic NAGS, ensure that arginine is not present in your assay mixture.
-
Detection Method Sensitivity: Your method for detecting NAG may not be sensitive enough. The detection limit for one HPLC-based method is 5 pmol.[6] Consider using a more sensitive method like LC-MS/MS.
Cell Culture Experiments
Q1: I'm adding NAG to my cell culture medium, but I don't see the expected effect on cell growth or metabolism. Why might this be?
-
Cellular Uptake: Cells may not be efficiently taking up exogenous NAG. Permeabilization methods may be necessary, but these can also affect cell viability.
-
NAG Stability in Media: NAG may not be stable over the duration of your experiment in the cell culture medium. Consider replenishing NAG at regular intervals. The stability of a related compound, N-acetylglutamine, is significantly affected by pH.[8]
-
Metabolism of NAG: Once inside the cell, NAG can be degraded to glutamate and acetate.[1] This could lead to downstream effects that mask the direct effect of NAG.
-
Incorrect Dosage: The concentration of NAG used may be suboptimal. Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
Glutamine vs. Glutamate Effects: Be aware that NAG is structurally similar to glutamate and N-acetylglutamine. Ensure the observed effects are not due to contamination with these or other related amino acids.
Animal Models
Q1: My NAGS knockout mice are showing variable hyperammonemia even with N-carbamylglutamate (NCG) treatment. What could be the issue?
-
NCG Dosing and Administration: Inconsistent dosing or administration of NCG can lead to fluctuations in its efficacy. Ensure accurate and consistent delivery.
-
Dietary Protein Intake: The protein content of the diet will directly impact the ammonia load. Monitor and control the protein intake of the animals to ensure consistency across experimental groups.
-
Stress and Infection: Stressful events or infections can trigger hyperammonemic episodes in animals with urea cycle disorders.[9] Monitor the health of your animals closely.
-
Genetic Background: The genetic background of the mouse strain can influence the severity of the phenotype.
Analytical Techniques (HPLC & LC-MS/MS)
Q1: I am having trouble with the quantification of NAG in my samples. What are some common pitfalls?
-
Sample Preparation: Inadequate sample cleanup can lead to matrix effects, where other components in the sample interfere with the ionization and detection of NAG. Use appropriate extraction methods like solid-phase extraction (SPE).
-
Analyte Stability: NAG can degrade during sample processing and storage. Keep samples on ice and process them quickly.
-
Chromatographic Separation: Poor separation from isomers or related compounds can lead to inaccurate quantification. Optimize your chromatographic method to ensure good resolution.
-
In-source Degradation (LC-MS/MS): For related compounds like glutamine and glutamate, in-source cyclization to pyroglutamic acid has been reported.[10] While not documented for NAG, be aware of potential in-source reactions that could affect quantification.
-
Internal Standard Selection: The choice of internal standard is critical for accurate quantification. An ideal internal standard is a stable isotope-labeled version of the analyte.
Data Presentation
Table 1: Stability of N-Acetylglutamine (a precursor to this compound) in Aqueous Solution
| pH | Temperature | Duration | Degradation Products | Reference |
| > 4.0 | ~20°C | 6 months | N-acetylglutamic acid (<1%) | [6][8] |
| 2.0 - 3.0 | ~20°C | ≥ 2 weeks | N-acetylglutamic acid, N-(2,6-dioxo-3-piperidinyl) acetamide, Pyroglutamic acid | [6][8] |
| 6.0 | 100°C | 1 hour | Pyroglutamic acid (major) | [6] |
Table 2: Concentration of this compound in Various Tissues
| Tissue | Species | Concentration | Reference |
| Brain | Human | Trace amounts | [1] |
| Liver | Rat | Detectable | [11] |
| Liver | Chicken | Not detected | [6] |
| Kidney | Rat | Not detected | [6] |
Experimental Protocols
Protocol 1: N-Acetylglutamate Synthase (NAGS) Activity Assay using LC-MS
This protocol is adapted from a method for mammalian NAGS.[11]
Materials:
-
50 mM Tris buffer, pH 8.5
-
10 mM L-glutamate solution
-
2.5 mM Acetyl-CoA solution
-
1 mM L-arginine solution (optional, for mammalian NAGS activation)
-
Enzyme preparation (e.g., mitochondrial lysate)
-
30% Trichloroacetic acid (TCA)
-
N-acetyl-[13C5]glutamate (13C-NAG) internal standard
-
LC-MS/MS system
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube:
-
50 µL of 2x Tris buffer (100 mM, pH 8.5)
-
10 µL of 100 mM L-glutamate
-
10 µL of 25 mM Acetyl-CoA
-
(Optional) 10 µL of 10 mM L-arginine
-
Add water to a final volume of 90 µL.
-
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme preparation.
-
Incubate at 30°C for 5-15 minutes (optimize incubation time based on enzyme activity).
-
Stop the reaction by adding 50 µL of 30% TCA containing a known concentration of 13C-NAG internal standard.
-
Vortex and centrifuge at high speed for 5 minutes to precipitate the protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Analyze the sample for the presence of NAG and 13C-NAG. Quantify the amount of NAG produced by comparing its peak area to that of the internal standard.
Protocol 2: Carbamoyl Phosphate Synthetase I (CPSI) Activation Assay
This colorimetric assay measures the production of citrulline, a downstream product of the CPSI reaction.
Materials:
-
50 mM Glycylglycine buffer, pH 7.4
-
70 mM KCl
-
1 mM Dithiothreitol (DTT)
-
35 mM NH₄Cl
-
50 mM KHCO₃
-
5 mM ATP
-
25 mM MgSO₄
-
10 mM this compound (NAG) solution
-
5 mM L-ornithine HCl
-
Ornithine transcarbamylase (OTC)
-
CPSI enzyme preparation
-
Colorimetric reagent for citrulline detection
Procedure:
-
Prepare the reaction mixture in a microplate well:
-
Buffer, KCl, DTT, NH₄Cl, KHCO₃, ATP, MgSO₄, L-ornithine, and OTC.
-
-
Add the CPSI enzyme preparation to the mixture.
-
Initiate the reaction by adding the NAG solution.
-
Incubate at 37°C for 10-30 minutes.
-
Stop the reaction according to the instructions of the colorimetric citrulline detection kit.
-
Add the colorimetric reagents and measure the absorbance at the appropriate wavelength.
-
Calculate the CPSI activity based on a standard curve of known citrulline concentrations.
Mandatory Visualizations
Caption: The Urea Cycle pathway showing the critical role of this compound.
Caption: Arginine biosynthesis pathway in plants highlighting NAG as a key intermediate.
Caption: A logical workflow for troubleshooting unexpected results in NAG experiments.
References
- 1. N-Acetylglutamic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | C7H11NO5 | CID 70914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Ace Therapeutics [acetherapeutics.com]
- 4. N-Acetylglutamate synthase - Wikipedia [en.wikipedia.org]
- 5. medlink.com [medlink.com]
- 6. researchgate.net [researchgate.net]
- 7. Activation of carbamoyl phosphate synthase by N-acetyl-l-aspartate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vinmec.com [vinmec.com]
- 10. researchgate.net [researchgate.net]
- 11. Mammalian N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of N-Acetyl-L-glutamic Acid (NAG) in Complex Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of N-Acetyl-L-glutamic acid (NAG) in complex biological samples such as plasma, urine, and tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of this compound (NAG) challenging in biological samples?
A1: The analysis of NAG in complex biological matrices presents several challenges:
-
High Polarity: NAG is a highly polar molecule, which can lead to poor retention on traditional reversed-phase liquid chromatography (LC) columns.[1][2]
-
Matrix Effects: Biological samples contain a multitude of endogenous compounds (salts, phospholipids, proteins) that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry (MS) and affecting accuracy and precision.[3][4][5]
-
Low Endogenous Concentrations: NAG is often present at low physiological concentrations, requiring sensitive analytical methods for accurate quantification.
-
Analyte Stability: NAG can be unstable under certain conditions, such as low pH, potentially degrading to glutamic acid and other compounds during sample storage or preparation.[6]
-
Structural Similarity: NAG is structurally similar to other endogenous compounds like glutamic acid and N-acetylaspartylglutamic acid (NAAG), which can cause analytical interference if the method lacks sufficient selectivity.[7]
Q2: What are the common analytical techniques for NAG quantification?
A2: The most common techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
LC-MS/MS is often preferred due to its high sensitivity and specificity. It can be performed with or without derivatization.[3][8] Methods using ion-pairing reagents can achieve good chromatographic separation of underivatized NAG.[1][2]
-
GC-MS requires derivatization to make the polar NAG molecule volatile.[9] Common derivatization techniques include silylation.
Q3: Is derivatization necessary for NAG analysis?
A3: It depends on the chosen analytical technique.
-
For GC-MS analysis, derivatization is mandatory. The process replaces active hydrogens on polar functional groups, making the analyte more volatile and improving its chromatographic behavior.[9]
-
For LC-MS/MS analysis, derivatization is optional but can be beneficial. While methods exist for analyzing underivatized NAG, derivatization can improve chromatographic retention, enhance ionization efficiency, and increase sensitivity.[10][11]
Q4: How can I improve the retention of NAG on my reversed-phase LC column?
A4: To improve retention of the highly polar NAG molecule, consider these modifications:
-
Use an Ion-Pairing Reagent: Adding an ion-pairing reagent like heptafluorobutyric acid (HFBA) to the mobile phase can significantly improve the retention of polar, acidic compounds on C18 columns.[1][2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention and separation of polar compounds and are an excellent alternative to reversed-phase chromatography.
-
Derivatization: Chemical derivatization can make the analyte less polar, thereby increasing its retention on a reversed-phase column.[10][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No Signal for NAG | 1. Inefficient Extraction/Recovery: NAG may be lost during sample preparation. | - Optimize Extraction Method: For liquid-liquid extraction, test different organic solvents. For solid-phase extraction (SPE), experiment with different sorbent chemistries (e.g., mixed-mode anion exchange for acidic compounds).[3] - Use a Suitable Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for recovery losses. |
| 2. Analyte Degradation: NAG can degrade during sample processing or storage, especially at low pH.[6] | - Maintain pH: Ensure sample and solvent pH are controlled throughout the procedure. Store samples at -80°C. - Minimize Freeze-Thaw Cycles. | |
| 3. Poor Ionization in MS Source: Suboptimal source parameters or ion suppression from the matrix. | - Optimize MS Source Parameters: Infuse a standard solution of NAG to optimize parameters like capillary voltage, gas temperature, and nebulizer pressure.[13] - Mitigate Matrix Effects: Improve sample cleanup, adjust chromatography to separate NAG from interfering compounds, or dilute the sample.[4][5] | |
| Poor Peak Shape / Tailing | 1. Secondary Interactions with Column: The acidic nature of NAG can lead to interactions with active sites on the silica backbone of the column. | - Use an Acidic Mobile Phase Modifier: Add formic acid or acetic acid to the mobile phase to suppress the ionization of silanol groups. - Employ a Modern, End-capped Column: Use a high-purity silica column with robust end-capping. |
| 2. Column Overload: Injecting too high a concentration of the analyte. | - Dilute the Sample: Reduce the concentration of the injected sample. | |
| High Variability in Results (Poor Precision) | 1. Inconsistent Sample Preparation: Manual extraction steps can introduce variability. | - Automate Extraction: If possible, use automated liquid handlers for sample preparation.[14] - Consistent Internal Standard Addition: Ensure the internal standard is added accurately and consistently to all samples, standards, and quality controls at the beginning of the process. |
| 2. Matrix Effects: Variable ion suppression/enhancement between different samples.[5] | - Evaluate Matrix Effects: Analyze samples from at least six different sources to assess the impact of inter-subject variability.[5] - Use a Co-eluting SIL-IS: A stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for matrix effects.[15] | |
| Inaccurate Quantification | 1. Lack of a Suitable Internal Standard: Using a structural analog that does not behave identically to the analyte. | - Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS for NAG is the gold standard for accurate quantification as it corrects for variations in extraction, matrix effects, and instrument response. |
| 2. Interference from Isomeric or Structurally Similar Compounds: Co-elution of compounds like glutamic acid or NAAG. | - Improve Chromatographic Resolution: Modify the LC gradient, mobile phase composition, or change the column to separate the interfering peaks. - Use High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. |
Quantitative Data Summary
The following tables summarize validation data from a published LC-MS/MS method for the analysis of NAG in biological fluids, providing a benchmark for expected performance.[8]
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
|---|---|---|
| This compound (NAG) | 1 - 10,000 | ≥ 0.995 |
| Glutamic Acid (Glu) | 10 - 50,000 | ≥ 0.995 |
| GABA | 10 - 50,000 | ≥ 0.995 |
Table 2: Precision and Accuracy of Quality Control (QC) Samples
| Analyte | Nominal Conc. (ng/mL) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Accuracy (RE %) |
|---|---|---|---|---|
| NAG | 50 | 1.05 - 7.31 | 1.05 - 7.31 | -3.23 to 5.91 |
| 500 | 1.05 - 7.31 | 1.05 - 7.31 | -3.23 to 5.91 | |
| 5,000 | 1.05 - 7.31 | 1.05 - 7.31 | -3.23 to 5.91 | |
| Glu | 50 | 1.05 - 7.31 | 1.05 - 7.31 | -3.23 to 5.91 |
| 500 | 1.05 - 7.31 | 1.05 - 7.31 | -3.23 to 5.91 | |
| 5,000 | 1.05 - 7.31 | 1.05 - 7.31 | -3.23 to 5.91 | |
| GABA | 50 | 1.05 - 7.31 | 1.05 - 7.31 | -3.23 to 5.91 |
| 500 | 1.05 - 7.31 | 1.05 - 7.31 | -3.23 to 5.91 |
| | 5,000 | 1.05 - 7.31 | 1.05 - 7.31 | -3.23 to 5.91 |
Data adapted from a study in rat brain and blood dialysate.[8] RSD % = Relative Standard Deviation; RE % = Relative Error.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of NAG in Plasma
This protocol is based on a method developed for a NAG derivative, carglumic acid, and adapted for NAG.[3] It emphasizes rigorous sample cleanup to minimize matrix effects.
1. Materials and Reagents:
-
Plasma samples, Calibration standards, and QC samples.
-
NAG-d3 (or other suitable stable isotope-labeled internal standard).
-
Methanol, Acetonitrile (HPLC grade).
-
Ammonium formate.
-
Formic acid.
-
Water (deionized, 18 MΩ·cm).
-
Solid-Phase Extraction (SPE) Cartridges: Mixed-mode anion exchange (e.g., Oasis MAX).[3]
2. Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma, add 25 µL of internal standard working solution. Vortex briefly.
-
Precondition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 2% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., Zorbax SB-C18, 2.1 x 100 mm, 3.5 µm).[8]
-
Mobile Phase A: 5 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.[8]
-
Gradient: Optimize to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI).
-
MRM Transitions:
-
NAG: m/z 190.1 → 131.0 (Example transition, must be optimized).
-
NAG-d3 (IS): m/z 193.1 → 134.0 (Example transition, must be optimized).
-
Protocol 2: GC-MS Analysis of NAG in Urine (with Derivatization)
This protocol is a general procedure for organic acids and requires optimization for NAG.
1. Materials and Reagents:
-
Urine samples.
-
Internal Standard (e.g., a stable isotope-labeled organic acid).
-
Ethyl acetate, Dichloromethane (high purity).
-
Hydroxylamine hydrochloride in pyridine (for oximation).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (silylation agent).
2. Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
To 500 µL of urine, add the internal standard.
-
Adjust the pH to <2 with HCl.
-
Extract twice with 2 mL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under nitrogen.
-
Oximation (Optional, for keto-acids): Add 50 µL of hydroxylamine-hydrochloride in pyridine, and heat at 60°C for 30 minutes.
-
Silylation: Add 100 µL of BSTFA + 1% TMCS. Cap tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions:
-
GC Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start at 70°C, hold for 2 min, ramp to 280°C at 5°C/min, hold for 5 min. (This must be optimized).
-
Mass Spectrometer: Scan mode (e.g., m/z 50-600) for identification or Selected Ion Monitoring (SIM) mode for quantification.
Visualizations
Signaling Pathway: Role of NAG in the Urea Cycle
This compound is a critical allosteric activator of Carbamoyl Phosphate Synthetase I (CPS1), the first and rate-limiting enzyme of the urea cycle.[16][17] This cycle converts toxic ammonia into urea for excretion.
Caption: Regulation of the Urea Cycle by this compound (NAG).
Experimental Workflow: Sample Preparation and Analysis
This diagram illustrates the logical flow from sample collection to final data analysis for a typical LC-MS/MS based workflow.
Caption: General workflow for NAG analysis in biological samples.
References
- 1. N-acetyl-L-glutamate and the urea cycle in gulf toadfish (Opsanus beta) and other fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is N-acetylglutamate a short-term regulator of urea synthesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in optimizing sample preparation and LC-MS/MS conditions for the analysis of carglumic acid, an N-acetyl glutamate derivative in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Urea Cycle Steps Simplified: Sequence, Enzymes & Diagram [vedantu.com]
- 9. Direct comparison of derivatization strategies for LC-MS/MS analysis of N-glycans - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Structural insight on the control of urea synthesis: identification of the binding site for N-acetyl-L-glutamate, the essential allosteric activator of mitochondrial carbamoyl phosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. N-Acetylglutamic acid - Wikipedia [en.wikipedia.org]
- 17. med.libretexts.org [med.libretexts.org]
Validation & Comparative
A Comparative Analysis of N-Acetyl-L-glutamic Acid and N-carbamylglutamate in the Management of Urea Cycle Disorders
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the efficacy of N-Acetyl-L-glutamic acid (NAG) and its synthetic analogue, N-carbamylglutamate (NCG), in the context of urea cycle disorders, particularly N-acetylglutamate synthase (NAGS) deficiency. This comparison is supported by experimental data and detailed methodologies.
This compound is the natural allosteric activator of carbamoyl phosphate synthetase I (CPSI), the first and rate-limiting enzyme of the urea cycle.[1] A deficiency in NAG, caused by mutations in the N-acetylglutamate synthase (NAGS) gene, leads to a disruption in the urea cycle and subsequent hyperammonemia.[2] While NAG is the endogenous activator, its therapeutic application is hindered by its inherent instability. In contrast, N-carbamylglutamate (NCG) is a stable, synthetic analogue of NAG that has emerged as the primary and highly effective treatment for NAGS deficiency.[2][3]
Efficacy and Pharmacological Properties
The fundamental difference in the in vivo efficacy between NAG and NCG lies in their metabolic stability. NAG is rapidly broken down by acyl-amino acid acylase, making it a poor candidate for therapeutic use.[4] NCG, however, is resistant to this enzymatic hydrolysis, ensuring its bioavailability and sustained activation of CPSI.[4] This stability allows NCG to effectively restore urea cycle function, normalize blood ammonia levels, and, in many cases, eliminate the need for dietary protein restrictions for patients with NAGS deficiency.[3][5]
Clinical evidence overwhelmingly supports the efficacy of NCG. A systematic review of 98 cases of NAGS deficiency revealed that treatment with carbamylglutamate is the standard and effective management strategy.[6][7] In a study involving patients with propionic acidemia, a condition that can lead to secondary NAGS deficiency, a three-day course of NCG treatment demonstrated a significant improvement in ureagenesis and a reduction in plasma ammonia and glutamine levels.[8]
Quantitative Data on Efficacy
The following table summarizes the key quantitative findings from a clinical study evaluating the effect of NCG on patients with propionic acidemia, which serves as a model to demonstrate its biochemical efficacy.
| Parameter | Before NCG Treatment (Mean) | After NCG Treatment (Mean) | p-value | Reference |
| Peak [¹³C]urea | 2.2 µM | 3.8 µM | < 0.0005 | [8] |
| Plasma Ammonia | 59 µM | 43 µM | < 0.0005 | [8] |
| Plasma Glutamine | 552 µM | 331 µM | < 0.0005 | [8] |
These data clearly indicate that NCG administration leads to a statistically significant increase in urea production and a corresponding decrease in the accumulation of ammonia and its precursor, glutamine.
Signaling Pathway and Mechanism of Action
Both NAG and NCG function by allosterically activating CPSI, the gateway enzyme of the urea cycle. This activation is crucial for the condensation of ammonia, bicarbonate, and ATP to form carbamoyl phosphate, which then enters the urea cycle for the eventual excretion of nitrogen in the form of urea.
Experimental Protocols
A key experimental method for quantifying the in vivo efficacy of urea cycle activators is the use of stable isotope tracers to measure ureagenesis.
Stable Isotope-Based Measurement of Ureagenesis
Objective: To quantify the rate of urea synthesis in vivo before and after the administration of a therapeutic agent.
Methodology:
-
Baseline Measurement: Patients undergo a baseline study following a period of fasting to ensure a stable metabolic state.
-
Tracer Administration: A single oral bolus of a stable isotope-labeled precursor, typically [¹³C]-sodium acetate, is administered.[8][9]
-
Metabolic Conversion: The [¹³C]-acetate is metabolized in the Krebs cycle to produce ¹³CO₂, which is then incorporated into bicarbonate. The labeled bicarbonate is subsequently used by CPSI to form [¹³C]-carbamoyl phosphate.
-
Urea Labeling: The [¹³C]-carbamoyl phosphate enters the urea cycle, resulting in the production of [¹³C]-urea.
-
Sample Collection: Sequential blood samples are collected over a period of several hours (e.g., at 0, 15, 30, 45, 60, 90, 120, 180, and 240 minutes).[8]
-
Isotope Analysis: The enrichment of ¹³C in urea is measured using isotope ratio mass spectrometry.[8][9]
-
Treatment and Follow-up: The patient is then treated with the therapeutic agent (e.g., NCG at a dose of 100 mg/kg/day) for a specified period (e.g., three days).[8]
-
Post-Treatment Measurement: The entire stable isotope study is repeated under identical conditions to measure the post-treatment rate of ureagenesis.
-
Data Analysis: The rate of [¹³C]urea production is calculated from the isotopic enrichment data, providing a quantitative measure of urea cycle flux.
Conclusion
In the comparison of this compound and N-carbamylglutamate for the treatment of NAGS deficiency, NCG is unequivocally the superior therapeutic agent. While NAG is the natural activator of CPSI, its rapid in vivo degradation renders it ineffective as a drug. NCG's stability, favorable pharmacokinetic profile, and demonstrated clinical efficacy in restoring ureagenesis and reducing hyperammonemia make it the cornerstone of therapy for NAGS deficiency. The use of stable isotope studies has been instrumental in quantifying the profound positive impact of NCG on urea cycle function. Future research may continue to explore the full therapeutic potential of NCG in other conditions associated with hyperammonemia.
References
- 1. N-Acetylglutamic acid - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Efficacy of N-carbamoyl-L-glutamic acid for the treatment of inherited metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetylglutamate synthase: structure, function and defects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of N-carbamoyl-L-glutamic acid for the treatment of inherited metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Presentation and management of N-acetylglutamate synthase deficiency: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-carbamylglutamate augments ureagenesis and reduces ammonia and glutamine levels in patients with propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable isotopes in the diagnosis and treatment of inherited hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of N-Acetyl-L-glutamic Acid (NAG) Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of N-Acetyl-L-glutamic acid (NAG), a critical intermediate in the urea cycle and a therapeutic agent for hyperammonemia. We present a detailed overview of various analytical techniques, their performance characteristics based on experimental data, and the associated experimental protocols to assist researchers in selecting and implementing the most suitable method for their specific needs.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for NAG quantification is contingent on factors such as the required sensitivity, the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques. The following tables summarize the key performance parameters from validated methods.
| Method | Linearity Range | Accuracy (%) | Precision (RSD%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| HPLC with Pre-column Derivatization and Fluorescence Detection | Up to 2 nmol[1] | Favorable[1] | Favorable[1] | 5 pmol[1] | Not Reported | Tissue Extracts[1] |
| LC-MS/MS | 1 - 10,000 ng/mL[2] | Within ±15% of nominal[2] | Intra-day: ≤15%, Inter-day: ≤15%[2] | Not Reported | 1.00 nmol/g (brain), 0.0100 nmol/mL (plasma, CSF)[3] | Rat Brain, Plasma, CSF[2][3] |
| UHPLC/DAD | 0.15 - 150 µg/mL | Not Reported | Not Reported | 0.07 µg/mL[4] | 0.15 µg/mL[4] | Pharmaceutical Formulations[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and implementation of an analytical method. Below are the protocols for the key methods cited in this guide.
HPLC with Pre-column Derivatization and Fluorescence Detection
This method is suitable for the analysis of NAG in tissue extracts and involves derivatization with o-phthaldialdehyde (OPA) to enable fluorescent detection.[1]
Sample Preparation:
-
Homogenize tissue samples in HClO4.
-
Separate NAG from glutamate using ion-exchange chromatography.
-
Deacylate NAG to glutamate using aminoacylase.
-
Further purify the resulting glutamate using an AG 50 column.
Chromatographic Conditions:
-
Column: C18 reverse-phase column[1]
-
Derivatization: Pre-column derivatization with o-phthaldialdehyde (OPA)[1]
-
Detection: Fluorescence detector[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of NAG in complex biological matrices like plasma and brain tissue.[2]
Sample Preparation:
-
For brain tissue, homogenize in a suitable buffer.
-
For plasma or cerebrospinal fluid (CSF), perform a simple extraction.[3]
-
Utilize stable isotope-labeled internal standards to ensure accuracy.[3]
LC-MS/MS Conditions:
-
Column: Zorbax SB-C18 (2.1 × 100 mm, 3.5 µm)[2]
-
Mobile Phase: Acetonitrile-water (70:30, v/v) containing 5 mM ammonium acetate[2]
-
Flow Rate: 0.3 mL/min[2]
-
Ionization Mode: Positive ion electrospray ionization (ESI)[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[2]
-
MRM Transitions:
Ultra-High-Performance Liquid Chromatography with Diode-Array Detection (UHPLC/DAD)
This method is well-suited for the quality control analysis of NAG in pharmaceutical products.[4]
Chromatographic Conditions:
-
Column: Reverse-phase C18 column (Waters, BEH 150 mm × 2.1 mm, 1.7 µm)[4]
-
Mobile Phase: Gradient elution with a phosphate buffer (pH 2.4) and acetonitrile[4]
-
Flow Rate: 0.39 mL/min[4]
-
Detection: DAD detector at 214 nm[4]
Visualizing the Validation Workflow
Understanding the logical flow of a method validation process is essential. The following diagram illustrates the key stages involved in validating a new analytical method for this compound.
Caption: Workflow for the validation of a new analytical method.
This guide provides a foundational understanding of the analytical methods available for this compound quantification. For more in-depth information, including details on forced degradation studies and the analysis of related substances, readers are encouraged to consult the cited literature.[4] The choice of method should always be guided by the specific analytical requirements and regulatory guidelines.
References
- 1. Determination of N-acetyl-L-glutamate using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
A Cross-Species Examination of N-Acetylglutamate Synthase Regulation: From Bacterial Feedback Inhibition to Mammalian Activation
A comprehensive guide for researchers, scientists, and drug development professionals detailing the diverse regulatory mechanisms of N-acetylglutamate synthase (NAGS) across prokaryotes and eukaryotes. This guide provides a comparative analysis of allosteric and transcriptional regulation, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.
N-acetylglutamate synthase (NAGS) is a crucial enzyme in nitrogen metabolism, catalyzing the formation of N-acetylglutamate (NAG) from glutamate and acetyl-CoA. However, the physiological role of NAG and the regulation of its synthesis by NAGS diverge significantly across the tree of life. In prokaryotes and plants, NAG is the first committed intermediate in the arginine biosynthesis pathway. In contrast, in mammals, NAG serves as an essential allosteric activator of carbamoyl phosphate synthetase I (CPS1), the first and rate-limiting enzyme of the urea cycle. This fundamental difference in function is mirrored by a striking inversion in the allosteric regulation of NAGS by arginine.
Allosteric Regulation: A Tale of Two Responses to Arginine
A key feature of NAGS regulation is its response to L-arginine. In bacteria and plants, where NAGS initiates arginine synthesis, the enzyme is subject to feedback inhibition by the end-product, arginine. This is a classic example of allosteric regulation, where the binding of a molecule to a site other than the active site modulates the enzyme's activity. Conversely, in mammals, where NAG is essential for ammonia detoxification via the urea cycle, arginine acts as an allosteric activator of NAGS.[1][2] This opposing regulation reflects the different metabolic contexts in which the enzyme operates.
Despite the opposite effects, the arginine binding site on NAGS is remarkably conserved across species.[3] This suggests that the differential response to arginine arises from subtle differences in the conformational changes induced upon arginine binding, rather than a completely different binding mechanism.
Below is a comparative summary of the allosteric regulation of NAGS by arginine in various species.
| Species | Domain | Allosteric Regulator | Effect | Ki / Ka (µM) | Fold Activation/Inhibition | Reference(s) |
| Escherichia coli | Bacteria | L-Arginine | Inhibition | ~20 | - | [4] |
| Neisseria gonorrhoeae | Bacteria | L-Arginine | Inhibition | - | ~85% inhibition at 1mM | [5] |
| Pseudomonas aeruginosa | Bacteria | L-Arginine | Inhibition | - | Significant inhibition | [6][7] |
| Saccharomyces cerevisiae | Eukaryote | L-Arginine | Inhibition | - | Synergistic with NAG | [8] |
| Arabidopsis thaliana | Eukaryote | L-Arginine | Inhibition | - | Feedback-inhibited | [1] |
| Danio rerio (Zebrafish) | Eukaryote | L-Arginine | Inhibition | - | ~50% inhibition at 1mM | [3] |
| Takifugu rubripes (Pufferfish) | Eukaryote | L-Arginine | Inhibition | - | ~20% inhibition at 1mM | [3] |
| Xenopus laevis (Frog) | Eukaryote | L-Arginine | Activation | - | ~20% activation at 1mM | [3] |
| Mus musculus (Mouse) | Eukaryote | L-Arginine | Activation | - | 2- to 6-fold activation | [9] |
| Rattus norvegicus (Rat) | Eukaryote | L-Arginine | Activation | ~50 | - | [10] |
| Homo sapiens (Human) | Eukaryote | L-Arginine | Activation | - | 3- to 5-fold activation | [9] |
Transcriptional Regulation: Controlling the Source
In addition to allosteric regulation, the expression of the NAGS gene is also tightly controlled at the transcriptional level. The mechanisms, however, differ between prokaryotes and eukaryotes.
Prokaryotic Regulation: The ArgR Repressor System
In bacteria such as Escherichia coli, the gene encoding NAGS, argA, is part of the arginine regulon. The expression of the genes in this regulon is controlled by the ArgR repressor protein. In the presence of arginine, ArgR binds to specific operator sites in the promoter regions of the arginine biosynthetic genes, including argA, and represses their transcription. When arginine levels are low, the repressor dissociates, allowing for the synthesis of the enzymes required for arginine production.
Eukaryotic Regulation: A Complex Network of Transcription Factors
In mammals, the transcriptional regulation of the NAGS gene is more complex and involves the interplay of several transcription factors that respond to hormonal and dietary signals.[11] Key transcription factors that have been identified to regulate mammalian NAGS expression include:
-
Specificity protein 1 (Sp1) and cAMP response element-binding protein (CREB) : These factors bind to the promoter region of the NAGS gene and are thought to be involved in recruiting the transcription initiation machinery.[11]
-
Hepatocyte nuclear factor 1 (HNF-1) and Nuclear factor Y (NF-Y) : These transcription factors bind to an enhancer element and are crucial for liver-specific expression of the NAGS gene.[11]
This intricate regulatory network allows for the fine-tuning of NAGS expression in response to the body's metabolic state, such as changes in dietary protein intake.
In the yeast Saccharomyces cerevisiae, the regulation of arginine biosynthesis is under the general amino acid control system, with the transcription factor GCN4 playing a central role.[12] Under conditions of amino acid starvation, GCN4 is activated and induces the transcription of genes involved in amino acid biosynthesis, including those in the arginine pathway.[12] Additionally, there is an arginine-specific repression mechanism involving the ArgR/Mcm1 complex.[13]
In plants, the regulation of NAGS gene expression appears to be coordinated with other enzymes in the arginine biosynthesis pathway in response to developmental cues and changes in arginine demand.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Purification of His-tagged Recombinant N-Acetylglutamate Synthase
This protocol describes the purification of His-tagged NAGS from E. coli using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli cell paste expressing His-tagged NAGS
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole
-
Ni-NTA Agarose resin
-
Chromatography column
Procedure:
-
Cell Lysis: Resuspend the E. coli cell paste in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Binding: Apply the clarified lysate to a column pre-equilibrated with Lysis Buffer containing Ni-NTA Agarose resin. Allow the lysate to flow through by gravity.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged NAGS with 5-10 column volumes of Elution Buffer. Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
Analysis: Analyze the purified fractions by SDS-PAGE to assess purity. Pool the fractions containing pure NAGS and dialyze against a suitable storage buffer.
N-Acetylglutamate Synthase Activity Assay (DTNB-based Spectrophotometric Method)
This assay measures the activity of NAGS by quantifying the amount of Coenzyme A (CoA) released during the reaction. The free sulfhydryl group of CoA reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.
Materials:
-
Purified NAGS enzyme
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
L-glutamate solution (e.g., 100 mM)
-
Acetyl-CoA solution (e.g., 10 mM)
-
DTNB solution (e.g., 10 mM in DMSO, diluted in Assay Buffer to 1 mM before use)
-
(Optional for activation/inhibition studies) L-arginine solution
Procedure:
-
Reaction Mixture Preparation: In a microplate well or cuvette, prepare the reaction mixture containing Assay Buffer, L-glutamate, and DTNB solution. If studying the effect of arginine, add the desired concentration of L-arginine.
-
Enzyme Addition: Add the purified NAGS enzyme to the reaction mixture to a final volume.
-
Initiation of Reaction: Start the reaction by adding Acetyl-CoA.
-
Measurement: Immediately measure the increase in absorbance at 412 nm over time using a spectrophotometer. The initial rate of the reaction is proportional to the NAGS activity.
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).
Conclusion
The regulation of N-acetylglutamate synthase is a fascinating example of evolutionary adaptation to different metabolic needs. The switch from feedback inhibition in organisms that synthesize arginine to allosteric activation in animals that use the urea cycle highlights the plasticity of enzyme regulation. Understanding these diverse regulatory mechanisms is not only of fundamental scientific interest but also has significant implications for human health. Dysregulation of NAGS in humans leads to hyperammonemia, and a thorough understanding of its function and regulation is crucial for the development of effective therapies. This guide provides a foundational resource for researchers to delve deeper into the intricate world of NAGS regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Acetylglutamate synthase - Wikipedia [en.wikipedia.org]
- 3. N-acetylglutamate synthase: structure, function and defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Allosteric Inhibition of N-Acetyl-L-glutamate Synthase by L-Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of N-acetyl-L-glutamate synthase/kinase from Maricaulis maris with the allosteric inhibitor L-arginine bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptional Profiling Shows that Gcn4p Is a Master Regulator of Gene Expression during Amino Acid Starvation in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of activity and synthesis of N-acetylglutamate synthase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GCN4 | SGD [yeastgenome.org]
- 9. Regulation of arginine biosynthesis in Saccharomyces cerevisiae: isolation of a cis-dominant, constitutive mutant for ornithine carbamoyltransferase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The N-acetylglutamate synthase/N-acetylglutamate kinase metabolon of Saccharomyces cerevisiae allows co-ordinated feedback regulation of the first two steps in arginine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The transcription factor GCN4 contributes to maintaining intracellular amino acid contents under nitrogen-limiting conditions in the mushroom Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Uga3 influences nitrogen metabolism in Saccharomyces cerevisiae by modulating arginine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glpbio.com [glpbio.com]
A Comparative Analysis of N-Acetyl-L-glutamic Acid Metabolism Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
N-Acetyl-L-glutamic acid (NAG) is a critical metabolic regulator, primarily known for its essential role in the urea cycle. However, its synthesis and function are not limited to the liver. This guide provides a comparative analysis of NAG metabolism in various cell types, offering insights into its broader physiological significance. The information presented is supported by experimental data and detailed methodologies to aid in research and drug development endeavors.
Quantitative Analysis of NAG Metabolism
The concentration of NAG and the activity of its synthesizing enzyme, N-acetylglutamate synthase (NAGS), vary significantly across different tissues and cell types. This variation reflects the diverse metabolic roles of NAG. Below is a summary of available quantitative data.
| Cell Type/Tissue | Organism | NAG Concentration | NAGS Activity | Reference |
| Hepatocytes (Liver) | Human | 6.8 - 59.7 nmol/g wet weight (25.0 ± 13.4) 64.6 - 497.6 nmol/g protein (223.2 ± 104.2) | 44.5 - 374.5 nmol/min/g wet weight (132.0 ± 90.6) 491.7 - 3416.9 nmol/min/g protein (1159.6 ± 751.1) | [1][2] |
| Rat | - | Regulated by glutamate concentration | [3][4] | |
| Enterocytes (Small Intestine) | Mouse | Detectable | Lower than liver | [5][6] |
| Human | - | mRNA and protein expressed | [7][8] | |
| Kidney Cells | Human | - | Low mRNA expression | [6] |
| Mouse | - | Low mRNA expression | [6] | |
| Brain (General) | Mouse | - | Low mRNA expression | [6] |
| Testis, Stomach, Spleen | Human | - | Low mRNA expression | [6][7] |
Note: Quantitative data for NAG concentration and NAGS activity in cell types other than hepatocytes are limited. The presence of NAGS mRNA and protein suggests local synthesis of NAG, but at significantly lower levels than in the liver and intestine.[6]
Metabolic Pathways and Regulation
The primary role of NAG in mammals is the allosteric activation of carbamoyl phosphate synthetase I (CPSI), the first and rate-limiting step of the urea cycle.[9][10][11] This pathway is most active in periportal hepatocytes and to a lesser extent in enterocytes.
Signaling Pathway for NAG Synthesis and Urea Cycle Activation in Hepatocytes
The synthesis of NAG is tightly regulated by substrate availability and allosteric activation of NAGS by arginine.[9][10][11] Elevated levels of amino acids, particularly glutamate and arginine, signal a high nitrogen load, leading to increased NAG synthesis and subsequent urea production.
Caption: Activation of the Urea Cycle by this compound in Hepatocytes.
Transcriptional Regulation of NAGS
The expression of the NAGS gene is under hormonal and dietary control, ensuring a long-term adaptation to nitrogen intake.[12] Glucagon and glucocorticoids, which are elevated during periods of high protein metabolism, stimulate NAGS transcription through the action of specific transcription factors.[12]
Caption: Transcriptional Regulation of the N-Acetylglutamate Synthase (NAGS) Gene.
N-Acetylaspartylglutamate (NAAG) Metabolism in the Brain
In the central nervous system, the focus shifts from NAG to the structurally related dipeptide, N-acetylaspartylglutamate (NAAG). NAAG is one of the most abundant peptide neurotransmitters in the mammalian brain.[13] It is synthesized in neurons and subsequently released into the synaptic cleft, where it interacts with metabotropic glutamate receptors (mGluR3) on astrocytes.[14][15] Astrocytic enzymes then hydrolyze NAAG back to NAA and glutamate, representing a unique form of neuron-astrocyte signaling.[15][16]
While NAGS expression is low in the brain, the presence of NAAG and its distinct metabolic pathway highlight a specialized role for N-acetylated amino acids in neural function.[6]
Experimental Protocols
Accurate quantification of NAG and NAGS activity is crucial for studying its metabolism. Below are generalized protocols based on published methods.
Quantification of this compound by UPLC-MS/MS
This method utilizes ultra-performance liquid chromatography coupled with tandem mass spectrometry for sensitive and specific detection of NAG in tissue homogenates.[17][18][19]
1. Sample Preparation:
- Homogenize tissue samples in a suitable buffer on ice.
- Precipitate proteins using an acid (e.g., trichloroacetic acid).[17]
- Add a known amount of a stable isotope-labeled internal standard (e.g., N-acetyl-[¹³C₅]glutamate) to the sample for accurate quantification.[17]
- Centrifuge to remove precipitated protein and collect the supernatant.
2. UPLC-MS/MS Analysis:
- Inject the supernatant onto a reverse-phase UPLC column.
- Separate NAG from other metabolites using a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
- Detect and quantify NAG and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Measurement of N-Acetylglutamate Synthase (NAGS) Activity
This assay measures the production of NAG from its substrates, glutamate and acetyl-CoA.[17][18]
1. Reaction Mixture:
- Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5) containing L-glutamate and acetyl-CoA.[17]
- For studying regulation, L-arginine can be included in the mixture.[17]
2. Enzymatic Reaction:
- Initiate the reaction by adding the tissue homogenate or purified enzyme to the pre-warmed reaction mixture.
- Incubate at a controlled temperature (e.g., 37°C) for a defined period.
3. Reaction Quenching and Analysis:
- Stop the reaction by adding an acid, which also precipitates proteins.[17]
- Add the stable isotope-labeled NAG internal standard.
- Process the sample as described above for NAG quantification by UPLC-MS/MS. The amount of NAG produced is determined by comparing its peak area to that of the internal standard.
Experimental Workflow for NAGS Activity Measurement
Caption: General workflow for the measurement of NAGS enzyme activity.
Conclusion
The metabolism of this compound is most prominent in hepatocytes and enterocytes, where it serves as an indispensable activator of the urea cycle. While its quantitative presence and the activity of its synthesizing enzyme, NAGS, are significantly lower in other tissues such as the kidney and brain, the detection of NAGS expression suggests localized and potentially distinct functions. In the brain, the related compound NAAG highlights a specialized role for N-acetylated amino acids in intercellular communication. The provided quantitative data and experimental protocols offer a foundation for further research into the diverse roles of NAG metabolism in health and disease, paving the way for novel therapeutic strategies targeting this important metabolic node.
References
- 1. Human hepatic N-acetylglutamate content and N-acetylglutamate synthase activity. Determination by stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human hepatic N-acetylglutamate content and N-acetylglutamate synthase activity. Determination by stable isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of the n-acetylglutamate content of rat hepatocytes by the glutamate concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Turnover of N-acetylglutamate in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The N-acetylglutamate content and N-acetylglutamate synthase activity of human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetylglutamate synthase deficiency: an insight into the genetics, epidemiology, pathophysiology, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetylglutamate synthase deficiency: an insight into the genetics, epidemiology, pathophysiology, and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tissue expression of NAGS - Summary - The Human Protein Atlas [v22.proteinatlas.org]
- 9. N-acetylglutamate synthase: structure, function and defects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Acetylglutamate synthase - Wikipedia [en.wikipedia.org]
- 11. N-acetylglutamate and its changing role through evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptional Regulation of N-Acetylglutamate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Acetylaspartylglutamic acid - Wikipedia [en.wikipedia.org]
- 14. openaccesspub.org [openaccesspub.org]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
- 17. Mammalian N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A novel UPLC-MS/MS based method to determine the activity of N-acetylglutamate synthase in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
A Comparative Guide to N-Acetyl-L-glutamic Acid and its Alternatives in the Urea Cycle Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Acetyl-L-glutamic acid (NAG) and its synthetic analog, N-carbamylglutamate (NCG), in their crucial role as allosteric activators of carbamoyl phosphate synthetase I (CPSI), the rate-limiting enzyme of the urea cycle. This document is intended to serve as a valuable resource for researchers investigating urea cycle disorders and professionals involved in the development of therapeutics for these conditions.
Introduction to the Urea Cycle and the Role of this compound
The urea cycle is a vital metabolic pathway that converts toxic ammonia, a byproduct of protein catabolism, into urea for excretion.[1][2] This process is primarily carried out in the liver and is essential for preventing hyperammonemia, a condition that can lead to severe neurological damage, coma, and even death.[3]
The first and rate-limiting step of the urea cycle is catalyzed by the mitochondrial enzyme carbamoyl phosphate synthetase I (CPSI).[4][5] CPSI is unique in that it requires an obligate allosteric activator for its function: this compound (NAG).[4] NAG is synthesized from glutamate and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS).[3] A deficiency in NAGS leads to a decrease in NAG levels, resulting in an inactive CPSI and subsequent hyperammonemia.[3]
This compound vs. N-carbamylglutamate: A Performance Comparison
While NAG is the endogenous activator of CPSI, its therapeutic use is limited. This has led to the development and successful clinical application of N-carbamylglutamate (NCG), a synthetic, deacylase-resistant analog of NAG.[3][6] NCG has proven to be a life-saving therapeutic for patients with NAGS deficiency and has also shown efficacy in treating hyperammonemia associated with other urea cycle disorders and organic acidemias.[6][7][8]
The following tables summarize the key quantitative data comparing the performance of NAG and NCG as CPSI activators.
| Parameter | This compound (NAG) | N-carbamylglutamate (NCG) | Reference |
| Activation Constant (Ka) | Lower (Higher Affinity) | ~25-fold higher than NAG (Lower Affinity) | [3] |
| Maximal Velocity (Vmax) | Higher | 30-60% lower than NAG | [3] |
| Mitochondrial Concentration (Physiological) | 0.03–0.30 mM | Not endogenously present | [3] |
| Therapeutic Concentration (Plasma) | Not applicable | ~0.015 mM (after 100 mg/kg oral dose) | [3] |
| Substrate | Km with NAG | Km with NCG | Reference |
| ATP | Lower | 2- to 3-fold higher | [3] |
| Ammonium | Lower | 2- to 3-fold higher | [3] |
| Bicarbonate | Comparable | Comparable | [3] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. 1. Basic Concept - The Urea Cycle - Hyperammonaemia [ssiem.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Precision medicine in rare disease: Mechanisms of disparate effects of N-carbamyl-L-glutamate on mutant CPS1 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]
- 5. CPS1: Looking at an Ancient Enzyme in a Modern Light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of N-carbamoyl-L-glutamic acid for the treatment of inherited metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term N-carbamylglutamate treatment of hyperammonemia in patients with classic organic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical experience with N-carbamylglutamate in a single-centre cohort of patients with propionic and methylmalonic aciduria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Properties of N-Acetylglutamate Synthase (NAGS) Isoforms
For Researchers, Scientists, and Drug Development Professionals
N-acetylglutamate synthase (NAGS) is a critical enzyme with distinct roles across different domains of life. In microorganisms and plants, it catalyzes the first committed step in arginine biosynthesis, making it a potential target for antimicrobial and herbicide development. In mammals, NAGS produces N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl phosphate synthetase I (CPS1), the first enzyme of the urea cycle. Deficiencies in human NAGS lead to hyperammonemia, a life-threatening condition. Understanding the kinetic diversity of NAGS isoforms is therefore paramount for both basic research and therapeutic applications.
This guide provides a comparative overview of the kinetic properties of various NAGS isoforms, supported by experimental data and detailed methodologies.
Kinetic Parameters of NAGS Isoforms: A Comparative Summary
The kinetic properties of N-acetylglutamate synthase vary significantly across different species, reflecting their distinct physiological roles and regulatory mechanisms. The following table summarizes key kinetic parameters for NAGS isoforms from various organisms.
| Organism | Isoform Type | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | Allosteric Regulator | Effect of Regulator | Reference |
| Escherichia coli | Bacterial (argA) | L-Glutamate | ~5 | ~0.05 (specific activity) | - | L-Arginine | Inhibition | [1] |
| Acetyl-CoA | - | - | - | |||||
| Pseudomonas aeruginosa | Bacterial (argA) | L-Glutamate | ~2 | - | - | L-Arginine | Inhibition | [2] |
| Acetyl-CoA | - | - | - | |||||
| Neisseria gonorrhoeae | Bacterial | L-Glutamate | 4.5 ± 0.3 | 66.0 ± 2.2 | - | L-Arginine | Inhibition (IC50 = 0.19 mM) | [3] |
| Acetyl-CoA | 0.10 ± 0.01 | 64.9 ± 2.7 | - | |||||
| Neurospora crassa | Fungal | L-Glutamate | 6.3 | - | - | L-Arginine | Inhibition (I0.5 = 0.16 mM) | [4] |
| Acetyl-CoA | 1.6 | - | - | |||||
| Homo sapiens (Human) | Mammalian (Mature) | L-Glutamate | 8.1 | - | - | L-Arginine | Activation (Ka ≈ 30-50 µM) | [5] |
| Acetyl-CoA | 4.4 | - | - | |||||
| Mus musculus (Mouse) | Mammalian (Mature) | L-Glutamate | - | - | - | L-Arginine | Activation | [6] |
| Acetyl-CoA | - | - | - | |||||
| Mus musculus (Mouse) | Mammalian (Conserved) | L-Glutamate | - | Higher than Mature | Higher than Mature | L-Arginine | Activation | [6] |
| Acetyl-CoA | - | - | - |
Note: "-" indicates that the data was not available in the cited literature. The specific activity for E. coli is provided in nmol/min/mg of protein.[1] The Vmax and kcat values for many isoforms are not consistently reported in the literature, highlighting a gap in the comparative kinetic analysis.
Experimental Protocols for Key NAGS Assays
Accurate determination of NAGS kinetic parameters relies on robust and sensitive assay methods. Two commonly employed methods are the Liquid Chromatography-Mass Spectrometry (LC-MS) based assay and the 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)-based colorimetric assay.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based NAGS Enzyme Assay
This method offers high specificity and sensitivity for measuring N-acetylglutamate (NAG) production.
Principle: The assay quantifies the enzymatic formation of NAG from L-glutamate and acetyl-CoA. The reaction is quenched, and a known amount of a stable isotope-labeled internal standard (e.g., N-acetyl-[13C5]glutamate) is added. The amount of NAG produced is then determined by comparing its peak area to that of the internal standard using LC-MS/MS.[7]
Detailed Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris buffer (pH 8.5), 10 mM L-glutamate, and 2.5 mM acetyl-CoA in a final volume of 100 µl. For studying allosteric regulation, 1 mM L-arginine can be included.[7]
-
Enzyme Reaction: Initiate the reaction by adding the purified NAGS enzyme or tissue homogenate to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 5-15 minutes), ensuring the reaction is within the linear range.
-
Quenching: Stop the reaction by adding a quenching solution, such as 30% trichloroacetic acid.[7]
-
Internal Standard Addition: Add a known concentration of the stable isotope-labeled NAG internal standard.
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Collect the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Separate the reaction components using reverse-phase high-performance liquid chromatography (HPLC). A typical mobile phase consists of a gradient of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid.[7]
-
Detect and quantify NAG and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the peak area of NAG to the peak area of the internal standard is used to calculate the concentration of NAG produced.
-
DTNB-Based Continuous Spectrophotometric Assay
This assay provides a continuous measurement of NAGS activity by detecting the release of Coenzyme A (CoA).
Principle: The reaction catalyzed by NAGS produces one molecule of CoA for every molecule of NAG synthesized. The free sulfhydryl group of the released CoA reacts with DTNB (Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be continuously monitored by measuring the absorbance at 412 nm.
Detailed Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), L-glutamate (at varying concentrations for Km determination), acetyl-CoA (at a saturating concentration), and DTNB.
-
Blank Measurement: Measure the background absorbance of the reaction mixture without the enzyme.
-
Enzyme Reaction: Initiate the reaction by adding a known amount of purified NAGS enzyme.
-
Spectrophotometric Monitoring: Immediately start monitoring the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of the reaction is proportional to the rate of change in absorbance.
-
Data Analysis: Convert the rate of change in absorbance to the rate of CoA production using the molar extinction coefficient of TNB (14,150 M-1cm-1 at pH 8.0).
-
Kinetic Parameter Calculation: Determine the initial reaction velocities at different substrate concentrations and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.
Signaling Pathways and Experimental Workflows
The distinct roles of NAGS in different organisms are reflected in the signaling pathways they regulate.
Mammalian Urea Cycle
In mammals, NAGS is a key regulator of the urea cycle, which detoxifies ammonia in the liver.[8] The activity of CPS1, the first enzyme of the cycle, is absolutely dependent on the allosteric activator NAG, which is produced by NAGS. Arginine, an intermediate of the urea cycle, acts as a positive feed-forward activator of NAGS, thus ensuring that the rate of urea synthesis is coupled to the availability of amino acids.[9]
Caption: Regulation of the mammalian urea cycle by N-acetylglutamate synthase (NAGS).
Microbial Arginine Biosynthesis Pathway
In many microorganisms, NAGS catalyzes the initial step of the linear pathway for arginine biosynthesis. The end product of this pathway, arginine, acts as a feedback inhibitor of NAGS, thereby regulating its own synthesis.[2] This negative feedback loop is a common regulatory motif in metabolic pathways.
Caption: Feedback inhibition of microbial N-acetylglutamate synthase (NAGS) in the arginine biosynthesis pathway.
Experimental Workflow for Comparative Kinetic Analysis
A typical workflow for comparing the kinetic properties of different NAGS isoforms involves several key steps, from protein expression and purification to enzymatic assays and data analysis.
Caption: A generalized experimental workflow for the comparative kinetic analysis of NAGS isoforms.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Mechanism of arginine regulation of acetylglutamate synthase, the first enzyme of arginine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Allosteric Inhibition of N-Acetyl-L-glutamate Synthase by L-Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetyl-L-glutamate synthase of Neurospora crassa. Characteristics, localization, regulation, and genetic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The N-Acetylglutamate Synthase Family: Structures, Function and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical properties of recombinant human and mouse N-acetylglutamate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Urea cycle - Wikipedia [en.wikipedia.org]
- 9. Gene delivery corrects N-acetylglutamate synthase deficiency and enables insights in the physiological impact of L-arginine activation of N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Acetyl-L-glutamic Acid and its Analogs in Urea Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Acetyl-L-glutamic acid (NAG), the natural allosteric activator of carbamoyl phosphate synthetase I (CPS1), with its synthetic analog, N-carbamylglutamate (NCG), also known as carglumic acid. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to facilitate a comprehensive understanding of their respective roles and therapeutic applications in the context of the urea cycle.
I. Introduction to Urea Cycle Intermediates
The urea cycle is a critical metabolic pathway that converts toxic ammonia into urea for excretion.[1] The first and rate-limiting step of this cycle is catalyzed by the mitochondrial enzyme carbamoyl phosphate synthetase I (CPS1), which requires the allosteric activation by this compound (NAG).[2] A deficiency in NAG, either due to genetic defects in its synthesis by N-acetylglutamate synthase (NAGS) or secondary to other metabolic disorders, leads to hyperammonemia, a life-threatening condition.[3]
This guide focuses on the comparative effects of NAG and its synthetic, stable analog, N-carbamylglutamate (NCG or carglumic acid), which is used as a therapeutic agent for NAGS deficiency and certain organic acidemias.[4][5] We will also briefly touch upon other intermediates and their roles in the broader context of the urea cycle.
II. Comparative Efficacy and Quantitative Data
The therapeutic utility of NCG stems from its structural similarity to NAG and its resistance to hydrolysis by cytosolic acylases, which readily degrades NAG.[6] This stability allows NCG to effectively reach the mitochondrial matrix and activate CPS1.
In Vitro Comparison of NAG and NCG on CPS1 Activity
Kinetic studies on purified recombinant wild-type (WT) mouse CPS1 have demonstrated key differences in the activation profiles of NAG and NCG. While NAG exhibits a higher affinity for CPS1, NCG can still effectively activate the enzyme, albeit sub-optimally.[6]
| Parameter | This compound (NAG) | N-carbamylglutamate (NCG) | Reference |
| Ka (Activation Constant) | ~0.1 mM | ~2.5 mM | [6] |
| Vmax (Maximum Velocity) | 100% (Reference) | ~60-70% of NAG-activated Vmax | [6] |
| Effect on Thermal Stability | Protects CPS1 from thermal unfolding | Protects CPS1 from thermal unfolding | [6] |
Table 1: In Vitro Kinetic Parameters of NAG and NCG on Wild-Type CPS1.
Clinical Efficacy of N-carbamylglutamate (Carglumic Acid) in Hyperammonemia
Clinical studies have consistently demonstrated the efficacy of NCG in rapidly reducing plasma ammonia levels in patients with NAGS deficiency and certain organic acidemias.
| Study Population | Baseline Plasma Ammonia (mean ± SD or median [range]) | Plasma Ammonia after NCG Treatment (mean ± SD or median [range]) | Time to Normalization | Reference |
| NAGS Deficiency (13 patients) | 271 µmol/L (mean) | 23 µmol/L (mean) | By day 3 | [5][7] |
| Organic Acidemias (MMA & PA, 10 patients) | 250 µmol/L (median, [97–2569]) | 103 µmol/L (median, [97–171]) | Not specified | [8] |
| Organic Acidemias (Neonates, 29 episodes) | 468.3 ± 365.3 µmol/L | 60.7 ± 36.5 µmol/L | 38.4 hours (median) | [4] |
| Organic Acidemias (Non-neonates, 19 episodes) | 171.3 ± 75.7 µmol/L | 55.2 ± 21.8 µmol/L | 28.3 hours (median) | [4] |
Table 2: Clinical Efficacy of Carglumic Acid in Reducing Plasma Ammonia Levels.
III. Experimental Protocols
A. In Vitro Carbamoyl Phosphate Synthetase I (CPS1) Activity Assay
This protocol describes a method to measure the activity of purified recombinant CPS1 in the presence of its activators, NAG or NCG. The assay is based on the ornithine transcarbamylase (OTC)-coupled conversion of the product, carbamoyl phosphate, to citrulline, which is then quantified.[6][9]
Materials:
-
Purified recombinant CPS1 enzyme
-
Human ornithine transcarbamylase (OTC)
-
Reaction Buffer (20 mM KCl, 35 mM NH₄HCO₃, 5 mM ATP, 20 mM MgCl₂, 5 mM L-ornithine, 20 mM glycyl-glycine, pH 7.4)
-
This compound (NAG) solution (e.g., 1 mM)
-
N-carbamylglutamate (NCG) solution (e.g., 10 mM)
-
Stopping Solution (30% Trichloroacetic acid (TCA) containing a known concentration of ¹³C-citrulline as an internal standard)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare the reaction mixture by combining the reaction buffer components and the desired activator (NAG or NCG) in a microcentrifuge tube.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of purified CPS1 enzyme (e.g., 20 µg) to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding an equal volume of the stopping solution.
-
Centrifuge the tube to precipitate the protein.
-
Analyze the supernatant for the amount of citrulline produced using LC-MS, with ¹³C-citrulline as the internal standard for quantification.
-
Calculate the specific activity of CPS1 (e.g., in µmol of citrulline produced per minute per mg of enzyme).
B. Animal Model of Hyperammonemia
This protocol describes a simple and effective method for inducing chronic hyperammonemia in rats to study the efficacy of ammonia-lowering agents.[10][11]
Materials:
-
Male Wistar rats
-
Standard rat chow
-
Ammonium acetate
-
Metabolic cages for urine and feces collection
-
Blood collection supplies
-
Ammonia and urea assay kits
Procedure:
-
House rats individually in metabolic cages and provide ad libitum access to water.
-
Divide the rats into a control group (fed a standard diet) and an experimental group (fed a standard diet supplemented with 20% w/w ammonium acetate).
-
Monitor food and water intake and body weight daily.
-
Collect blood samples at regular intervals (e.g., weekly) via tail vein or retro-orbital sinus for the measurement of plasma ammonia and urea levels.
-
Collect 24-hour urine samples to measure urea excretion.
-
After a period of sustained hyperammonemia in the experimental group, administer the test compounds (e.g., NCG) and continue to monitor plasma ammonia and urea levels to assess their therapeutic effect.
IV. Visualizations
Signaling Pathway of CPS1 Activation
Caption: Activation of CPS1 by NAG and NCG.
Experimental Workflow for Evaluating Ammonia-Lowering Agents
Caption: Workflow for evaluating ammonia-lowering agents.
V. Other Urea Cycle Intermediates
While NAG and NCG are critical for the initiation of the urea cycle, other intermediates play essential roles in the subsequent steps. These include:
-
Ornithine: Combines with carbamoyl phosphate to form citrulline.
-
Citrulline: Transported to the cytosol and condenses with aspartate.
-
Aspartate: Provides the second nitrogen atom for the urea molecule.
-
Argininosuccinate: Cleaved to form arginine and fumarate.
-
Arginine: Hydrolyzed to produce urea and regenerate ornithine.
Deficiencies in the enzymes that catalyze these reactions also lead to urea cycle disorders, each with a distinct biochemical profile.
VI. Conclusion
This compound is the indispensable natural activator of CPS1, the gateway to the urea cycle. However, its therapeutic potential is limited by its instability. Its synthetic analog, N-carbamylglutamate (carglumic acid), overcomes this limitation and has proven to be a highly effective treatment for hyperammonemia in patients with NAGS deficiency and certain organic acidemias. The quantitative data from both in vitro and clinical studies clearly demonstrate the efficacy of NCG in activating the urea cycle and reducing toxic ammonia levels. The provided experimental protocols and visualizations offer a framework for further research and drug development in the field of urea cycle disorders.
References
- 1. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 2. Guidelines for acute management of hyperammonemia in the Middle East region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Augmenting ureagenesis in patients with partial carbamyl phosphate synthetase 1deficiency with N-carbamylglutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carglumic acid enhances rapid ammonia detoxification in classical organic acidurias with a favourable risk-benefit profile: a retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eocco.com [eocco.com]
- 6. Precision medicine in rare disease: Mechanisms of disparate effects of N-carbamyl-L-glutamate on mutant CPS1 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CARBAGLU® (carglumic acid) │ Clinical Data & Considerations | Treatment of Hyperammonemia [carbaglu.com]
- 8. Real-World Experience of Carglumic Acid for Methylmalonic and Propionic Acidurias: An Interim Analysis of the Multicentre Observational PROTECT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N‐carbamoylglutamate‐responsive carbamoyl phosphate synthetase 1 (CPS1) deficiency: A patient with a novel CPS1 mutation and an experimental study on the mutation's effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple animal model of hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2021 ISHEN Guidelines on Animal Models of Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
Validating N-Acetyl-L-glutamic Acid as a Premier Biomarker for NAGS Deficiency: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of N-Acetyl-L-glutamic acid (NAG) as a biomarker for N-acetylglutamate synthase (NAGS) deficiency against other diagnostic alternatives. It is intended for researchers, scientists, and professionals in drug development, offering objective analysis and supporting experimental data to inform diagnostic and therapeutic strategies for this rare urea cycle disorder.
Executive Summary
N-acetylglutamate synthase (NAGS) deficiency is a rare, life-threatening urea cycle disorder characterized by the inability to synthesize this compound (NAG), an essential allosteric activator of carbamoyl phosphate synthetase I (CPS1), the first enzyme of the urea cycle.[1][2] The resulting hyperammonemia can lead to severe neurological damage or death if not promptly diagnosed and managed.[1][3] While diagnosis has traditionally relied on a combination of clinical presentation and indirect biochemical markers, direct measurement of plasma NAG is emerging as a more specific and reliable diagnostic tool. This guide compares the performance of NAG with established and emerging biomarkers, providing the necessary data and protocols to evaluate its utility.
Comparison of Diagnostic Biomarkers for NAGS Deficiency
The diagnosis of NAGS deficiency involves the assessment of various biomarkers. While indirect markers have been the standard of care, direct measurement of NAG offers a more targeted approach.
| Biomarker Category | Biomarker | Performance in NAGS Deficiency | Advantages | Limitations |
| Direct Biomarker | This compound (NAG) | Essentially absent or markedly reduced in plasma. [4] | High Specificity: Directly measures the deficient metabolite. | Technical Expertise Required: Requires sensitive methods like LC-MS/MS; not yet a routine clinical test.[5][6] |
| Standard Indirect Biomarkers | Plasma Ammonia | Significantly elevated (3 to 20-fold increase) during acute episodes. [7] | Widely Available: Routinely measured in clinical laboratories. | Low Specificity: Elevated in all urea cycle disorders and other metabolic conditions.[7][8] |
| Plasma Glutamine | Elevated. [7][8] | Routinely measured as part of plasma amino acid analysis. | Low Specificity: Elevated in other proximal urea cycle disorders.[8] | |
| Plasma Citrulline | Normal to reduced. [7][8] | Helps differentiate from distal urea cycle disorders. | Not specific to NAGS deficiency; similar findings in CPS1 deficiency.[9] | |
| Plasma Arginine | Normal to reduced. [7] | Part of the standard amino acid panel. | Not a specific indicator of NAGS deficiency. | |
| Urinary Orotic Acid | Normal. [8] | Helps differentiate from Ornithine Transcarbamylase (OTC) deficiency. | Not a direct marker of NAGS enzyme function. | |
| Functional/Challenge Test | N-carbamylglutamate (NCG) Challenge | Positive response (decrease in ammonia, increase in citrulline) is indicative. [7] | Can be both diagnostic and therapeutic. | Variable Response: Delayed or absent responses have been reported in confirmed NAGS deficiency cases.[4] Not specific, as it can also be effective in some cases of organic acidurias and CPS1 deficiency.[7] |
| Emerging Biomarker | 3-Methylglutaconic aciduria (3-MGA) | Reported in at least one case of severe decompensation. | May indicate secondary mitochondrial dysfunction. | Limited Data: Requires further studies to validate its utility as a consistent biomarker for NAGS deficiency. |
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from methodologies for similar compounds and provides a robust framework for the quantification of NAG.[5][6]
1. Sample Preparation:
-
To 100 µL of human plasma, add an internal standard (e.g., ¹³C₅, ¹⁵N-labeled NAG).
-
Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and perform solid-phase extraction (SPE) using a mixed-mode anion exchange cartridge for sample clean-up and concentration.
-
Elute the analyte and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 or a specialized amino acid analysis column (e.g., Intrada Amino Acid column).[10]
-
Mobile Phase: A gradient of an aqueous solution with an ion-pairing agent (e.g., 0.1% acetic acid) and an organic solvent (e.g., acetonitrile:methanol).[5]
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.6 mL/min).[10]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for NAG and its internal standard. For a related compound, carglumic acid, the transition is 189 -> 146.[5]
-
3. Data Analysis:
-
Construct a calibration curve using known concentrations of NAG standards.
-
Quantify the NAG concentration in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
N-carbamylglutamate (NCG) Diagnostic Challenge Protocol
The NCG challenge test can be used as a diagnostic and therapeutic trial in patients with suspected NAGS deficiency.[7]
1. Baseline Measurements:
-
Measure baseline plasma ammonia, plasma amino acids (including glutamine, citrulline, and arginine), and urinary orotic acid.
2. NCG Administration:
-
Administer an initial oral dose of N-carbamylglutamate. Dosing can range from 100 to 250 mg/kg as a single loading dose, followed by maintenance doses.[1]
3. Monitoring:
-
Monitor plasma ammonia levels frequently (e.g., at 2, 4, 8, and 24 hours) after NCG administration.
-
Repeat plasma amino acid analysis after 24-48 hours.
4. Interpretation of Results:
-
Positive Response: A significant decrease in plasma ammonia levels and an increase in plasma citrulline concentration are indicative of a functional urea cycle activated by NCG, suggesting NAGS deficiency.[7]
-
Caution: A delayed or absent response does not definitively exclude NAGS deficiency, as has been observed in some confirmed cases.[4] Furthermore, a positive response can also be seen in other conditions, limiting the specificity of this test.[7]
Visualizing Key Pathways and Workflows
Urea Cycle and the Role of this compound
Caption: The role of NAG in activating the urea cycle.
Diagnostic Workflow for Suspected NAGS Deficiency
Caption: Proposed diagnostic workflow for NAGS deficiency.
Conclusion
The validation of this compound as a biomarker for NAGS deficiency marks a significant advancement in the diagnosis of this rare disorder. Its high specificity, directly reflecting the underlying pathophysiology, offers a clear advantage over traditional, indirect markers. While the requirement for specialized analytical techniques currently limits its widespread clinical use, the detailed experimental protocol provided in this guide offers a clear path for its implementation in research and specialized diagnostic laboratories. The integration of direct NAG measurement into the diagnostic workflow, as illustrated, has the potential to reduce diagnostic uncertainty, expedite treatment initiation, and ultimately improve patient outcomes. Further research focusing on the standardization of NAG measurement and a broader evaluation of its diagnostic accuracy in larger patient cohorts is warranted.
References
- 1. focus.wiley.com [focus.wiley.com]
- 2. N-acetylglutamate synthase: structure, function and defects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orphanet: Hyperammonemia due to N-acetylglutamate synthase deficiency [orpha.net]
- 4. A trial with N-carbamylglutamate may not detect all patients with NAGS deficiency and neonatal onset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medlink.com [medlink.com]
- 8. N-acetylglutamate synthase deficiency: an insight into the genetics, epidemiology, pathophysiology, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Presentation and management of N-acetylglutamate synthase deficiency: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Acetyl-L-glutamic Acid Analogs as Allosteric Activators of Carbamoyl Phosphate Synthetase I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of N-Acetyl-L-glutamic acid (NAG) analogs as activators of Carbamoyl Phosphate Synthetase I (CPSI), a critical enzyme in the urea cycle. Understanding the efficacy and structural requirements of these analogs is paramount for the development of therapeutics for urea cycle disorders, such as N-acetylglutamate synthase (NAGS) deficiency.
Introduction to CPSI Activation
Carbamoyl Phosphate Synthetase I is the rate-limiting enzyme of the urea cycle, catalyzing the first step in ammonia detoxification. Its activity is absolutely dependent on the allosteric activation by this compound (NAG).[1][2][3] Analogs of NAG can mimic this activation and are therefore of significant therapeutic interest, particularly when endogenous NAG synthesis is impaired. The most prominent and clinically utilized analog is N-carbamyl-L-glutamate (NCG), a stable and effective CPSI activator.[1][4]
Comparative Efficacy of NAG Analogs
While a wide range of NAG analogs have been synthesized and studied to understand the structure-activity relationship for CPSI activation, comprehensive quantitative data in a single comparative study is limited. However, key findings from various studies allow for a comparative assessment.
The essential structural features for high-affinity binding and activation of CPSI by NAG analogs include the presence of two carboxyl groups and an acetamido group linked to the alpha-carbon.[5] The acetamido group is particularly crucial for the binding of activators.[5]
| Analog | Activation Constant (Ka) or Km | Maximal Velocity (Vmax) | Key Findings |
| This compound (NAG) | ~0.15 mM | Reference Vmax | The natural and most potent activator of CPSI.[6] |
| N-Carbamyl-L-glutamate (NCG) | ~2.0 mM | 30-60% lower than NAG | Requires a 25-fold higher concentration for half-maximal activation compared to NAG.[6][7] It is, however, resistant to degradation by aminoacylase, making it biologically stable.[6] |
| N-Acetyl-L-aspartate | Higher concentrations required than NAG | Activates CPSI | Demonstrates that the carbon chain length between the carboxyl groups can be varied to some extent while retaining activating potential, though with reduced affinity.[8] |
| Other N-Acylated L-Glutamate Analogs | Variable | Variable | Analogs with modifications to the acetamido group or the glutamate backbone have been studied, revealing steric constraints around the delta-carboxyl, alpha, and gamma-carbons.[5] Phenyl substituents at the beta-carbon, however, do not hinder binding.[5] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of NAG analogs as CPSI activators.
CPSI Activity Assay
This assay measures the rate of carbamoyl phosphate production by CPSI in the presence of varying concentrations of a NAG analog.
Principle: The amount of carbamoyl phosphate produced is determined colorimetrically after conversion to urea.
Materials:
-
Purified CPSI enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
ATP solution
-
Ammonium chloride (NH4Cl) solution
-
Potassium bicarbonate (KHCO3) solution
-
Magnesium chloride (MgCl2) solution
-
Ornithine transcarbamoylase (OTC)
-
Ornithine
-
Color reagent (e.g., diacetyl monoxime-thiosemicarbazide)
-
NAG analog solutions of varying concentrations
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, NH4Cl, KHCO3, and MgCl2.
-
Add a fixed amount of purified CPSI to the reaction mixture.
-
Initiate the reaction by adding the NAG analog at the desired concentration.
-
Incubate the reaction at a constant temperature (e.g., 37°C) for a specific time.
-
Stop the reaction (e.g., by adding a strong acid).
-
To determine the amount of carbamoyl phosphate produced, add ornithine and an excess of OTC to convert carbamoyl phosphate to citrulline.
-
The amount of citrulline (and thus carbamoyl phosphate) is then quantified by adding a color reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
A standard curve using known concentrations of carbamoyl phosphate is used to determine the concentration of the product in the experimental samples.
-
Kinetic parameters (Ka and Vmax) are determined by plotting the reaction velocity against the analog concentration and fitting the data to the Michaelis-Menten equation or a suitable allosteric activation model.
Competitive Binding Assay
This assay is used to determine the binding affinity of NAG analogs to CPSI by measuring their ability to displace a labeled activator.
Principle: A radiolabeled or fluorescently labeled NAG analog is incubated with CPSI. Unlabeled competitor analogs are then added at increasing concentrations, and the displacement of the labeled analog is measured.
Materials:
-
Purified CPSI enzyme
-
Binding Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM MgCl2)
-
Labeled NAG analog (e.g., [14C]NAG)
-
Unlabeled NAG analog solutions of varying concentrations
Procedure:
-
Incubate a fixed amount of purified CPSI with a constant concentration of the labeled NAG analog in the binding buffer.
-
Add increasing concentrations of the unlabeled competitor NAG analog to the mixture.
-
Allow the binding to reach equilibrium.
-
Separate the enzyme-bound labeled analog from the free labeled analog (e.g., by filtration through a nitrocellulose membrane or by size-exclusion chromatography).
-
Quantify the amount of radioactivity or fluorescence associated with the enzyme.
-
The concentration of the unlabeled analog that displaces 50% of the labeled analog (IC50) is determined.
-
The inhibition constant (Ki), which reflects the binding affinity of the competitor analog, can be calculated from the IC50 value.
Visualizations
Signaling Pathway of CPSI Activation
Caption: Allosteric activation of CPSI by NAG and its analogs in the mitochondrial matrix.
Experimental Workflow for CPSI Activity Assay
References
- 1. N-acetylglutamate synthase: structure, function and defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetylglutamate and its changing role through evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetylglutamate synthase deficiency: Novel mutation associated with neonatal presentation and literature review of molecular and phenotypic spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A structure-reactivity study of the binding of acetylglutamate to carbamoyl phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Precision medicine in rare disease: Mechanisms of disparate effects of N-carbamyl-L-glutamate on mutant CPS1 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of carbamoyl phosphate synthase by N-acetyl-l-aspartate - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Interaction: A Guide to N-Acetyl-L-glutamic Acid's Allosteric Activation of Carbamoyl Phosphate Synthetase I
For researchers, scientists, and drug development professionals, understanding the critical interaction between N-Acetyl-L-glutamic acid (NAG) and Carbamoyl Phosphate Synthetase I (CPSI) is paramount for advancements in treating urea cycle disorders and exploring novel therapeutic avenues. This guide provides a comprehensive comparison of NAG's role as an allosteric activator of CPSI, supported by experimental data and detailed methodologies.
Carbamoyl Phosphate Synthetase I is the rate-limiting enzyme in the urea cycle, a vital metabolic pathway responsible for detoxifying ammonia in the liver. The activity of CPSI is absolutely dependent on the presence of its allosteric activator, this compound.[1][2][3] The binding of NAG to a specific site on the CPSI enzyme induces a significant conformational change, which is essential for the enzyme to catalyze the synthesis of carbamoyl phosphate from ammonia and bicarbonate.[1]
Quantitative Analysis of Activator and Inhibitor Interactions with CPSI
| Activator | Type | Reported Effect | Reference(s) |
| This compound (NAG) | Allosteric Activator | Essential for CPSI activity. Induces a conformational change required for substrate binding and catalysis. | [1][2][3] |
| N-acetyl-L-aspartate | Allosteric Activator | Can activate CPSI at high concentrations, though it is a less potent activator compared to NAG.[4] | [4] |
| Ornithine | Allosteric Activator | Functions as an activator for E. coli CPS.[5][6] | [5][6] |
| Inosine Monophosphate (IMP) | Allosteric Activator | Functions as an activator for E. coli CPS.[5][6] | [5][6] |
| Inhibitor | Type | Reported Effect | Reference(s) |
| Uridine Monophosphate (UMP) | Allosteric Inhibitor | Functions as an inhibitor of E. coli CPS.[5][6] | [5][6] |
| 6-Diazo-5-oxo-L-norleucine (DON) | Competitive Inhibitor | A glutamine analog that competitively inhibits CPSI.[7] | [7] |
| N-(Phosphonacetyl)-L-aspartate (PALA) | Competitive Inhibitor | An inhibitor of carbamoyl phosphate synthetase.[7] | [7] |
| Acivicin | Competitive Inhibitor | A glutamine analog that acts as an inhibitor of carbamoyl phosphate synthetase.[7][8] | [7][8] |
| Acetaminophen | Non-competitive Inhibitor (in vivo) | Hepatotoxic doses in mice have been shown to decrease hepatic CPS-I activity.[9] | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the critical interactions and experimental procedures discussed, the following diagrams have been generated.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the data and replicating the findings.
Carbamoyl Phosphate Synthetase I (CPSI) Activity Assay
This protocol outlines a common method for measuring CPSI activity, often a coupled enzyme assay.
1. Principle:
The activity of CPSI is determined by measuring the rate of carbamoyl phosphate production. In a coupled assay, the carbamoyl phosphate produced is immediately used by ornithine transcarbamylase (OTC) to form citrulline. The rate of citrulline formation, which can be measured colorimetrically, is directly proportional to the CPSI activity.
2. Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
Substrates:
-
100 mM Ammonium Chloride (NH₄Cl)
-
100 mM Potassium Bicarbonate (KHCO₃)
-
50 mM ATP
-
50 mM Magnesium Chloride (MgCl₂)
-
50 mM L-Ornithine
-
-
Activator: 10 mM this compound (NAG)
-
Coupling Enzyme: Ornithine Transcarbamylase (OTC)
-
Stopping Reagent: 1 M Perchloric Acid
-
Colorimetric Reagents: (e.g., diacetyl monoxime-thiosemicarbazide reagent)
3. Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrates (excluding NAG), and OTC in a microcentrifuge tube.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Add the CPSI enzyme to the reaction mixture and mix gently.
-
Initiate the reaction by adding a specific concentration of NAG.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the stopping reagent.
-
Centrifuge the tubes to pellet any precipitated protein.
-
Take an aliquot of the supernatant for the colorimetric determination of citrulline.
-
Add the colorimetric reagents to the supernatant, incubate as required for color development, and measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Calculate the amount of citrulline produced using a standard curve and determine the specific activity of the CPSI enzyme.
Isothermal Titration Calorimetry (ITC) for Binding Analysis
ITC is a powerful technique to directly measure the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
1. Principle:
A solution of the ligand (NAG) is titrated into a solution of the protein (CPSI) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured. The resulting data is a binding isotherm that can be fitted to a binding model to determine the thermodynamic parameters of the interaction.
2. General Protocol Outline:
-
Sample Preparation:
-
Purify CPSI and prepare a solution in a suitable buffer (e.g., HEPES or phosphate buffer). The buffer should be carefully chosen to minimize ionization effects.
-
Prepare a concentrated solution of NAG in the exact same buffer. It is crucial that the buffer for the protein and ligand are identical to avoid heat of dilution artifacts.
-
Degas both solutions to prevent air bubbles in the calorimeter cell.
-
-
Instrument Setup:
-
Set the experimental temperature.
-
Thoroughly clean the sample and reference cells.
-
Load the CPSI solution into the sample cell and the NAG solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the NAG solution into the CPSI solution.
-
The heat change for each injection is measured until the binding sites on the protein are saturated.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
The resulting binding isotherm (heat per injection versus molar ratio of ligand to protein) is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to monitor biomolecular interactions in real-time, providing kinetic data such as association (ka) and dissociation (kd) rates, from which the binding affinity (Kd) can be calculated.
1. Principle:
One of the interacting molecules (the ligand, typically CPSI) is immobilized on a sensor chip. The other molecule (the analyte, NAG) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
2. General Protocol Outline:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the sensor surface.
-
Immobilize a high-purity CPSI solution onto the sensor surface to an appropriate density.
-
Deactivate any remaining active groups on the surface.
-
-
Analyte Injection and Data Collection:
-
Flow a running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of different concentrations of NAG over the immobilized CPSI surface.
-
Monitor the association phase (as NAG binds to CPSI) and the dissociation phase (as NAG dissociates from CPSI when the injection is replaced by running buffer).
-
Regenerate the sensor surface between different analyte concentrations if necessary.
-
-
Data Analysis:
-
The sensorgrams (SPR signal versus time) are corrected for any non-specific binding by subtracting the signal from a reference channel.
-
The association and dissociation curves are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd rates.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
By employing these experimental approaches, researchers can gain a deeper, quantitative understanding of the critical interaction between this compound and Carbamoyl Phosphate Synthetase I, paving the way for new therapeutic strategies for urea cycle disorders.
References
- 1. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]
- 2. Mammalian N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetylglutamate synthase deficiency: an insight into the genetics, epidemiology, pathophysiology, and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of carbamoyl phosphate synthase by N-acetyl-L-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric control of the oligomerization of carbamoyl phosphate synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric dominance in carbamoyl phosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Inactivation of the amidotransferase activity of carbamoyl phosphate synthetase by the antibiotic acivicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of carbamyl phosphate synthetase-I and glutamine synthetase by hepatotoxic doses of acetaminophen in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of N-Acetyl-L-glutamic Acid's Function: A Comparative Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the independently replicated and clinically confirmed function of N-Acetyl-L-glutamic acid (NAG). The critical role of NAG in ureagenesis is primarily substantiated through extensive clinical and biochemical studies of N-acetylglutamate synthase (NAGS) deficiency, a rare genetic disorder. The consistent diagnosis and successful treatment of this condition across numerous global studies provide robust, independent confirmation of NAG's essential function.
Core Function: Allosteric Activation of Carbamoyl Phosphate Synthetase I (CPS1)
This compound is an essential allosteric activator of carbamoyl phosphate synthetase I (CPS1), the first and rate-limiting enzyme of the urea cycle.[1][2][3][4] In the mitochondrial matrix of hepatocytes, NAG binds to CPS1, inducing a conformational change that is necessary for the enzyme to catalyze the synthesis of carbamoyl phosphate from ammonia and bicarbonate.[1][5][6] Without NAG, CPS1 is virtually inactive, leading to a blockage of the urea cycle and the subsequent accumulation of toxic ammonia in the blood (hyperammonemia).[1][6][7]
The indispensable nature of this interaction is consistently demonstrated in individuals with NAGS deficiency. Due to mutations in the NAGS gene, these individuals cannot produce sufficient NAG, leading to severe hyperammonemia.[2][8] The clinical and biochemical phenotypes of NAGS deficiency are nearly identical to those of CPS1 deficiency, highlighting the direct and critical link between NAG and CPS1 function.[1][2][7][8]
Comparative Analysis: NAGS Deficiency vs. Functional Restoration
The most compelling evidence for NAG's function comes from the "in-vivo replication" observed in the treatment of NAGS deficiency with N-carbamylglutamate (NCG). NCG is a stable structural analog of NAG that can also activate CPS1.[5][9][10] The repeated success of NCG in resolving hyperammonemia across a multitude of unrelated patients serves as a powerful and ethical alternative to direct replication studies of inducing NAG deficiency.
Biochemical Marker Comparison
The following table summarizes the typical biochemical profiles observed in NAGS deficiency and their normalization following the administration of NCG, as reported across numerous case studies and clinical reviews.
| Biochemical Marker | Normal Physiological State | NAGS Deficiency State | Post N-Carbamylglutamate (NCG) Treatment | Rationale for Change |
| Plasma Ammonia | < 50 µmol/L (adults) | Significantly Elevated (3 to 20-fold increase)[11] | Normalized | NCG activates CPS1, restoring urea cycle function and ammonia detoxification.[5][10] |
| Plasma Glutamine | Normal | Elevated[1][11] | Decreased to Normal | With the urea cycle blocked, excess nitrogen is shunted to glutamine synthesis. NCG restores the primary pathway for nitrogen disposal.[10] |
| Plasma Citrulline | Normal | Low to Undetectable[1][11] | Increased to Normal | Citrulline is a downstream product of the CPS1 reaction. Restoring CPS1 activity with NCG normalizes its production. |
| Plasma Arginine | Normal | Normal to Reduced[11] | Normalized | Arginine is a key component of the urea cycle. Its levels can be depleted when the cycle is impaired. |
| Urinary Orotic Acid | Normal | Not Elevated[1][2] | Remains Normal | Orotic acid is typically elevated in urea cycle disorders that occur after the CPS1 step (like OTC deficiency). Its absence in NAGS deficiency confirms the block is at the initial stage. |
| Urea Production | Normal | Very Low[5] | Normalized[5][10] | A direct measure of urea cycle function, which is restored by NCG. |
Treatment Efficacy of N-Carbamylglutamate (NCG)
The administration of NCG is the standard and effective treatment for NAGS deficiency, further confirming the singular role of NAG in activating CPS1.[12]
| Parameter | Observation | Supporting Data |
| Onset of Action | Rapid reduction in plasma ammonia. | Blood ammonia levels can normalize within 24-72 hours of NCG administration.[5] |
| Dosage | Varies based on acute vs. chronic management. | Initial doses for acute hyperammonemia in neonates range from 25 to 200 mg/kg.[2][7] Maintenance doses are typically lower, around 10-100 mg/kg/day.[8] |
| Outcome | Restoration of ureagenesis and prevention of hyperammonemic episodes. | Studies using stable isotopes have demonstrated that NCG restores the incorporation of nitrogen into urea, effectively normalizing the urea cycle.[5][10] |
Experimental Protocols
The diagnosis of NAGS deficiency provides a practical framework for the experimental validation of NAG's function. The following are detailed methodologies for key diagnostic tests.
Measurement of Plasma Ammonia
Objective: To quantify the level of ammonia in the blood, a primary indicator of a urea cycle disorder.
Methodology:
-
Sample Collection: Collect a free-flowing venous or arterial blood sample into a pre-chilled tube containing EDTA or lithium heparin as an anticoagulant.[13] The tube must be filled completely and kept tightly stoppered.[14]
-
Sample Handling (Critical): Place the sample on ice immediately after collection.[14][15] Centrifuge the sample to separate the plasma from cells within 15 minutes of collection.[13][14]
-
Analysis: Analyze the plasma for ammonia concentration immediately. If immediate analysis is not possible, the separated plasma should be frozen at -20°C or below.[13][15]
-
Assay Principle: The most common method is an enzymatic assay utilizing glutamate dehydrogenase. In this reaction, ammonium reacts with α-ketoglutarate and NADPH to form glutamate and NADP+. The decrease in NADPH is measured spectrophotometrically and is proportional to the ammonia concentration.[13]
Analysis of Plasma Amino Acids
Objective: To measure the levels of key amino acids (glutamine, citrulline, arginine) that are altered in NAGS deficiency.
Methodology:
-
Sample Collection: Collect a blood sample in a lithium heparin tube.
-
Sample Handling: Separate plasma from cells by centrifugation.
-
Analysis: The plasma is typically deproteinized, and the amino acids are separated and quantified using techniques such as ion-exchange chromatography or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Measurement of Urinary Orotic Acid
Objective: To differentiate NAGS and CPS1 deficiencies from other urea cycle disorders like Ornithine Transcarbamylase (OTC) deficiency.
Methodology:
-
Sample Collection: Collect a random urine specimen.[16][17] No preservative is typically needed.[17]
-
Sample Handling: The urine sample should be frozen after collection and shipped on dry ice.[16]
-
Analysis: Orotic acid is quantified using methods such as anion-exchange chromatography or, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][16][18] The sample is diluted, injected into the LC-MS/MS system, and the concentration of orotic acid is determined based on its mass-to-charge ratio.[18]
N-acetylglutamate Synthase (NAGS) Activity Assay
Objective: To directly measure the enzymatic activity of NAGS in liver tissue (historically used, now largely replaced by genetic testing).
Methodology:
-
Sample: Liver biopsy specimen.
-
Assay Principle: The assay measures the formation of N-acetylglutamate from its substrates, glutamate and acetyl-CoA. This is often done by radiolabeling one of the substrates and measuring the incorporation of the label into the product. The reliability of this assay has been questioned in some cases.[4]
Molecular Genetic Testing
Objective: To provide a definitive diagnosis of NAGS deficiency by identifying mutations in the NAGS gene.
Methodology:
-
Sample: Whole blood sample for DNA extraction.
-
Analysis: Sequence analysis of the entire coding region of the NAGS gene is performed to identify pathogenic mutations.[4] This is the current gold standard for diagnosis.[19]
Visualizations
Signaling Pathway of this compound in the Urea Cycle
Caption: Allosteric activation of CPS1 by NAG.
Experimental Workflow for NAGS Deficiency Diagnosis
Caption: Diagnostic workflow for NAGS deficiency.
References
- 1. d-nb.info [d-nb.info]
- 2. tandfonline.com [tandfonline.com]
- 3. Mammalian N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Presentation and management of N-acetylglutamate synthase deficiency: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAGS [nucdf.org]
- 6. N-Acetylglutamate synthase - Wikipedia [en.wikipedia.org]
- 7. N-acetylglutamate synthase deficiency: an insight into the genetics, epidemiology, pathophysiology, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N‐acetylglutamate synthase deficiency with associated 3‐methylglutaconic aciduria: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of N-carbamoyl-L-glutamic acid for the treatment of inherited metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-carbamylglutamate Markedly Enhances Ureagenesis in N-acetylglutamate Deficiency and Propionic Acidemia as Measured by Isotopic Incorporation and Blood Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medlink.com [medlink.com]
- 12. NAGS [nucdf.org]
- 13. labmed.org.uk [labmed.org.uk]
- 14. labcorp.com [labcorp.com]
- 15. Samples for Ammonia | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 16. Orotic Acid Analysis | Greenwood Genetic Center [ggc.org]
- 17. mayocliniclabs.com [mayocliniclabs.com]
- 18. flore.unifi.it [flore.unifi.it]
- 19. sap.org.ar [sap.org.ar]
Comparative Efficacy of Treatments for N-acetylglutamate Synthase (NAGS) Deficiency: A Guide for Researchers and Clinicians
Published: November 19, 2025
N-acetylglutamate synthase (NAGS) deficiency is a rare, autosomal recessive urea cycle disorder characterized by the inability to synthesize N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl phosphate synthetase I (CPS1). This enzymatic failure disrupts the urea cycle, leading to the accumulation of toxic levels of ammonia in the blood (hyperammonemia), which can result in severe neurological damage or death if not promptly and effectively managed.[1][2][3] This guide provides a comparative analysis of the primary therapeutic interventions for NAGS deficiency, supported by available clinical data and experimental insights.
Therapeutic Modalities: An Overview
The management of NAGS deficiency centers on restoring the function of the urea cycle to detoxify ammonia. The primary treatment modalities include substrate replacement therapy with a synthetic NAG analog, the use of nitrogen-scavenging agents, and dietary management. In acute hyperammonemic crises, renal replacement therapies such as hemodialysis may be employed.
Key Treatment Strategies:
-
N-carbamylglutamate (NCG) / Carglumic Acid: A synthetic structural analog of NAG that directly activates CPS1, effectively bypassing the deficient NAGS enzyme.[4][5][6][7]
-
Nitrogen Scavengers: Compounds like sodium benzoate and sodium phenylbutyrate provide an alternative pathway for nitrogen excretion.[8][9]
-
Arginine Supplementation: As arginine becomes a conditionally essential amino acid in urea cycle disorders, supplementation is often necessary.[7][10]
-
Dietary Protein Restriction: Limiting the intake of dietary protein reduces the nitrogen load on the compromised urea cycle.[1][11]
Comparative Efficacy of Treatments
While head-to-head clinical trials are scarce due to the rarity of NAGS deficiency, a substantial body of evidence from case series, retrospective studies, and clinical experience supports the superior efficacy of N-carbamylglutamate as the cornerstone of therapy.
N-carbamylglutamate (Carglumic Acid)
Carglumic acid is considered the definitive and life-saving therapy for NAGS deficiency.[2] Its mechanism of action directly addresses the primary metabolic defect. Clinical data indicates that treatment with carglumic acid can rapidly reduce high blood ammonia levels within 24 hours and restore them to the normal range within three days.[7][11][12] Long-term maintenance therapy with carglumic acid has been shown to maintain normal blood ammonia levels, often allowing for a liberalization of dietary protein intake.[1][12]
Nitrogen Scavengers
Sodium benzoate and sodium phenylbutyrate act by conjugating with glycine and glutamine, respectively, to form water-soluble products that are excreted in the urine, thereby removing nitrogen from the body.[9] These agents are typically used as adjunctive therapy, particularly during acute hyperammonemic episodes, and are less effective than NCG as a standalone long-term treatment for NAGS deficiency.[7][8]
Arginine
In NAGS deficiency, the production of urea cycle intermediates, including arginine, is impaired. Arginine supplementation is crucial to prevent its deficiency and to support the overall function of the urea cycle.
Dietary Protein Restriction
Historically, a low-protein diet has been a fundamental component of managing urea cycle disorders to minimize ammonia production.[11] However, with the advent and proven efficacy of carglumic acid, the stringency of protein restriction can often be relaxed, which is beneficial for patient growth and development.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of different treatments for NAGS deficiency.
| Treatment | Mechanism of Action | Time to Ammonia Normalization (Acute) | Long-term Ammonia Control | Impact on Protein Restriction | Key References |
| N-carbamylglutamate | CPS1 Activator | 24-72 hours | Excellent; maintains normal levels | Often allows for liberalization of diet | [1][7][11][12] |
| Nitrogen Scavengers | Alternative Nitrogen Excretion Pathway | Adjunctive; variable | Adjunctive; less effective as monotherapy | Generally required | [7][8][9] |
| Arginine | Substrate Provision | Supportive | Supportive | Does not directly impact restriction | [7][10] |
| Carglumic Acid Dosing Regimens | Acute Hyperammonemia | Chronic Maintenance |
| Recommended Dose | 100 to 250 mg/kg/day (divided into 2-4 doses) | 10 to 100 mg/kg/day |
| Reference | [4][11] | [11] |
Experimental Protocols
Due to the ethical and practical challenges of conducting prospective comparative trials in such a rare disease, much of the efficacy data for NAGS deficiency treatments comes from retrospective analyses and case studies. A proposed experimental workflow for a prospective observational study is outlined below.
Protocol: A Prospective Observational Study of N-carbamylglutamate in Patients with NAGS Deficiency
1. Study Objective: To evaluate the short-term and long-term efficacy and safety of N-carbamylglutamate in patients with confirmed NAGS deficiency.
2. Study Population: Patients of all ages with a confirmed diagnosis of NAGS deficiency via genetic testing.
3. Study Design: A multicenter, prospective, open-label, single-arm observational study.
4. Treatment:
- Acute Hyperammonemic Episode: N-carbamylglutamate administered at an initial dose of 100-250 mg/kg/day. Adjunctive therapies (e.g., nitrogen scavengers, arginine, dietary protein restriction, hemodialysis) are administered as per standard of care.
- Maintenance Phase: N-carbamylglutamate dose is titrated to the lowest effective dose that maintains plasma ammonia levels within the normal range (typically 10-100 mg/kg/day).
5. Data Collection:
- Baseline: Demographics, clinical history, baseline plasma ammonia, plasma amino acids, and liver function tests.
- Acute Phase (First 72 hours): Plasma ammonia levels measured every 6-12 hours.
- Long-term Follow-up (Monthly for 1 year): Plasma ammonia, plasma amino acids, nutritional status, growth parameters, and neurodevelopmental outcomes.
6. Endpoints:
- Primary Efficacy Endpoint: Time to achieve normal plasma ammonia levels during an acute hyperammonemic episode.
- Secondary Efficacy Endpoints: Proportion of patients maintaining normal plasma ammonia levels at 6 and 12 months; changes in dietary protein intake; growth and development milestones.
- Safety Endpoint: Incidence and severity of adverse events.
Visualizing Mechanisms and Workflows
Signaling Pathway of the Urea Cycle and Therapeutic Interventions
Caption: Urea cycle and points of therapeutic intervention.
Experimental Workflow for a Comparative Study
Caption: Hypothetical workflow for a comparative clinical trial.
Conclusion
The treatment landscape for N-acetylglutamate synthase deficiency has been significantly advanced by the availability of N-carbamylglutamate. Its targeted mechanism of action, rapid efficacy in acute settings, and effectiveness in long-term management with an improved quality of life establish it as the standard of care. While nitrogen scavengers and arginine supplementation remain important components of a comprehensive management strategy, particularly in the initial stabilization of patients, they do not offer the same definitive correction of the underlying metabolic defect as N-carbamylglutamate. Future research should focus on long-term neurodevelopmental outcomes in patients treated early with N-carbamylglutamate and the development of standardized protocols for its use in conjunction with other supportive therapies.
References
- 1. The efficacy of Carbamylglutamate impacts the nutritional management of patients with N-Acetylglutamate synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Presentation and management of N-acetylglutamate synthase deficiency: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orphanet: Hyperammonemia due to N-acetylglutamate synthase deficiency [orpha.net]
- 4. Carglumic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Carglumic acid enhances rapid ammonia detoxification in classical organic acidurias with a favourable risk-benefit profile: a retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of N-carbamoyl-L-glutamic acid for the treatment of inherited metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetylglutamate Synthetase Deficiency Medication: Metabolic analogue, Metabolic agents [emedicine.medscape.com]
- 8. Phenylbutyrate, Sodium Benzoate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hyperammonemia Medication: Urea Cycle Disorder Treatment Agents, Antiemetic [emedicine.medscape.com]
- 10. Arginine Therapy in Argininosuccinic Aciduria and its Effects on Liver Dysfunction – Evidence Based Analysis from a Randomized Clinical Trial | Urea Cycle Disorders Consortium [ucdc.rarediseasesnetwork.org]
- 11. eocco.com [eocco.com]
- 12. NAGS Deficiency | Learn about the symptoms and triggers [carbaglu.com]
Safety Operating Guide
Proper Disposal of N-Acetyl-L-glutamic Acid: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research integrity and workplace safety. This guide provides detailed, step-by-step procedures for the proper disposal of N-Acetyl-L-glutamic acid, tailored for researchers, scientists, and drug development professionals. By adhering to these protocols, laboratories can minimize environmental impact and maintain a safe working environment.
Immediate Safety and Handling
Before initiating any disposal-related activities, it is imperative to be familiar with the appropriate personal protective equipment (PPE) and emergency procedures. While this compound is generally not classified as a hazardous substance, prudent laboratory practice dictates a cautious approach.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles that comply with European Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[2][3]
-
Hand Protection: Use protective gloves inspected prior to use.[1][2] Ensure proper glove removal technique to avoid skin contact.[1]
-
Body Protection: Long-sleeved clothing is recommended to prevent skin exposure.[2][3]
-
Respiratory Protection: Under normal conditions of use, respiratory protection is not required.[1][2][3] However, if dust is generated, use a NIOSH-approved N95 or EN 143 type P1 dust mask.[1]
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing difficulties occur, seek medical attention.[1][4]
-
Skin Contact: Wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[4] If wearing contact lenses, remove them if it is easy to do so. Continue rinsing.[4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[1][4]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent environmental release.
Step-by-Step Spill Cleanup:
-
Ensure Adequate Ventilation: Ventilate the area of the spill.
-
Avoid Dust Formation: Take care not to create dust when handling the spilled material.[1][2][3]
-
Collection: Shovel the swept material into a suitable, closed container for disposal.[1][2]
-
Environmental Precaution: Crucially, do not allow the product to enter drains or waterways.[1][5]
Disposal Procedures
The recommended disposal method for this compound is to engage a licensed professional waste disposal service.[1] It is essential to adhere to all national and local regulations governing chemical waste.[5]
-
Unused Product: For surplus and non-recyclable this compound, it should be offered to a licensed disposal company.[1] Do not mix it with other waste.[5]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1] Handle uncleaned containers as you would the product itself.[5]
Some sources indicate that this compound is very toxic to aquatic life with long-lasting effects.[6] Therefore, preventing its release into the environment is a priority.
Quantitative Data and Physical Properties
For easy reference, the following table summarizes key quantitative and physical data for this compound.
| Property | Value |
| Molecular Formula | C7H11NO5 |
| Molecular Weight | 189.17 g/mol |
| Appearance | White solid/powder |
| Melting Point | 194 - 201 °C |
| Solubility | Insoluble in water |
| Stability | Stable under normal conditions |
| Incompatible Materials | Strong oxidizing agents |
| Hazardous Decomposition | Carbon monoxide, Carbon dioxide, Nitrogen oxides |
Data sourced from multiple safety data sheets.[1][3]
Experimental Protocols and Workflows
The proper handling and disposal of this compound can be visualized as a logical workflow to ensure safety and compliance at each step.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Personal Protective Equipment for N-Acetyl-L-glutamic Acid
Essential guidance for the safe handling and disposal of N-Acetyl-L-glutamic acid in laboratory settings.
This document provides immediate, procedural guidance for researchers, scientists, and drug development professionals on the appropriate personal protective equipment (PPE), handling protocols, and disposal of this compound. While this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, adherence to standard laboratory safety practices is crucial to ensure a safe working environment.[1][2]
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is contingent on the specific laboratory operations being performed. The following table summarizes the recommended PPE for handling this compound, which is typically a white, solid powder.[1][3]
| Body Part | Personal Protective Equipment | Standards and Specifications | Purpose |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles | OSHA 29 CFR 1910.133 or European Standard EN166 | To prevent eye contact with airborne powder.[3][4] |
| Hands | Protective gloves (e.g., nitrile) | EU Directive 89/686/EEC and the standard EN 374 | To avoid skin contact. Gloves must be inspected before use and disposed of properly after.[1] |
| Body | Laboratory coat or long-sleeved clothing | N/A | To prevent skin exposure.[3][4] |
| Respiratory | N95 (US) or P1 (EN 143) dust masks (optional) | NIOSH (US) or CEN (EU) approved | Recommended where nuisance levels of dust are generated. Not required under normal use conditions.[1][3] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ensure adequate ventilation in areas where this compound is handled and stored.[2]
Handling Procedures:
-
Avoid the formation of dust when handling the solid compound.[3]
-
Minimize contact with skin, eyes, and clothing.[2]
-
Practice good industrial hygiene: wash hands before breaks and immediately after handling the chemical.[4]
-
Do not eat, drink, or smoke in laboratory areas.[4]
Storage Procedures:
Disposal Plan
Waste Treatment Methods:
-
Product: Unused or surplus this compound should be offered to a licensed disposal company. Do not dispose of it down the drain.[1]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]
-
Spills: In the event of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3]
Visualizing Safety Protocols
To further clarify the procedural steps for ensuring safety, the following diagrams illustrate the logical workflow for PPE selection when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
